molecular formula C36H64N7O17P3S B15550637 6-Methyltetradecanoyl-CoA

6-Methyltetradecanoyl-CoA

Número de catálogo: B15550637
Peso molecular: 991.9 g/mol
Clave InChI: FBXQQVNGLGHQSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyltetradecanoyl-CoA is a useful research compound. Its molecular formula is C36H64N7O17P3S and its molecular weight is 991.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C36H64N7O17P3S

Peso molecular

991.9 g/mol

Nombre IUPAC

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 6-methyltetradecanethioate

InChI

InChI=1S/C36H64N7O17P3S/c1-5-6-7-8-9-10-13-24(2)14-11-12-15-27(45)64-19-18-38-26(44)16-17-39-34(48)31(47)36(3,4)21-57-63(54,55)60-62(52,53)56-20-25-30(59-61(49,50)51)29(46)35(58-25)43-23-42-28-32(37)40-22-41-33(28)43/h22-25,29-31,35,46-47H,5-21H2,1-4H3,(H,38,44)(H,39,48)(H,52,53)(H,54,55)(H2,37,40,41)(H2,49,50,51)

Clave InChI

FBXQQVNGLGHQSR-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide on the Biosynthesis of 6-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyltetradecanoyl-CoA, the activated form of 13-methyltetradecanoic acid (iso-C15:0), is a branched-chain fatty acyl-CoA that plays a role in various biological processes. Its biosynthesis is a fascinating deviation from the canonical straight-chain fatty acid synthesis pathway, primarily utilizing a primer derived from the catabolism of the branched-chain amino acid, leucine (B10760876). This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, including the key enzymes, substrates, and regulatory mechanisms. Detailed experimental protocols for studying this pathway and quantitative data are presented to facilitate further research and therapeutic development.

Introduction to Branched-Chain Fatty Acid Biosynthesis

While the majority of fatty acids in mammals are straight-chained, branched-chain fatty acids (BCFAs) represent a significant class of lipids with unique physical and biological properties. BCFAs are characterized by the presence of one or more methyl groups along the acyl chain. The position of the methyl group defines the type of BCFA. Iso-BCFAs have a methyl group on the penultimate carbon, while anteiso-BCFAs have a methyl group on the antepenultimate carbon. This compound is an iso-form of a C15 fatty acyl-CoA.

The biosynthesis of BCFAs diverges from the straight-chain pathway at the initial priming step. Instead of using acetyl-CoA as the primer, fatty acid synthase (FAS) utilizes short-chain branched acyl-CoAs derived from the catabolism of branched-chain amino acids (BCAAs).

The Core Biosynthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the catabolism of leucine and culminates in the elongation of the resulting primer by the fatty acid synthase complex.

Generation of the Isovaleryl-CoA Primer from Leucine

The initial and committing step in the biosynthesis of this compound is the generation of the isovaleryl-CoA primer from the essential amino acid, leucine. This process occurs primarily within the mitochondria.

The key steps are:

  • Transamination: Leucine is first transaminated by a branched-chain aminotransferase (BCAT) to form α-ketoisocaproate.

  • Oxidative Decarboxylation: The α-ketoisocaproate is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to yield isovaleryl-CoA.

G Leucine Leucine a_Ketoisocaproate a_Ketoisocaproate Leucine->a_Ketoisocaproate BCAT Isovaleryl_CoA Isovaleryl_CoA a_Ketoisocaproate->Isovaleryl_CoA BCKDH

Elongation of Isovaleryl-CoA by Fatty Acid Synthase (FAS)

Once formed, isovaleryl-CoA is transported from the mitochondria to the cytosol, where fatty acid synthesis occurs. The multifunctional homodimeric enzyme, fatty acid synthase (FAS), then catalyzes the sequential addition of two-carbon units from malonyl-CoA to the isovaleryl-CoA primer.

The elongation cycle consists of four recurring enzymatic reactions:

  • Condensation: The isovaleryl group is transferred from CoA to the acyl carrier protein (ACP) domain of FAS and then to the ketosynthase (KS) domain. Malonyl-CoA is loaded onto the ACP. The KS domain then catalyzes the condensation of the isovaleryl group with the malonyl-ACP, releasing CO2 and forming a β-ketoacyl-ACP.

  • Reduction: The β-keto group is reduced to a hydroxyl group by the β-ketoacyl-ACP reductase (KR) domain, utilizing NADPH as the reducing agent.

  • Dehydration: The β-hydroxyacyl-ACP is dehydrated by the dehydratase (DH) domain to form an enoyl-ACP.

  • Reduction: The double bond of the enoyl-ACP is reduced by the enoyl-ACP reductase (ER) domain, again using NADPH, to form a saturated acyl-ACP that is two carbons longer than the previous cycle's product.

This cycle is repeated five more times, with each cycle adding two carbons from malonyl-CoA, to ultimately produce 13-methyltetradecanoyl-ACP.

Termination and Release

The final step is the release of the fatty acid from the ACP domain. The thioesterase (TE) domain of FAS hydrolyzes the thioester bond, releasing free 13-methyltetradecanoic acid. This fatty acid is then activated to this compound by an acyl-CoA synthetase.

G

Quantitative Data

Quantitative analysis of branched-chain fatty acid synthesis is crucial for understanding the efficiency and regulation of the pathway. The following table summarizes key quantitative parameters.

ParameterValueOrganism/EnzymeReference
Substrate Specificity of FAS
Km for Isovaleryl-CoAData not availableMammalian FAS
Vmax with Isovaleryl-CoAData not availableMammalian FAS
Cellular Concentrations
Isovaleryl-CoA (mitochondrial)VariableMammalian cells
Malonyl-CoA (cytosolic)2-10 µMRat liver
Product Distribution
Ratio of iso-C15:0 to other BCFAsVaries by tissue and dietMammalian tissues

Note: Specific kinetic data for FAS with isovaleryl-CoA is currently limited in the literature, representing a key area for future research.

Experimental Protocols

Isotopic Tracer Analysis of Leucine Metabolism to 13-Methyltetradecanoic Acid

This protocol uses stable isotope-labeled leucine to trace its incorporation into cellular fatty acids.

Materials:

  • Cell culture medium (e.g., DMEM)

  • [U-¹³C]-Leucine

  • Cell culture plates

  • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • Internal standard (e.g., C17:0 fatty acid)

  • Reagents for fatty acid methylation (e.g., BF₃-methanol)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Labeling: Culture cells of interest to ~80% confluency. Replace the medium with a medium containing a known concentration of [U-¹³C]-Leucine. Incubate for a specified period (e.g., 24 hours).

  • Lipid Extraction: Harvest cells and extract total lipids using a modified Folch method.

  • Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by GC-MS. Monitor for the mass shift corresponding to the incorporation of ¹³C from leucine into 13-methyltetradecanoic acid.

  • Quantification: Quantify the amount of labeled 13-methyltetradecanoic acid relative to the internal standard.

G Start Cell Culture with [U-13C]-Leucine Lipid_Extraction Lipid Extraction Start->Lipid_Extraction Saponification Saponification & Methylation Lipid_Extraction->Saponification GC_MS GC-MS Analysis Saponification->GC_MS Quantification Quantification GC_MS->Quantification

In Vitro Reconstitution of this compound Biosynthesis

This protocol allows for the study of the pathway in a controlled, cell-free environment.

Materials:

  • Purified fatty acid synthase (FAS)

  • Isovaleryl-CoA

  • Malonyl-CoA

  • NADPH

  • Acyl-CoA synthetase

  • Coenzyme A

  • ATP

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer)

  • LC-MS/MS system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine purified FAS, isovaleryl-CoA, malonyl-CoA, and NADPH in the reaction buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time course.

  • Termination and Activation: Stop the reaction and add acyl-CoA synthetase, Coenzyme A, and ATP to convert the synthesized fatty acid to its CoA ester.

  • LC-MS/MS Analysis: Analyze the reaction products by LC-MS/MS to detect and quantify the formation of this compound.

Regulation of the Pathway

The biosynthesis of this compound is regulated at several key points:

  • Availability of Leucine: As the ultimate precursor, the intracellular concentration of leucine influences the rate of isovaleryl-CoA production.

  • BCKDH Activity: The branched-chain α-keto acid dehydrogenase complex is a key regulatory point in BCAA catabolism and is subject to regulation by phosphorylation/dephosphorylation.

  • FAS Expression and Activity: The expression of the fatty acid synthase gene is regulated by various transcription factors, and the activity of the enzyme can be allosterically regulated.

  • Malonyl-CoA Concentration: The availability of malonyl-CoA, the elongating substrate, is a critical determinant of the overall rate of fatty acid synthesis.

G Leucine_Availability Leucine Availability Pathway_Output This compound Biosynthesis Leucine_Availability->Pathway_Output BCKDH_Activity BCKDH Activity BCKDH_Activity->Pathway_Output FAS_Regulation FAS Regulation FAS_Regulation->Pathway_Output Malonyl_CoA_Availability Malonyl-CoA Availability Malonyl_CoA_Availability->Pathway_Output

Conclusion and Future Directions

The biosynthesis of this compound is a specialized metabolic pathway that integrates amino acid catabolism with fatty acid synthesis. Understanding this pathway is crucial for elucidating the roles of branched-chain fatty acids in health and disease. Future research should focus on obtaining detailed kinetic data for the enzymes involved, particularly the interaction of fatty acid synthase with branched-chain primers. Furthermore, a deeper understanding of the regulatory networks that control the flux of BCAA catabolites into fatty acid synthesis will be critical for developing therapeutic strategies targeting this pathway. The experimental approaches outlined in this guide provide a framework for these future investigations.

The Enigmatic Role of 6-Methyltetradecanoyl-CoA in Bacterial Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the specific functions of 6-Methyltetradecanoyl-CoA in bacteria are not extensively documented, its identity as a C15 branched-chain fatty acyl-CoA places it within a class of molecules critical to bacterial survival, adaptation, and pathogenesis. This technical guide synthesizes the current understanding of branched-chain fatty acid (BCFA) biosynthesis and function in bacteria, with a particular focus on mycobacteria, to infer the likely roles and metabolic pathways involving this compound. This document provides a comprehensive overview of the importance of BCFAs in maintaining membrane fluidity, their biosynthesis from various precursors, and their contribution to the complex lipid profile of pathogenic bacteria like Mycobacterium tuberculosis. Detailed experimental protocols for the analysis of BCFAs and the measurement of membrane fluidity are provided, alongside signaling and metabolic pathway diagrams to facilitate a deeper understanding of these fundamental processes.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria

This compound is the activated form of 6-methyltetradecanoic acid, a C15 BCFA. While direct studies on this specific molecule are scarce, its structure suggests its involvement as an intermediate in the biosynthesis of more complex lipids or as a component of membrane phospholipids. This guide will explore its probable functions and metabolic context based on the established principles of BCFA metabolism in bacteria.

Biosynthesis of Branched-Chain Fatty Acyl-CoAs

The biosynthesis of BCFAs in bacteria is a variation of the fatty acid synthesis (FAS) pathway. The key distinction lies in the primer molecule that initiates the elongation process.

Primer Generation

Bacteria utilize several sources for the branched-chain primers that are elongated to form BCFAs:

  • Branched-chain α-keto acids: Derived from the degradation of branched-chain amino acids (valine, leucine, and isoleucine), these α-keto acids are decarboxylated to form branched-chain acyl-CoA primers.[7][8] For instance, isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA serve as primers for the iso and anteiso series of BCFAs.[9]

  • Propionyl-CoA: This three-carbon molecule is a critical precursor for methyl-branched fatty acids, particularly in mycobacteria.[10] It can be derived from the catabolism of cholesterol, odd-chain fatty acids, or branched-chain amino acids.[10] Propionyl-CoA is carboxylated to methylmalonyl-CoA, which then serves as an extender unit in fatty acid synthesis, introducing a methyl branch.[11]

The biosynthesis of this compound likely involves the incorporation of a methyl group onto a growing fatty acid chain. A plausible pathway would involve the action of a methyltransferase on a tetradecanoyl-CoA or a shorter acyl-CoA precursor.

Elongation and Modification

Once the branched-chain primer is formed, it enters the fatty acid synthase (FAS) system for elongation. In most bacteria, this is the type II FAS system, which consists of a series of discrete enzymes.[12] The elongation process involves the sequential addition of two-carbon units from malonyl-CoA.

In the case of methyl-branched fatty acids in mycobacteria, the process can be more complex. For example, the mycocerosic acid synthase, a type I fatty acid synthase, utilizes methylmalonyl-CoA as an extender unit to produce multi-methyl-branched fatty acids.[11] This enzyme elongates long-chain fatty acyl-CoA primers, incorporating methyl groups at specific positions.[11]

The following diagram illustrates a hypothetical pathway for the synthesis of this compound, drawing on the general principles of BCFA biosynthesis.

Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase FAS_II Fatty Acid Synthase II (FAS-II) Malonyl_CoA->FAS_II Acyl_CoA_C12 Dodecanoyl-CoA (C12) FAS_II->Acyl_CoA_C12 Elongation Cycles Methyltransferase Acyl-CoA Methyltransferase Acyl_CoA_C12->Methyltransferase Six_Methyltetradecanoyl_CoA This compound Methyltransferase->Six_Methyltetradecanoyl_CoA Membrane_Lipids Membrane Phospholipids Six_Methyltetradecanoyl_CoA->Membrane_Lipids Complex_Lipids Complex Lipids (e.g., in Mycobacteria) Six_Methyltetradecanoyl_CoA->Complex_Lipids

Figure 1. Hypothetical biosynthetic pathway of this compound.

Function of this compound in Bacteria

Based on the known roles of BCFAs, the primary function of this compound is likely related to the maintenance of cell membrane integrity and fluidity.

Regulation of Membrane Fluidity
Precursor for Complex Lipids

In bacteria with complex cell envelopes, such as Mycobacterium tuberculosis, BCFAs serve as precursors for a variety of unique lipids that are essential for their survival and virulence.[5][6] It is plausible that this compound could be a building block for such complex lipids, contributing to the structural integrity and low permeability of the mycobacterial cell wall.

The logical relationship between BCFA incorporation and membrane properties is depicted in the following diagram:

BCFA_synthesis Increased Synthesis of Branched-Chain Fatty Acyl-CoAs (e.g., this compound) Membrane_incorporation Incorporation into Membrane Phospholipids BCFA_synthesis->Membrane_incorporation Disrupted_packing Disruption of Acyl Chain Packing Membrane_incorporation->Disrupted_packing Increased_fluidity Increased Membrane Fluidity Disrupted_packing->Increased_fluidity Low_temp_adaptation Adaptation to Low Temperature Increased_fluidity->Low_temp_adaptation Membrane_function Maintenance of Membrane Protein Function Increased_fluidity->Membrane_function

Figure 2. Functional consequence of BCFA incorporation into bacterial membranes.

Quantitative Data

Bacterial SpeciesC15 Branched-Chain Fatty Acids (% of Total Fatty Acids)Reference
Bacillus subtilisiso-C15:0 (25-35%), anteiso-C15:0 (45-55%)[1]
Staphylococcus aureusiso-C15:0 (10-20%), anteiso-C15:0 (30-40%)[1]
Listeria monocytogenesanteiso-C15:0 (increases at low temperatures)[4]
Mycobacterium tuberculosisTuberculostearic acid (10-methyl-C18:0) is a major BCFA, but various other methyl-branched fatty acids are present.[10]

Note: The exact composition of fatty acids can vary significantly depending on the bacterial strain, growth conditions (temperature, medium composition), and growth phase.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography (GC-FAME)

This protocol describes the conversion of cellular fatty acids to their volatile methyl esters (FAMEs) for analysis by gas chromatography.

Materials:

  • Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml distilled water.[13]

  • Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol.[13]

  • Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether.[13]

  • Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml distilled water.[13]

  • Glass culture tubes (13x100 mm) with Teflon-lined caps.

  • Water bath or heating block.

  • Vortex mixer.

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column.

Procedure:

  • Cell Harvesting: Harvest bacterial cells from a culture in the late logarithmic or early stationary phase by centrifugation. Wash the cell pellet with sterile saline and lyophilize or use immediately.

  • Saponification: To approximately 20-40 mg of dried cells in a glass tube, add 1.0 ml of Reagent 1. Seal the tube tightly and vortex briefly. Heat at 100°C for 30 minutes, with vigorous vortexing every 5-10 minutes to ensure complete saponification of lipids.[13]

  • Methylation: Cool the tubes to room temperature and add 2.0 ml of Reagent 2. Seal and vortex briefly. Heat at 80°C for 10 minutes.[13]

  • Extraction: Cool the tubes and add 1.25 ml of Reagent 3. Seal and mix by gentle inversion for 10 minutes. Centrifuge briefly to separate the phases. The upper organic phase contains the FAMEs.[13]

  • Base Wash: Transfer the upper organic phase to a new tube. Add 3.0 ml of Reagent 4, seal, and mix gently for 5 minutes.[13]

  • Sample Preparation for GC: After phase separation, transfer the upper organic phase containing the purified FAMEs to a GC vial.

  • GC Analysis: Inject an aliquot of the sample into the GC. The FAMEs are separated based on their boiling points and retention times. Identification of individual FAMEs is achieved by comparing their retention times with those of known standards. Quantification is performed by integrating the peak areas.[13]

The workflow for FAME analysis is outlined below:

Cell_Harvesting Cell Harvesting and Washing Saponification Saponification (Reagent 1, 100°C) Cell_Harvesting->Saponification Methylation Methylation (Reagent 2, 80°C) Saponification->Methylation Extraction Extraction (Reagent 3) Methylation->Extraction Base_Wash Base Wash (Reagent 4) Extraction->Base_Wash GC_Analysis Gas Chromatography (GC-FID) Analysis Base_Wash->GC_Analysis Data_Analysis Peak Identification and Quantification GC_Analysis->Data_Analysis

Figure 3. Experimental workflow for GC-FAME analysis.
Measurement of Bacterial Membrane Fluidity using Laurdan GP

This protocol utilizes the fluorescent probe Laurdan to measure membrane fluidity. Laurdan exhibits a spectral shift depending on the lipid packing of the membrane.

Materials:

  • Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) stock solution (e.g., 5 mM in dimethylformamide).

  • Bacterial culture.

  • Phosphate-buffered saline (PBS).

  • Fluorometer or fluorescence microscope with appropriate filters.

Procedure:

  • Cell Staining: Grow bacteria to the desired optical density. Harvest the cells by centrifugation and resuspend them in PBS. Add Laurdan stock solution to a final concentration of 10-50 µM and incubate in the dark for 30-60 minutes at the desired temperature.

  • Washing: Centrifuge the stained cells to remove excess Laurdan and resuspend them in fresh PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths, typically around 440 nm (for the ordered, gel phase) and 490 nm (for the disordered, liquid-crystalline phase), with an excitation wavelength of 350 nm.

  • Calculation of Generalized Polarization (GP): Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) Where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. A higher GP value indicates a more ordered (less fluid) membrane, while a lower GP value corresponds to a more fluid membrane.[14]

Conclusion and Future Directions

While the specific molecule this compound has not been the focus of extensive research, its identity as a C15 branched-chain fatty acyl-CoA strongly suggests its involvement in fundamental bacterial processes, primarily the maintenance of membrane fluidity and as a potential precursor for complex lipids. The study of BCFAs, particularly in pathogenic bacteria like Mycobacterium tuberculosis, is a promising area for the development of novel antimicrobial agents that target the unique aspects of bacterial lipid metabolism.

Future research should aim to:

  • Elucidate the specific biosynthetic pathway of this compound and identify the enzymes involved.

  • Quantify the abundance of this compound and its derivatives in various bacterial species under different environmental conditions.

  • Investigate the precise role of this compound in the construction of the mycobacterial cell wall and its contribution to virulence.

  • Explore the potential of targeting the enzymes involved in the synthesis of this and other BCFAs for the development of new antibacterial drugs.

By building upon the foundational knowledge of BCFA metabolism, the scientific community can unravel the specific roles of molecules like this compound and leverage this understanding for the advancement of both basic science and therapeutic development.

References

An In-depth Technical Guide to the Synthesis of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biochemical pathways, enzymatic reactions, and regulatory networks involved in the synthesis of branched-chain fatty acyl-CoAs (BCFA-CoAs). It is designed to be a valuable resource for researchers in academia and industry, including those involved in drug development targeting metabolic pathways.

Introduction to Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by one or more methyl groups on the carbon chain. They are integral components of cell membranes in many bacteria, influencing membrane fluidity, and are also found in various mammalian tissues and products, including the gut microbiota, dairy products, and the vernix caseosa of newborns[1][2][3]. The unique physical properties of BCFAs, such as lower melting points compared to their straight-chain counterparts, are of significant interest in various biological and industrial applications.

The synthesis of the activated form of these molecules, branched-chain fatty acyl-CoAs, is the primary focus of this guide. These molecules serve as the primer substrates for the elongation process in BCFA synthesis.

Core Biochemical Pathway of Branched-Chain Fatty Acyl-CoA Synthesis

The de novo synthesis of BCFA-CoAs is intrinsically linked to the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine[4]. The pathway can be broadly divided into two main stages: the formation of branched-chain acyl-CoA primers and their subsequent elongation.

Formation of Branched-Chain Acyl-CoA Primers

The initial steps involve the conversion of BCAAs into their corresponding α-keto acids and subsequently into acyl-CoA primers.

  • Transamination of BCAAs: The first step is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT) . This enzyme transfers the amino group from a BCAA to α-ketoglutarate, yielding glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA)[5].

    • Valine is converted to α-ketoisovalerate (KIV).

    • Leucine is converted to α-ketoisocaproate (KIC).

    • Isoleucine is converted to α-keto-β-methylvalerate (KMV).

  • Oxidative Decarboxylation of BCKAs: The irreversible and rate-limiting step in BCAA catabolism is the oxidative decarboxylation of BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKD) complex [5][6]. This multi-enzyme complex is structurally and functionally analogous to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes[6][7]. The BCKD complex converts the BCKAs into their respective acyl-CoA derivatives:

    • KIV is converted to isobutyryl-CoA .

    • KIC is converted to isovaleryl-CoA .

    • KMV is converted to 2-methylbutyryl-CoA .

These three molecules are the primary branched-chain primers for BCFA synthesis.

Elongation of Branched-Chain Acyl-CoA Primers

Once the branched-chain acyl-CoA primers are formed, they enter the fatty acid synthesis pathway for elongation. This process is carried out by the fatty acid synthase (FAS) system. In bacteria, this is typically a Type II FAS system with dissociated enzymes, while in mammals, a Type I FAS system with a single multifunctional polypeptide is responsible.

The key initiating enzyme in bacterial Type II FAS is β-ketoacyl-ACP synthase III (FabH) . The substrate specificity of FabH is a critical determinant of the types of fatty acids produced. In bacteria that synthesize high levels of BCFAs, the FabH enzyme exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA[8][9].

The elongation cycle proceeds through a series of condensation, reduction, dehydration, and a second reduction, with malonyl-CoA serving as the two-carbon donor in each cycle, analogous to straight-chain fatty acid synthesis.

Quantitative Data on Key Enzymes

The following tables summarize key quantitative data for the enzymes involved in BCFA-CoA synthesis.

Table 1: Kinetic Parameters of the Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex

SubstrateOrganism/TissueApparent Km (µM)Reference
α-KetoisovalerateBovine Kidney40[10]
α-KetoisocaproateBovine Kidney50[10]
α-Keto-β-methylvalerateBovine Kidney37[10]
α-KetoisovaleratePseudomonas putidaVaries with L-valine concentration[11]
α-KetoisocaproatePseudomonas putidaVaries with L-valine concentration[11]
α-Keto-β-methylvaleratePseudomonas putidaVaries with L-valine concentration[11]

Table 2: Substrate Specificity of β-Ketoacyl-ACP Synthase III (FabH)

Enzyme SourceSubstrateRelative Activity (%)Reference
Escherichia coliAcetyl-CoA100[8]
Bacillus subtilis (FabH2)Acetyl-CoA~20[8]
Bacillus subtilis (FabH1)Acetyl-CoA~2.5[8]
Streptomyces glaucescensAcetyl-CoAKm = 2.4 µM[9]
Streptomyces glaucescensButyryl-CoAKm = 0.71 µM[9]
Streptomyces glaucescensIsobutyryl-CoAKm = 0.41 µM[9]

Table 3: Branched-Chain Fatty Acid Composition in Various Samples

SampleBCFA (% of total fatty acids)Predominant BCFAsReference
Human Milk~0.4Not specified[4]
Cow Milk2-6ai-C15:0, ai-C17:0, i-C15:0, i-C17:0[4]
Bacillus subtilis>75Not specified[12]
Vernix CaseosaHigh levelsNot specified[1]

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the synthesis of branched-chain fatty acyl-CoAs.

Branched-Chain Amino Acid Aminotransferase (BCAT) Enzyme Assay

This spectrophotometric assay measures the activity of BCAT by coupling the production of α-ketoisocaproate (from leucine) to its reduction by D-2-hydroxyisocaproate dehydrogenase, which consumes NADH.

Materials:

  • Assay Buffer: 0.1 M Tris/HCl, pH 8.5

  • L-Leucine solution

  • α-Ketoglutarate solution

  • NADH solution

  • D-2-hydroxyisocaproate dehydrogenase

  • Enzyme preparation (cell lysate or purified BCAT)

Procedure:

  • Prepare a reaction mixture containing assay buffer, L-leucine, α-ketoglutarate, and NADH.

  • Add the enzyme preparation to initiate the reaction.

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH consumption.

Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex Assay

This assay measures the overall activity of the BCKD complex by monitoring the reduction of NAD+ to NADH.

Materials:

  • Assay Buffer: 50 mM potassium phosphate, pH 7.5

  • Thiamine pyrophosphate (TPP) solution

  • MgCl2 solution

  • Coenzyme A (CoA) solution

  • NAD+ solution

  • Branched-chain α-keto acid substrate (e.g., α-ketoisovalerate)

  • Mitochondrial extract or purified BCKD complex

Procedure:

  • Prepare a reaction mixture containing assay buffer, TPP, MgCl2, CoA, and NAD+.

  • Add the enzyme preparation and pre-incubate.

  • Initiate the reaction by adding the BCKA substrate.

  • Monitor the increase in absorbance at 340 nm due to the formation of NADH.

  • Calculate the activity based on the rate of NADH production.

β-Ketoacyl-ACP Synthase III (FabH) Assay

This radioactive assay measures the condensation of a primer (e.g., isobutyryl-CoA) with [2-14C]malonyl-ACP.

Materials:

  • Assay Buffer: 0.1 M sodium phosphate, pH 7.0

  • Acyl carrier protein (ACP)

  • [2-14C]malonyl-CoA

  • Branched-chain acyl-CoA primer (e.g., isobutyryl-CoA)

  • Purified FabH enzyme

Procedure:

  • Prepare a reaction mixture containing assay buffer, ACP, [2-14C]malonyl-CoA, and the acyl-CoA primer.

  • Initiate the reaction by adding the FabH enzyme.

  • Incubate at 37°C.

  • Stop the reaction and separate the radiolabeled product (β-ketoacyl-ACP) from the unreacted substrate using methods like gel electrophoresis or filter binding assays.

  • Quantify the radioactivity in the product to determine enzyme activity.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of BCFAs

This is the gold standard for identifying and quantifying BCFAs in biological samples.

General Workflow:

  • Lipid Extraction: Extract total lipids from the sample using a method like Folch or Bligh-Dyer extraction.

  • Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then convert them to fatty acid methyl esters (FAMEs) for volatility.

  • GC-MS Analysis: Inject the FAMEs into a GC-MS system. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer provides mass spectral data for identification and quantification.

  • Data Analysis: Identify BCFA-FAMEs by their characteristic retention times and mass spectra compared to standards. Quantify by integrating the peak areas.

Enzymatic Synthesis of Isobutyryl-CoA

This protocol allows for the in vitro synthesis of isobutyryl-CoA from isobutyrate.

Materials:

  • Buffer: e.g., 100 mM Tris-HCl, pH 8.0

  • Isobutyrate

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • Acyl-CoA synthetase (with activity towards short branched-chain fatty acids)

Procedure:

  • Combine the buffer, isobutyrate, CoA, ATP, and MgCl2.

  • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubate at the optimal temperature for the enzyme (e.g., 37°C).

  • Monitor the formation of isobutyryl-CoA using methods like HPLC or coupled enzyme assays.

  • Purify the isobutyryl-CoA if necessary.

Regulatory Signaling Pathways

The synthesis of BCFA-CoAs is tightly regulated and integrated with the overall metabolic state of the cell. A key signaling pathway involved is the mechanistic target of rapamycin (B549165) (mTOR) pathway, particularly mTOR complex 1 (mTORC1).

mTORC1 acts as a central sensor of nutrient availability, including amino acids. Leucine, a precursor for isovaleryl-CoA, is a potent activator of mTORC1[13]. Activated mTORC1 promotes anabolic processes, including lipid synthesis, and inhibits catabolic processes like autophagy[14][15].

One of the primary mechanisms by which mTORC1 stimulates lipid synthesis is through the activation of sterol regulatory element-binding protein 1 (SREBP1) [16][17]. mTORC1 can promote the processing and nuclear translocation of SREBP1, which then acts as a transcription factor to upregulate the expression of genes involved in fatty acid synthesis, including fatty acid synthase[14][17].

The activity of the BCKD complex is also regulated by phosphorylation and dephosphorylation. A specific BCKD kinase phosphorylates and inactivates the complex, while a BCKD phosphatase dephosphorylates and activates it[5][11][18]. The activity of the BCKD kinase can be inhibited by BCKAs, providing a feedback mechanism[19]. Hormonal and dietary signals can also regulate the expression of the BCKD kinase[11].

Visualizations

Signaling and Metabolic Pathways

BCFA_Synthesis_Pathway cluster_BCAA_Catabolism BCAA Catabolism cluster_FAS Fatty Acid Synthesis BCAAs Valine, Leucine, Isoleucine BCAT BCAT BCAAs->BCAT Transamination BCKAs α-Ketoisovalerate α-Ketoisocaproate α-Keto-β-methylvalerate BCAT->BCKAs BCKD BCKD Complex BCKAs->BCKD Oxidative Decarboxylation BCFA_Primers Isobutyryl-CoA Isovaleryl-CoA 2-Methylbutyryl-CoA BCKD->BCFA_Primers FabH FabH (Bacteria) or other condensing enzymes BCFA_Primers->FabH FAS_Elongation FAS Elongation (Multiple Cycles) FabH->FAS_Elongation Malonyl_CoA Malonyl-CoA Malonyl_CoA->FabH BCFA_CoA Branched-Chain Fatty Acyl-CoAs FAS_Elongation->BCFA_CoA

Caption: Overview of the branched-chain fatty acyl-CoA synthesis pathway.

mTOR_Regulation Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates SREBP1 SREBP1 mTORC1->SREBP1 Activates BCKD_Kinase BCKD Kinase mTORC1->BCKD_Kinase ? FAS_genes Fatty Acid Synthase Genes SREBP1->FAS_genes Upregulates Transcription Lipogenesis Lipogenesis FAS_genes->Lipogenesis BCKD_Complex BCKD Complex BCKD_Kinase->BCKD_Complex Inhibits (Phosphorylation) BCAA_Catabolism BCAA Catabolism BCKD_Complex->BCAA_Catabolism

Caption: Regulation of lipid metabolism by mTORC1 signaling in response to leucine.

Experimental Workflows

Metabolomics_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis cluster_Data_Processing Data Processing and Interpretation Sample Biological Sample (e.g., cells, tissue) Extraction Lipid Extraction (e.g., Folch method) Sample->Extraction Derivatization FAMEs Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition (Chromatograms & Mass Spectra) GC_MS->Data_Acquisition Peak_Identification Peak Identification (vs. Standards) Data_Acquisition->Peak_Identification Quantification Quantification (Peak Area Integration) Peak_Identification->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: A typical experimental workflow for the metabolomic analysis of BCFAs.

References

The Enigmatic Role of 6-Methyltetradecanoyl-CoA in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are increasingly recognized for their diverse and critical roles in cellular physiology, moving beyond their traditional perception as mere structural components of cell membranes. Among these, 6-Methyltetradecanoyl-CoA, a saturated fatty acyl-CoA with a methyl group at the C-6 position, presents a fascinating case study in the specialized metabolic pathways that have evolved to handle these structurally unique lipids. This technical guide provides an in-depth exploration of the current understanding and plausible metabolic pathways of this compound, offering insights for researchers in lipidomics, metabolic disorders, and drug development. While direct research on this compound is limited, this guide synthesizes information from the broader field of BCFA metabolism to present a coherent and scientifically grounded overview.

Core Concepts in Branched-Chain Fatty Acid Metabolism

BCFAs are primarily found in bacteria, ruminant fats, and as minor components in human tissues. Their branched structure imparts distinct physicochemical properties, such as a lower melting point and increased fluidity to cell membranes, compared to their straight-chain counterparts. The metabolism of BCFAs, particularly their degradation, requires specialized enzymatic machinery to navigate the steric hindrance posed by the methyl branches, which can block standard β-oxidation.

Biosynthesis of this compound

The biosynthesis of BCFAs is well-characterized in bacteria and is known to occur in mammals, originating from branched-chain amino acids (BCAAs)[1][2]. The synthesis of this compound likely follows a similar pathway, initiating with a branched-chain acyl-CoA primer that undergoes subsequent elongation.

Proposed Biosynthetic Pathway:

The biosynthesis is initiated by the conversion of a branched-chain amino acid, likely leucine (B10760876), into its corresponding α-keto acid, α-ketoisocaproate. This is followed by oxidative decarboxylation to form isovaleryl-CoA, which serves as the primer for fatty acid synthesis. The fatty acid synthase (FAS) system then iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain. A methyl group at an even-numbered carbon, such as the 6-position, can be introduced through the use of methylmalonyl-CoA as an extender unit instead of malonyl-CoA at a specific elongation cycle.

Biosynthesis of this compound cluster_0 Mitochondrion/Cytosol Leucine Leucine alpha-Ketoisocaproate alpha-Ketoisocaproate Leucine->alpha-Ketoisocaproate BCAT Isovaleryl-CoA Isovaleryl-CoA alpha-Ketoisocaproate->Isovaleryl-CoA BCKDH Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Isovaleryl-CoA->Fatty Acid Synthase (FAS) 6-Methyltetradecanoyl-ACP 6-Methyltetradecanoyl-ACP Fatty Acid Synthase (FAS)->6-Methyltetradecanoyl-ACP Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase (FAS) Elongation (x4) Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->Fatty Acid Synthase (FAS) Methyl Branch Introduction 6-Methyltetradecanoic Acid 6-Methyltetradecanoic Acid 6-Methyltetradecanoyl-ACP->6-Methyltetradecanoic Acid Thioesterase This compound This compound 6-Methyltetradecanoic Acid->this compound Acyl-CoA Synthetase

Biosynthesis of this compound from Leucine.

Degradation of this compound

The degradation of a fatty acid with a methyl group at the C-6 position presents a unique challenge to the standard β-oxidation pathway. The presence of this mid-chain branch would likely halt the process. Therefore, a combination of alternative oxidative pathways is likely employed to bypass this blockage.

Proposed Degradation Pathway:

  • Initial β-oxidation: The fatty acid would likely undergo two cycles of conventional β-oxidation, shortening the chain by four carbons and bringing the methyl group to the β-position (C-2) of the resulting 10-carbon acyl-CoA.

  • α-Oxidation: With the methyl group now at the β-position, further β-oxidation is blocked. The cell would then likely employ α-oxidation, a process that removes a single carbon from the carboxyl end, to bypass the blockage[3][4]. This would result in a 9-carbon fatty acyl-CoA with the methyl group now at the α-position (C-1).

  • Continued β-oxidation: The resulting odd-chain fatty acyl-CoA can then proceed through further rounds of β-oxidation, yielding a mixture of acetyl-CoA and a final three-carbon unit, propionyl-CoA.

  • ω-Oxidation as a potential alternative: In cases where β- and α-oxidation are impaired, ω-oxidation, which hydroxylates the terminal methyl group, could provide an alternative route for degradation, although this is generally considered a minor pathway[5][6].

Degradation of this compound cluster_1 Mitochondrial Matrix / Peroxisome This compound This compound Beta_Ox_1 β-Oxidation (2 cycles) This compound->Beta_Ox_1 4-Methyldodecanoyl-CoA 4-Methyldodecanoyl-CoA Beta_Ox_1->4-Methyldodecanoyl-CoA Acetyl_CoA Acetyl_CoA Beta_Ox_1->Acetyl_CoA 2 molecules Alpha_Ox α-Oxidation 4-Methyldodecanoyl-CoA->Alpha_Ox 3-Methylundecanoyl-CoA 3-Methylundecanoyl-CoA Alpha_Ox->3-Methylundecanoyl-CoA Beta_Ox_2 β-Oxidation (4 cycles) 3-Methylundecanoyl-CoA->Beta_Ox_2 Beta_Ox_2->Acetyl_CoA 3 molecules Propionyl_CoA Propionyl_CoA Beta_Ox_2->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Proposed degradation pathway for this compound.

Experimental Protocols for Studying this compound Metabolism

The study of this compound metabolism requires specialized analytical techniques to identify and quantify the molecule and its metabolites. The following provides a general framework for experimental approaches.

Table 1: Quantitative Data Summary (Hypothetical)

As no direct quantitative data for this compound metabolism is currently available, this table serves as a template for organizing future experimental findings.

ParameterSample TypeConditionValue (e.g., pmol/mg protein)Method
This compound LevelLiver TissueControlData to be determinedLC-MS/MS
This compound LevelLiver TissueHigh-Fat DietData to be determinedLC-MS/MS
Flux through β-oxidationIsolated Mitochondria+ 6-Methyltetradecanoic AcidData to be determinedStable Isotope Tracing
α-oxidation product levelsPeroxisomal Fraction+ this compoundData to be determinedGC-MS or LC-MS/MS
Methodology for Key Experiments

1. Quantification of this compound by LC-MS/MS

  • Principle: This method provides high sensitivity and specificity for the quantification of acyl-CoAs.

  • Sample Preparation:

    • Homogenize tissue or cells in a cold solvent mixture (e.g., acetonitrile/methanol/water) to quench metabolic activity.

    • Perform lipid extraction using a method such as the Bligh-Dyer or Folch procedure.

    • Isolate the acyl-CoA fraction using solid-phase extraction (SPE).

  • LC-MS/MS Analysis:

    • Separate the acyl-CoAs using reverse-phase liquid chromatography.

    • Detect and quantify the target molecule using tandem mass spectrometry in multiple reaction monitoring (MRM) mode[7][8][9]. A characteristic transition for this compound would be selected for specific detection.

  • Data Analysis: Quantify the concentration of this compound by comparing its peak area to that of a known concentration of an internal standard (e.g., a stable isotope-labeled version of the analyte).

2. Analysis of Fatty Acid Profile by GC-MS

  • Principle: This technique is used to determine the overall fatty acid composition of a sample, including the presence of 6-methyltetradecanoic acid.

  • Sample Preparation and Derivatization:

    • Extract total lipids from the biological sample.

    • Saponify the lipids to release free fatty acids.

    • Derivatize the fatty acids to form volatile esters, most commonly fatty acid methyl esters (FAMEs), using a reagent such as BF3-methanol or by silylation[10][11][12].

  • GC-MS Analysis:

    • Separate the FAMEs on a gas chromatography column based on their volatility and polarity.

    • Identify the individual FAMEs based on their mass spectra and retention times.

  • Data Analysis: Determine the relative abundance of 6-methyltetradecanoic acid within the total fatty acid profile.

3. Stable Isotope Tracing to Elucidate Metabolic Pathways

  • Principle: By providing cells or organisms with a stable isotope-labeled precursor (e.g., ¹³C-labeled leucine or ⁶-methyl-¹³C-tetradecanoic acid), the metabolic fate of the molecule can be traced[13][14][15][16].

  • Experimental Workflow:

    • Incubate cells or administer to an animal the stable isotope-labeled tracer.

    • Collect samples at various time points.

    • Extract metabolites and analyze them by mass spectrometry (LC-MS/MS or GC-MS).

  • Data Analysis: By tracking the incorporation of the stable isotope into downstream metabolites, the activity of the biosynthetic and degradative pathways can be determined.

Experimental Workflow for Studying this compound Metabolism cluster_2 Experimental Workflow Sample Biological Sample (Tissue, Cells) Extraction Metabolite Extraction Sample->Extraction Isotope_Tracing Stable Isotope Tracing Sample->Isotope_Tracing LC_MS LC-MS/MS Analysis (Acyl-CoAs) Extraction->LC_MS GC_MS GC-MS Analysis (Fatty Acid Profile) Extraction->GC_MS Data_Analysis Data Analysis and Pathway Elucidation LC_MS->Data_Analysis GC_MS->Data_Analysis Isotope_Tracing->Extraction

General experimental workflow for metabolic analysis.

Conclusion and Future Directions

This compound represents an intriguing, yet understudied, component of the lipidome. Based on our understanding of BCFA metabolism, we can propose plausible biosynthetic and degradative pathways that await experimental validation. The presence of a mid-chain methyl group suggests a complex interplay of β- and α-oxidation for its complete catabolism.

For researchers and drug development professionals, a deeper understanding of the metabolism of BCFAs like this compound could open new avenues for therapeutic intervention in metabolic diseases. Future research should focus on:

  • Definitive elucidation of the metabolic pathways using stable isotope tracing and metabolomics.

  • Identification and characterization of the specific enzymes involved in its synthesis and degradation.

  • Quantification of this compound and its metabolites in various physiological and pathological states to understand its potential role as a biomarker.

  • Investigation of the functional roles of 6-methylated lipids in membrane biology and cellular signaling.

The methodologies and conceptual frameworks presented in this guide provide a solid foundation for embarking on these exciting areas of research.

References

Enzymatic Synthesis of 6-Methyltetradecanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of the enzymatic synthesis of 6-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-coenzyme A ester of interest in metabolic research and drug development. The document details the core enzymatic reaction, outlines comprehensive experimental protocols for synthesis and purification, and presents relevant quantitative data for key enzymes. Furthermore, it explores the potential role of branched-chain fatty acyl-CoAs in cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to produce and study this and similar molecules.

Introduction

This compound is a branched-chain fatty acyl-CoA that, like other fatty acyl-CoAs, is a central intermediate in various metabolic processes. The activation of the parent fatty acid, 6-methyltetradecanoic acid, to its coenzyme A (CoA) thioester is a critical step that primes it for participation in anabolic and catabolic pathways. This activation is catalyzed by a class of enzymes known as Acyl-CoA Synthetases (ACSs) or Fatty Acid-CoA Ligases. Understanding the enzymatic synthesis of this compound is essential for investigating its metabolic fate, its role in cellular signaling, and for the development of novel therapeutics targeting lipid metabolism.

The Core Enzymatic Reaction

The synthesis of this compound is an ATP-dependent two-step reaction catalyzed by a long-chain acyl-CoA synthetase (ACSL).

Step 1: Adenylation of the Fatty Acid The carboxylate group of 6-methyltetradecanoic acid attacks the α-phosphate of ATP, forming a fatty acyl-AMP intermediate and releasing pyrophosphate (PPi).

Step 2: Thioesterification with Coenzyme A The thiol group of Coenzyme A attacks the acyl-AMP intermediate, displacing AMP and forming the thioester bond of this compound.

The overall reaction is: 6-Methyltetradecanoic acid + ATP + CoA-SH → this compound + AMP + PPi

This reaction is rendered irreversible by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.

Enzymatic_Synthesis General Reaction for Acyl-CoA Synthesis cluster_reactants Reactants cluster_products Products 6-Methyltetradecanoic_Acid 6-Methyltetradecanoic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) 6-Methyltetradecanoic_Acid->ACSL ATP ATP ATP->ACSL CoA Coenzyme A CoA->ACSL 6-Methyltetradecanoyl_CoA This compound AMP AMP PPi PPi ACSL->6-Methyltetradecanoyl_CoA ACSL->AMP ACSL->PPi

Figure 1: Enzymatic synthesis of this compound.

Experimental Protocols

This section provides a comprehensive workflow for the enzymatic synthesis, purification, and characterization of this compound.

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis A Expression and Purification of Recombinant ACSL B In Vitro Enzymatic Reaction A->B Purified Enzyme C Extraction of Acyl-CoAs B->C Reaction Mixture D HPLC Purification C->D Crude Extract E LC-MS/MS Analysis for Verification and Quantification D->E Purified Fractions

Figure 2: A logical workflow for the synthesis and analysis.
Expression and Purification of a Recombinant Long-Chain Acyl-CoA Synthetase (ACSL)

While a specific ACSL for 6-methyltetradecanoic acid has not been characterized, many long-chain ACSLs exhibit broad substrate specificity and can be used. Human ACSL6 is a candidate that has been shown to activate a variety of long-chain fatty acids.

Protocol:

  • Gene Synthesis and Cloning: Synthesize the coding sequence for human ACSL6 (or another suitable long-chain ACSL) with a C-terminal His-tag and clone it into a suitable expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells).

  • Protein Expression:

    • E. coli: Transform the expression vector into an appropriate E. coli strain (e.g., BL21(DE3)). Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-20 hours.

    • Insect Cells (e.g., Sf9): Co-transfect Sf9 cells with the baculovirus transfer vector and linearized baculovirus DNA. Harvest the high-titer recombinant virus and infect a larger culture of Sf9 cells. Harvest the cells 48-72 hours post-infection.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail). Lyse the cells by sonication or using a French press.

  • Purification by Immobilized Metal Affinity Chromatography (IMAC):

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C).

    • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

    • Elute the His-tagged ACSL with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using a desalting column or dialysis. Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

In Vitro Enzymatic Synthesis of this compound

Reaction Components:

ComponentFinal Concentration
Tris-HCl (pH 7.5)100 mM
ATP10 mM
MgCl₂10 mM
Coenzyme A (lithium salt)1 mM
Dithiothreitol (DTT)2 mM
6-Methyltetradecanoic acid200 µM
Purified ACSL1-5 µM
Bovine Serum Albumin (fatty acid-free)0.1% (w/v)

Protocol:

  • Prepare a master mix of all reaction components except the enzyme.

  • Dissolve the 6-methyltetradecanoic acid in a small amount of ethanol (B145695) or DMSO before adding it to the reaction mixture. The final concentration of the organic solvent should be kept low (<1%).

  • Initiate the reaction by adding the purified ACSL.

  • Incubate the reaction at 37°C for 1-2 hours. The reaction progress can be monitored by taking time points and analyzing them by HPLC.

  • Terminate the reaction by adding an equal volume of ice-cold 2 M perchloric acid or by flash-freezing in liquid nitrogen.

Purification of this compound by HPLC

Protocol:

  • Extraction:

    • If the reaction was stopped with perchloric acid, neutralize the mixture with a solution of 3 M K₂CO₃. Centrifuge to remove the precipitate.

    • The supernatant containing the acyl-CoAs can be directly subjected to solid-phase extraction (SPE) using a C18 cartridge to concentrate the sample and remove excess salts. Elute the acyl-CoAs with methanol (B129727) or acetonitrile.

  • HPLC Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.3.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Fraction Collection and Lyophilization: Collect the fractions corresponding to the this compound peak. Pool the fractions and lyophilize to obtain the purified product as a powder.

Characterization by LC-MS/MS

Protocol:

  • Sample Preparation: Reconstitute the purified this compound in a suitable solvent (e.g., 50% methanol in water).

  • LC-MS/MS Analysis:

    • Use a C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Perform mass spectrometry in positive ion mode.

    • The precursor ion for this compound will correspond to its molecular weight.

    • A characteristic product ion corresponding to the CoA moiety (m/z ~428) and a neutral loss of the 3'-phosphoadenosine 5'-diphosphate (507 Da) are expected upon fragmentation.

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for a Representative Long-Chain Acyl-CoA Synthetase

SubstrateKm (µM)
Palmitic acid (16:0)10 - 50
Oleic acid (18:1)5 - 30
ATP200 - 600
Coenzyme A5 - 20

Note: The Km for 6-methyltetradecanoic acid is expected to be within a similar range to other long-chain fatty acids.

Table 2: Specific Activity of a Representative Purified Long-Chain Acyl-CoA Synthetase

SubstrateSpecific Activity (nmol/min/mg)
Palmitic acid (16:0)1000 - 5000
Oleic acid (18:1)1500 - 7000

Note: The specific activity with 6-methyltetradecanoic acid as a substrate would need to be determined empirically.

Role in Cellular Signaling

Branched-chain fatty acyl-CoAs have been identified as endogenous ligands for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.[1][2]

PPARa_Signaling PPARα Signaling Pathway Activated by Branched-Chain Fatty Acyl-CoAs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA_CoA This compound (or other BCFA-CoA) PPARa PPARα BCFA_CoA->PPARa Binds and Activates Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binds to DNA TargetGenes Target Gene Expression (e.g., enzymes for β-oxidation) PPRE->TargetGenes Promotes Transcription

Figure 3: Activation of PPARα by branched-chain fatty acyl-CoAs.

The activation of PPARα by ligands such as this compound leads to the heterodimerization of PPARα with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in fatty acid uptake, transport, and β-oxidation.[3][4] This signaling cascade suggests that branched-chain fatty acyl-CoAs can act as important regulators of lipid homeostasis.

Conclusion

The enzymatic synthesis of this compound can be achieved through the use of recombinant long-chain acyl-CoA synthetases. This technical guide provides a comprehensive framework for its production, purification, and characterization, which can be adapted for other novel or modified fatty acyl-CoAs. The potential role of this compound as a signaling molecule, particularly through the activation of PPARα, highlights the importance of studying such molecules to further our understanding of lipid metabolism and its dysregulation in disease. The protocols and data presented herein should serve as a valuable resource for researchers in this field.

References

6-Methyltetradecanoyl-CoA: A Potential Biomarker in Peroxisomal and Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) molecule that has garnered increasing interest as a potential biomarker for a range of metabolic and peroxisomal disorders. As an intermediate in branched-chain fatty acid metabolism, its cellular concentration can reflect enzymatic activity and metabolic flux within these pathways. Dysregulation of branched-chain fatty acid metabolism has been implicated in the pathophysiology of several inherited metabolic diseases, making the precise quantification and understanding of molecules like this compound crucial for diagnostics, disease monitoring, and the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of this compound, its metabolic context, its role as a signaling molecule, and detailed methodologies for its analysis.

Data Presentation: Quantitative Insights into Branched-Chain Acyl-CoA Metabolism

While specific quantitative data for this compound in disease states is still emerging, data for related very-long-chain and branched-chain fatty acids in peroxisomal disorders provide a valuable proxy for understanding the potential alterations in this compound levels.

BiomarkerDisease StateFold Change vs. Healthy Controls (Plasma/Serum)Reference(s)
Hexacosanoic acid (C26:0)Zellweger SyndromeSignificantly Increased[1]
C26:0/C22:0 ratioZellweger SyndromeElevated[1]
Phytanic acidRefsum Disease, Zellweger Spectrum DisorderElevated[2]
Pristanic acidZellweger Spectrum DisorderElevated[2]
Very-long-chain fatty acids (VLCFA)X-linked AdrenoleukodystrophyElevated[3]

Table 1: Alterations of Related Fatty Acid Biomarkers in Peroxisomal Disorders. This table summarizes the reported changes in the levels of very-long-chain and other branched-chain fatty acids in the plasma or serum of patients with peroxisomal disorders. These disorders are characterized by impaired fatty acid metabolism, suggesting that levels of this compound may also be altered.

Signaling Pathway Involvement: PPARα Activation

Branched-chain fatty acyl-CoAs, including molecules structurally similar to this compound, have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[4] PPARα is a nuclear receptor that plays a pivotal role in the transcriptional regulation of genes involved in lipid and glucose metabolism. The activation of PPARα by ligands such as branched-chain fatty acyl-CoAs initiates a signaling cascade that ultimately leads to the increased expression of genes responsible for fatty acid oxidation.

PPARa_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects BCFA 6-Methyltetradecanoic Acid BCFA_cyt 6-Methyltetradecanoic Acid BCFA->BCFA_cyt Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA_cyt->Acyl_CoA_Synthetase BCFA_CoA This compound Acyl_CoA_Synthetase->BCFA_CoA PPARa_RXR_inactive PPARα-RXR (inactive) BCFA_CoA->PPARa_RXR_inactive Ligand Binding PPARa_RXR_active PPARα-RXR-BCFA-CoA Complex (active) PPARa_RXR_inactive->PPARa_RXR_active PPRE PPRE PPARa_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Promotes mRNA mRNA Target_Genes->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis FAO_Enzymes Fatty Acid Oxidation Enzymes Protein_Synthesis->FAO_Enzymes Metabolic_Response Increased Fatty Acid Oxidation FAO_Enzymes->Metabolic_Response

Figure 1: PPARα signaling pathway activated by this compound.

Upon entering the cell, 6-methyltetradecanoic acid is converted to its active CoA ester, this compound. This molecule then binds to the PPARα/RXR heterodimer, leading to a conformational change that promotes the recruitment of coactivator proteins and subsequent binding to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This enhances the transcription of genes encoding enzymes crucial for fatty acid β-oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).[5][6] The resulting increase in fatty acid oxidation helps to mitigate the cellular toxicity associated with the accumulation of fatty acids.[7]

Experimental Protocols

The accurate quantification of this compound in biological samples is essential for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and specificity.

Sample Preparation and Extraction of Acyl-CoAs

A robust extraction protocol is critical for the reliable measurement of acyl-CoAs due to their low abundance and susceptibility to degradation.

  • Tissue Homogenization:

    • Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.

    • Homogenize the frozen tissue in a cold buffer, typically a phosphate (B84403) buffer, containing an internal standard. Heptadecanoyl-CoA is a commonly used internal standard for acyl-CoA analysis.

  • Solvent Extraction:

    • Add a mixture of isopropanol (B130326) and acetonitrile (B52724) to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.

    • Vortex the mixture thoroughly to ensure efficient extraction.

    • Centrifuge the sample to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE) (Optional but Recommended):

    • The supernatant containing the acyl-CoAs can be further purified using a solid-phase extraction column. This step helps to remove interfering substances and concentrate the analytes.

  • Sample Reconstitution:

    • Evaporate the solvent from the purified extract under a stream of nitrogen.

    • Reconstitute the dried extract in a buffer suitable for LC-MS/MS analysis, often containing ammonium (B1175870) hydroxide (B78521) to improve chromatographic performance.[8]

Acyl_CoA_Extraction Start Biological Sample (Tissue or Cells) Homogenization Homogenization (with Internal Standard) Start->Homogenization Solvent_Extraction Solvent Extraction (Isopropanol/Acetonitrile) Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Supernatant Supernatant (contains Acyl-CoAs) Centrifugation->Supernatant SPE Solid-Phase Extraction (Optional) Supernatant->SPE Evaporation Solvent Evaporation Supernatant->Evaporation Direct Evaporation SPE->Evaporation Reconstitution Reconstitution in LC-MS/MS Buffer Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 2: Experimental workflow for the extraction of Acyl-CoAs.
LC-MS/MS Analysis

  • Chromatographic Separation:

    • Utilize a reversed-phase liquid chromatography (RPLC) column, such as a C18 column, for the separation of acyl-CoA species.

    • Employ a gradient elution program with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate (B1210297) or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol). The gradient is designed to effectively separate acyl-CoAs based on their chain length and hydrophobicity.

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For most acyl-CoAs, a characteristic neutral loss of 507 m/z is observed, corresponding to the fragmentation of the CoA moiety.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of a this compound standard.

    • Quantify the amount of this compound in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion and Future Directions

This compound holds promise as a valuable biomarker for peroxisomal and metabolic disorders. Its role as a signaling molecule, particularly in the activation of the PPARα pathway, highlights its importance in cellular lipid homeostasis. The methodologies outlined in this guide provide a robust framework for the accurate and reliable quantification of this and other acyl-CoA species in biological matrices.

Future research should focus on establishing definitive concentration ranges for this compound in healthy and diseased populations to solidify its clinical utility as a biomarker. Further elucidation of its specific roles in various metabolic pathways and its interactions with other cellular components will provide deeper insights into disease mechanisms and may reveal novel therapeutic targets. The continued development and refinement of analytical techniques will be paramount in advancing our understanding of the complex and vital role of branched-chain acyl-CoAs in human health and disease.

References

The Enigmatic Presence of 6-Methyltetradecanoyl-CoA: A Technical Guide to its Putative Natural Occurrence and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: The study of lipid metabolism continues to unveil a vast and complex landscape of molecules that play critical roles in cellular physiology. Among these are the branched-chain fatty acyl-CoAs, a diverse class of intermediates in the synthesis of complex lipids. This technical guide focuses on a specific, yet poorly characterized molecule: 6-Methyltetradecanoyl-CoA. While direct evidence for its natural occurrence remains elusive in the current scientific literature, this document provides a comprehensive overview of the theoretical frameworks for its biosynthesis, its potential biological roles, and the experimental methodologies that can be adapted for its future investigation. This guide is intended for researchers, scientists, and drug development professionals who are interested in the expanding field of lipidomics and the exploration of novel metabolic pathways.

Introduction to Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acids (BCFAs) are fatty acids that contain one or more alkyl branches, most commonly methyl groups. They are integral components of the cell membranes of many bacteria, influencing membrane fluidity and permeability. In higher organisms, BCFAs are found in various tissues and secretions, such as the uropygial gland of birds, where they are precursors to the waxes that coat their feathers.

The biosynthesis of BCFAs typically utilizes branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine as primers for the fatty acid synthase (FAS) system. This results in the formation of iso- and anteiso- BCFAs, where the methyl branch is located at the penultimate or antepenultimate carbon of the fatty acid chain, respectively. The activation of these BCFAs to their coenzyme A (CoA) esters is a prerequisite for their participation in various metabolic pathways, including elongation, desaturation, and esterification.

Putative Natural Occurrence and Biosynthesis of this compound

Direct evidence for the natural occurrence of this compound is currently lacking in published literature. However, its existence can be postulated based on the known principles of fatty acid metabolism and the diversity of BCFAs found in nature. The primary challenge lies in identifying a biosynthetic pathway capable of introducing a methyl group at the C6 position of a tetradecanoyl (C14) chain.

Biosynthesis of iso- and anteiso- Branched-Chain Fatty Acyl-CoAs

The established pathway for BCFA synthesis in many bacteria provides a foundational model. This process is initiated by the conversion of BCAAs to their corresponding α-keto acids, which are then decarboxylated to form branched-chain acyl-CoA primers. These primers are subsequently elongated by the fatty acid synthase (FAS) complex, with malonyl-CoA serving as the two-carbon donor in each cycle.

A simplified workflow for the biosynthesis of iso- and anteiso-fatty acids is depicted below.

BCFA_Biosynthesis BCAA Branched-Chain Amino Acids (Leucine, Isoleucine, Valine) alpha_keto α-Keto Acids BCAA->alpha_keto Transamination BC_Acyl_CoA Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) alpha_keto->BC_Acyl_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS BCFA Branched-Chain Fatty Acid FAS->BCFA Elongation BCFA_CoA Branched-Chain Acyl-CoA BCFA->BCFA_CoA Activation ACSL Acyl-CoA Synthetase

Biosynthesis of iso- and anteiso-fatty acids.
Hypothetical Biosynthesis of this compound

The synthesis of an internally-branched fatty acid such as 6-methyltetradecanoic acid would require a different mechanism. Two plausible, yet unconfirmed, pathways are:

  • Methylation of a Pre-existing Fatty Acyl-CoA: This would involve the action of a methyltransferase enzyme that specifically recognizes and methylates the C6 position of a tetradecanoyl-CoA molecule. The source of the methyl group would likely be S-adenosyl methionine (SAM).

  • Incorporation of a Methylated Malonyl-CoA Analog: The FAS complex could potentially incorporate a methyl-bearing extender unit during the elongation process. This would require the enzymatic machinery to produce and utilize a C3-carboxyacyl-CoA with a methyl branch.

Further research is necessary to elucidate the enzymatic players and regulatory mechanisms that might govern such pathways.

Potential Biological Roles

Should this compound be identified in biological systems, its roles would likely be analogous to other fatty acyl-CoAs. These include:

  • Precursor for Complex Lipids: It could be incorporated into phospholipids, triglycerides, and wax esters, thereby influencing the physicochemical properties of membranes and lipid droplets.

  • Signaling Molecule: Fatty acyl-CoAs and their derivatives can act as signaling molecules in various cellular processes.

  • Protein Acylation: The 6-methyltetradecanoyl moiety could be attached to proteins as a post-translational modification, affecting their localization and function.

Quantitative Data

As of the date of this guide, there is no quantitative data available in the scientific literature regarding the concentration or abundance of this compound or 6-methyltetradecanoic acid in any biological sample. The tables below are provided as templates for future studies that may successfully identify and quantify this molecule.

Table 1: Putative Concentration of this compound in Various Tissues

OrganismTissue/Cell TypeConcentration (pmol/mg protein)Method of DetectionReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: Relative Abundance of 6-Methyltetradecanoic Acid in Lipid Fractions

OrganismLipid FractionRelative Abundance (%)Method of DetectionReference
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

While protocols specific to this compound are not available, methodologies for the extraction and analysis of other long-chain and branched-chain fatty acyl-CoAs can be adapted.

Extraction of Acyl-CoAs from Tissues

This protocol is adapted from methods developed for the analysis of long-chain acyl-CoAs in mammalian tissues.

Materials:

  • Tissue sample (frozen in liquid nitrogen)

  • Homogenization buffer (e.g., 100 mM KH2PO4, pH 7.4)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Acetonitrile (ACN)

  • Isopropanol (IPA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Elution solvent (e.g., methanol (B129727) with 0.1% formic acid)

Procedure:

  • Homogenization: Rapidly weigh the frozen tissue and homogenize in ice-cold homogenization buffer containing the internal standard.

  • Solvent Extraction: Add a mixture of ACN and IPA to the homogenate to precipitate proteins and extract lipids and acyl-CoAs.

  • Centrifugation: Centrifuge the sample at high speed to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge.

  • Washing: Wash the cartridge with an aqueous solvent to remove polar impurities.

  • Elution: Elute the acyl-CoAs with the elution solvent.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a solvent compatible with LC-MS/MS analysis.

Acyl_CoA_Extraction start Frozen Tissue Sample homogenize Homogenize in Buffer + Internal Standard start->homogenize extract Add ACN/IPA for Protein Precipitation & Extraction homogenize->extract centrifuge Centrifuge to Pellet Protein extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe wash Wash SPE Cartridge spe->wash elute Elute Acyl-CoAs wash->elute dry Dry Eluate under Nitrogen elute->dry reconstitute Reconstitute for LC-MS/MS dry->reconstitute end Analysis reconstitute->end

Workflow for the extraction of acyl-CoAs from tissues.
Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC)

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., triple quadrupole)

LC Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient from high aqueous to high organic content to elute the acyl-CoAs.

  • Flow Rate: Appropriate for the column dimensions.

  • Column Temperature: Typically maintained between 30-50 °C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Precursor Ion: The [M+H]+ ion of this compound.

  • Product Ion: A characteristic fragment ion, often corresponding to the CoA moiety or a neutral loss.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for quantification.

A standard curve should be generated using a synthesized standard of this compound to ensure accurate quantification.

Conclusion and Future Directions

The natural occurrence of this compound remains an open question in the field of lipidomics. The information presented in this guide provides a theoretical framework for its existence and a practical starting point for its investigation. Future research should focus on:

  • Broad Lipidomic Screens: Untargeted mass spectrometry-based lipidomics of diverse biological samples, particularly from organisms known to produce a variety of BCFAs, may lead to the identification of 6-methyltetradecanoic acid and its CoA ester.

  • Enzyme Discovery and Characterization: The identification and characterization of novel methyltransferases or FAS systems with unique substrate specificities will be crucial to unraveling the biosynthesis of internally-branched fatty acids.

  • Chemical Synthesis of Standards: The synthesis of an authentic standard of this compound is essential for its unambiguous identification and accurate quantification in biological samples.

The exploration of this and other novel lipid molecules will undoubtedly expand our understanding of the complexity and regulatory roles of lipid metabolism in health and disease.

An In-depth Technical Guide on the Putative Role of 6-Methyltetradecanoyl-CoA in Membrane Fluidity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental evidence detailing the specific role of 6-Methyltetradecanoyl-CoA in membrane fluidity is limited in current scientific literature. This guide, therefore, extrapolates its potential functions based on the well-documented effects of structurally similar molecules, namely branched-chain fatty acids (BCFAs). The principles and methodologies described herein provide a framework for investigating the precise impact of this compound.

Executive Summary

Coenzyme A (CoA) derivatives of fatty acids are central to lipid metabolism and the synthesis of membrane phospholipids (B1166683). This compound, an activated form of 6-methyltetradecanoic acid, is a branched-chain fatty acyl-CoA. The incorporation of its acyl chain into membrane phospholipids is hypothesized to significantly influence the biophysical properties of the lipid bilayer, particularly its fluidity. BCFAs are known to disrupt the highly ordered packing of straight-chain fatty acids, thereby increasing membrane fluidity.[1][2][3] This altered fluidity can, in turn, modulate the function of membrane-embedded proteins and affect cellular processes such as signal transduction and solute transport.[3] This document provides a technical overview of the theoretical role of this compound, methods for its investigation, and its potential implications in cellular physiology and drug development.

The Molecular Basis of Membrane Fluidity

Membrane fluidity is a critical parameter for cellular function, referring to the viscosity and freedom of movement of the lipid components within the bilayer.[4] It is primarily determined by the chemical nature of the fatty acyl chains of the phospholipids, including their length and degree of saturation.[4]

  • Saturated Straight-Chain Fatty Acids: These fatty acids have linear hydrocarbon chains that can pack tightly together, stabilized by van der Waals forces. This dense packing results in a more ordered, gel-like membrane with lower fluidity.[5]

  • Unsaturated Fatty Acids: The presence of one or more double bonds introduces kinks into the hydrocarbon chain, preventing tight packing and increasing the average distance between lipid molecules. This leads to a more disordered, fluid membrane.[4]

  • Branched-Chain Fatty Acids (BCFAs): Similar to unsaturated fatty acids, the methyl branch on a BCFA like 6-methyltetradecanoic acid acts as a steric hindrance, disrupting the uniform packing of adjacent acyl chains.[1][2][5] This disruption is expected to increase the membrane's fluidity.[1][2][3]

The incorporation of the 6-methyltetradecanoyl group from its CoA thioester into phospholipids would, therefore, be predicted to lower the gel-to-liquid crystalline phase transition temperature (Tm) of the membrane, making it more fluid at physiological temperatures.

Biosynthesis and Incorporation into Membranes

This compound is synthesized from its corresponding fatty acid, 6-methyltetradecanoic acid. The biosynthesis of BCFAs typically utilizes branched-chain amino acids as precursors. Once synthesized, the fatty acid is activated to its CoA thioester by an acyl-CoA synthetase. This activated form can then be utilized by acyltransferases to esterify the glycerol (B35011) backbone of phospholipids, incorporating the branched-chain acyl group into the membrane.

Experimental_Workflow_for_Membrane_Fluidity_Analysis cluster_0 Differential Scanning Calorimetry (DSC) cluster_1 Fluorescence Anisotropy Start Start Lipid_Synthesis Synthesize Phospholipids (Control vs. 6-Methyltetradecanoyl) Start->Lipid_Synthesis Liposome_Formation Prepare Liposomes (MLVs or LUVs) Lipid_Synthesis->Liposome_Formation DSC_Sample_Prep Load Liposomes into DSC Pans Liposome_Formation->DSC_Sample_Prep FA_Labeling Label Liposomes with Fluorescent Probe (e.g., DPH) Liposome_Formation->FA_Labeling DSC_Run Temperature Scan DSC_Sample_Prep->DSC_Run DSC_Analysis Determine Tm and ΔH DSC_Run->DSC_Analysis Data_Interpretation Compare Results and Conclude on Fluidity DSC_Analysis->Data_Interpretation FA_Measurement Measure Fluorescence Anisotropy FA_Labeling->FA_Measurement FA_Analysis Calculate Anisotropy (r) FA_Measurement->FA_Analysis FA_Analysis->Data_Interpretation

References

6-Methyltetradecanoyl-CoA: A Technical Guide to its Metabolic Precursors and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA whose metabolic origins are not as commonly delineated as those of iso- and anteiso-branched-chain fatty acids. This technical guide provides a comprehensive overview of the precursors and enzymatic pathways implicated in the biosynthesis of this compound. Drawing from the established principles of fatty acid synthesis and branched-chain amino acid catabolism, we present a plausible biosynthetic pathway. This guide also includes quantitative data on relevant enzyme kinetics and metabolite concentrations, detailed experimental protocols for the analysis of branched-chain fatty acids and related metabolites, and visualizations of the key metabolic pathways and experimental workflows to support further research and drug development in this area.

Introduction to Branched-Chain Fatty Acid Biosynthesis

Branched-chain fatty acids (BCFAs) are integral components of membrane lipids in many bacteria, influencing membrane fluidity and function.[1] In mammals, BCFAs are found in various tissues and are thought to be primarily derived from the diet, although de novo synthesis also occurs, particularly in adipose tissue.[2]

The biosynthesis of BCFAs generally follows the fatty acid synthesis (FAS) pathway, with variations in the primer and/or extender units used. The two primary mechanisms for introducing methyl branches are:

  • Use of Branched-Chain Primers: The catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine produces short, branched-chain acyl-CoA molecules that can serve as primers for fatty acid synthesis.[2][3] For instance, isobutyryl-CoA (from valine), isovaleryl-CoA (from leucine), and 2-methylbutyryl-CoA (from isoleucine) lead to the formation of iso- and anteiso-BCFAs.[4]

  • Incorporation of Methylmalonyl-CoA: Methylmalonyl-CoA can be used as an extender unit by fatty acid synthase (FAS) in place of malonyl-CoA, resulting in a methyl branch at an even-numbered carbon position.[5]

Proposed Biosynthetic Pathway for this compound

The presence of a methyl group at the C6 position of tetradecanoyl-CoA (a 14-carbon fatty acid) suggests a less common biosynthetic route than the typical iso and anteiso branching. Based on the principles of fatty acid synthesis, a plausible pathway involves the use of a specific, less common primer that, after subsequent elongation steps, results in a methyl group at the desired position.

One potential primer is 4-methylhexanoyl-CoA . The subsequent elongation of this primer by fatty acid synthase through four cycles of adding two-carbon units from malonyl-CoA would yield this compound. Each cycle involves condensation, reduction, dehydration, and a second reduction.

The origin of 4-methylhexanoyl-CoA itself is not definitively established in common metabolic pathways but could potentially arise from the catabolism of specific amino acids or other metabolites.

Key Enzymes in the Proposed Pathway
  • Branched-Chain Amino Acid Aminotransferase (BCAT): Initiates the catabolism of branched-chain amino acids.

  • Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: Catalyzes the oxidative decarboxylation of branched-chain α-keto acids to produce branched-chain acyl-CoAs.

  • Acetyl-CoA Carboxylase (ACC): Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the primary two-carbon donor for fatty acid elongation.[1]

  • Fatty Acid Synthase (FAS): A multi-enzyme complex that iteratively catalyzes the elongation of the fatty acyl chain.[4] The key domains within FAS involved are:

    • Malonyl/Acetyl-CoA-ACP Transacylase (MAT): Loads the primer and extender units onto the Acyl Carrier Protein (ACP).

    • β-Ketoacyl-ACP Synthase (KS): Catalyzes the condensation reaction, extending the acyl chain.

    • β-Ketoacyl-ACP Reductase (KR): Reduces the β-keto group.

    • β-Hydroxyacyl-ACP Dehydratase (DH): Dehydrates the β-hydroxyacyl-ACP intermediate.

    • Enoyl-ACP Reductase (ER): Reduces the enoyl-ACP intermediate to a saturated acyl-ACP.

  • Acyl-CoA Thioesterase: While FAS typically releases a free fatty acid, in some cases, the final product can be an acyl-CoA.

Visualization of the Proposed Pathway

This compound Biosynthesis cluster_priming Primer Formation (Hypothetical) cluster_elongation Fatty Acid Elongation Amino_Acid Specific Amino Acid or other precursor Primer_CoA 4-Methylhexanoyl-CoA Amino_Acid->Primer_CoA Catabolism FAS Fatty Acid Synthase (FAS) Primer_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Final_Product This compound FAS->Final_Product 4 cycles of elongation NADPH NADPH NADPH->FAS Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase Acetyl_CoA->ACC ACC->Malonyl_CoA

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

Quantitative data for the specific precursors of this compound are scarce. However, data from studies on general branched-chain and odd-chain fatty acid synthesis provide a valuable reference.

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Substrates
Substrate CombinationVmax (nmol/min/mg)Km (µM)kcat (s⁻¹)
Acetyl-CoA + Malonyl-CoA135 ± 55.5 ± 0.6 (Malonyl-CoA)0.061
Propionyl-CoA + Malonyl-CoA120 ± 47.2 ± 0.8 (Malonyl-CoA)0.054
Acetyl-CoA + Methylmalonyl-CoA25 ± 212.5 ± 2.1 (Methylmalonyl-CoA)0.011

Data adapted from a study on metazoan FAS, providing a comparison of reaction kinetics with different primer and extender units. The lower Vmax and kcat with methylmalonyl-CoA indicate a lower efficiency of the enzyme in incorporating this substrate compared to malonyl-CoA.

Table 2: Intracellular Acyl-CoA Concentrations in 3T3-L1 Adipocytes
Acyl-CoA SpeciesConcentration (pmol/mg protein)
Acetyl-CoA10.5 ± 1.2
Propionyl-CoA0.8 ± 0.1
Malonyl-CoA0.3 ± 0.05
Methylmalonyl-CoANot detected
Succinyl-CoA2.1 ± 0.3

These values provide an indication of the relative abundance of key precursors for fatty acid synthesis in a relevant cell model. The concentration of specific branched-chain acyl-CoA primers would be expected to be significantly lower.

Experimental Protocols

Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of total cellular fatty acids, including branched-chain species.

1. Lipid Extraction:

  • Homogenize cell or tissue samples in a chloroform:methanol (2:1, v/v) mixture.

  • Add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0) for quantification.

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

2. Saponification and Methylation:

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add methanolic NaOH or KOH and heat to saponify the lipids into free fatty acids.

  • Add a methylation reagent such as BF₃-methanol or methanolic HCl and heat to convert the free fatty acids to fatty acid methyl esters (FAMEs).

3. FAMEs Extraction:

  • Add water and hexane (B92381) to the reaction mixture.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Repeat the hexane extraction to ensure complete recovery.

4. GC-MS Analysis:

  • Inject the FAMEs extract into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase).

  • Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity.

  • The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and fragmentation patterns.

  • Quantify the amount of each fatty acid relative to the internal standard.

Workflow for GC-MS Analysis of Fatty Acids

GC-MS_Workflow Sample Cell/Tissue Sample Extraction Lipid Extraction (Chloroform:Methanol) Sample->Extraction Saponification Saponification (Methanolic NaOH/KOH) Extraction->Saponification Methylation Methylation to FAMEs (BF₃-Methanol) Saponification->Methylation FAME_Extraction FAMEs Extraction (Hexane) Methylation->FAME_Extraction GC_MS GC-MS Analysis FAME_Extraction->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: General workflow for the analysis of fatty acids by GC-MS.

Fatty Acid Synthase (FAS) Activity Assay

This spectrophotometric assay measures the activity of FAS by monitoring the consumption of its co-substrate, NADPH.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing a reducing agent like DTT.

  • Add the substrates: acetyl-CoA (or another primer-CoA) and malonyl-CoA.

  • Add the co-substrate NADPH.

2. Enzyme Reaction:

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a purified FAS enzyme or a cell lysate containing FAS activity.

  • Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer. NADPH absorbs light at 340 nm, while NADP+ does not.

3. Data Analysis:

  • Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

  • Enzyme activity can be expressed in units such as nmol of NADPH consumed per minute per milligram of protein.

Logical Flow of FAS Activity Assay

FAS_Activity_Assay Prepare_Mixture Prepare Reaction Mixture (Buffer, DTT, Acetyl-CoA, Malonyl-CoA, NADPH) Equilibrate Equilibrate at 37°C Prepare_Mixture->Equilibrate Add_Enzyme Add FAS Enzyme/Lysate Equilibrate->Add_Enzyme Monitor_Absorbance Monitor Absorbance at 340 nm Add_Enzyme->Monitor_Absorbance Calculate_Rate Calculate Rate of NADPH Consumption Monitor_Absorbance->Calculate_Rate

Caption: Logical flow diagram for a spectrophotometric FAS activity assay.

Conclusion and Future Directions

The biosynthesis of this compound likely follows the general principles of fatty acid synthesis, with the key determinant being the availability of a specific, less common primer such as 4-methylhexanoyl-CoA. Further research is required to definitively identify the metabolic origin of this primer and to elucidate the specific enzymes involved in its formation. The experimental protocols and quantitative data provided in this guide offer a framework for researchers to investigate the metabolism of this compound and other unusual branched-chain fatty acids. Understanding these pathways is crucial for advancing our knowledge of lipid metabolism and may open new avenues for the development of therapeutic agents targeting metabolic diseases.

Future studies could focus on:

  • Isotope tracing experiments: Using labeled precursors to track the carbon flow into 6-methyltetradecanoic acid.

  • Enzyme characterization: Identifying and characterizing the enzymes responsible for the synthesis of the proposed 4-methylhexanoyl-CoA primer.

  • Metabolomic profiling: Analyzing the acyl-CoA pool in various organisms and tissues to identify the presence and abundance of this compound and its potential precursors.

By employing these strategies, the scientific community can further unravel the complexities of branched-chain fatty acid metabolism and its implications for health and disease.

References

Genetic Regulation of 6-Methyltetradecanoyl-CoA Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltetradecanoyl-CoA is an activated form of 12-methyltetradecanoic acid, an anteiso-branched-chain fatty acid (BCFA). In many bacteria, BCFAs are crucial components of cell membranes, influencing fluidity and adaptability to environmental stresses such as low temperatures. The synthesis of this compound is a multi-step process involving the coordinated expression of genes responsible for precursor synthesis and fatty acid elongation. This guide provides a detailed overview of the genetic regulatory networks governing the biosynthesis of this important molecule, with a focus on the model organism Bacillus subtilis and comparative insights from other relevant bacteria.

Biosynthesis Pathway of this compound

The synthesis of this compound, an anteiso-C15:0 fatty acid, begins with the branched-chain amino acid L-isoleucine. The pathway can be broadly divided into two main stages: precursor synthesis and fatty acid elongation.

1.1. Precursor Synthesis: From Isoleucine to 2-Methylbutyryl-CoA

The initial steps involve the conversion of L-isoleucine into the primer molecule 2-methylbutyryl-CoA. This process is catalyzed by enzymes encoded by the ilv and bkd operons.

  • Isoleucine Biosynthesis (ilv operon): The availability of L-isoleucine is the first regulatory checkpoint. In Bacillus subtilis, the genes for branched-chain amino acid biosynthesis are organized in loci such as the ilvBHC-leuABCD operon.

  • Conversion to α-keto acid: L-isoleucine is converted to its corresponding α-keto acid, α-keto-β-methylvalerate, by a branched-chain amino acid aminotransferase (BCAT).

  • Oxidative decarboxylation (bkd operon): The α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA. This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is encoded by the bkd operon (also known as lpdV, bkdAA, bkdAB, and bkdB genes).[1]

1.2. Fatty Acid Elongation (Type II Fatty Acid Synthase System)

Once the 2-methylbutyryl-CoA primer is synthesized, it enters the Type II Fatty Acid Synthase (FASII) system for elongation.

  • Initiation of Elongation (FabH): The primer, 2-methylbutyryl-CoA, is condensed with malonyl-ACP by β-ketoacyl-ACP synthase III (FabH). The substrate specificity of FabH is a critical determinant for the synthesis of branched-chain versus straight-chain fatty acids.[2][3] In many BCFA-producing bacteria, FabH shows a preference for branched-chain acyl-CoA primers.[2][3]

  • Elongation Cycles: A series of condensation, reduction, and dehydration reactions, catalyzed by the products of the fab gene cluster (e.g., FabG, FabI, FabF), elongates the acyl chain by two carbons in each cycle using malonyl-CoA as the donor.

  • Termination: The elongation process continues until the final chain length is achieved, resulting in 6-methyltetradecanoyl-ACP, which is then converted to this compound.

Genetic Regulatory Networks

The synthesis of this compound is tightly regulated at the transcriptional level to ensure an appropriate supply of precursors and to coordinate with the overall metabolic state of the cell. Key regulatory proteins in Bacillus subtilis include CodY and BkdR.

2.1. Global Regulation by CodY

CodY is a global transcriptional regulator that senses the intracellular concentrations of branched-chain amino acids (BCAAs) and GTP.[4]

  • Mechanism of Action: In the presence of high concentrations of its effectors (isoleucine, valine, leucine, and GTP), CodY binds to specific DNA sequences (CodY boxes) in the promoter regions of target genes, typically repressing their transcription.[4]

  • Regulation of Precursor Synthesis: CodY directly represses the ilv-leu operon, which is responsible for the biosynthesis of isoleucine. This ensures that the cell does not overproduce BCAAs when they are abundant. When BCAA and GTP levels are low, CodY releases its repression, allowing for the synthesis of precursors for this compound.

2.2. Specific Regulation by BkdR

BkdR is a positive regulator of the bkd operon, which encodes the BCKDH complex.

  • Mechanism of Action: The expression of the bkd operon is induced by the presence of isoleucine or valine in the growth medium. This induction is dependent on the sigma factor SigL and the transcriptional activator BkdR. BkdR is thought to bind to upstream activating sequences of the bkd operon.

  • Coordination with CodY: The bkd operon is also under the negative control of CodY. This dual regulation ensures that the degradation of BCAAs to produce fatty acid primers is tightly controlled and responsive to the overall nutritional status of the cell.

2.3. Regulation of the Fatty Acid Synthase (FASII) System

The genes of the FASII system in Bacillus subtilis are primarily regulated by the transcriptional repressor FapR.

  • Mechanism of Action: FapR represses the transcription of the fap regulon, which includes most of the fab genes.[5] The repressive activity of FapR is alleviated by malonyl-CoA, the building block for fatty acid elongation. When malonyl-CoA levels are high, it binds to FapR, causing it to dissociate from the DNA and allowing for the transcription of the fab genes.

Quantitative Data

The following table summarizes the key genes involved in this compound synthesis and their regulation.

Gene/OperonEncoded Protein/ComplexFunctionRegulationEffector Molecules
ilvBHC-leuABCDEnzymes for BCAA biosynthesisSynthesis of L-isoleucineRepressed by CodYIsoleucine, Valine, Leucine, GTP
bkd operonBranched-chain α-keto acid dehydrogenase (BCKDH) complexConversion of α-keto-β-methylvalerate to 2-methylbutyryl-CoAActivated by BkdR; Repressed by CodYIsoleucine, Valine
fabHβ-ketoacyl-ACP synthase IIIInitiation of fatty acid elongation with 2-methylbutyryl-CoAPart of the fap regulon, repressed by FapRMalonyl-CoA
fap regulonFatty acid synthase (FASII) enzymesElongation of the fatty acid chainRepressed by FapRMalonyl-CoA

Experimental Protocols

4.1. Analysis of Branched-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction and analysis of fatty acid methyl esters (FAMEs) from bacterial cells.

  • Cell Culture and Harvesting: Grow bacterial cells to the desired growth phase. Harvest cells by centrifugation and wash with a suitable buffer.

  • Lipid Extraction: Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (typically 1:2, v/v). Sonicate or vortex vigorously to lyse the cells and extract the lipids.

  • Phase Separation: Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v). Centrifuge to separate the phases. The lower organic phase contains the lipids.

  • Transesterification to FAMEs: Evaporate the solvent from the lipid extract under a stream of nitrogen. Add a methanolic solution of a strong acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH or KOH) and heat at a specific temperature (e.g., 80°C) for a defined time to convert the fatty acids to their methyl esters.

  • Extraction of FAMEs: After cooling, add a non-polar solvent like hexane (B92381) and water. Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., DB-225ms).[6] The separated FAMEs are then detected and identified by a mass spectrometer. Quantification is typically performed by comparing the peak areas to those of known standards.

4.2. Electrophoretic Mobility Shift Assay (EMSA) for CodY-DNA Interaction

This protocol describes a method to assess the binding of the CodY protein to its target DNA sequence.

  • Preparation of DNA Probe: Synthesize and anneal complementary oligonucleotides corresponding to the CodY binding site in the promoter region of a target gene (e.g., ilvB). Label one of the oligonucleotides with a detectable marker (e.g., biotin (B1667282) or a fluorescent dye).

  • Binding Reaction: In a small volume, combine the labeled DNA probe with purified CodY protein in a binding buffer containing non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding. Include the effector molecules (GTP and/or BCAAs) in the reaction as required.

  • Electrophoresis: Load the binding reactions onto a native polyacrylamide gel. Run the gel at a low voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.

  • Detection: Transfer the DNA from the gel to a nylon membrane and detect the labeled probe using a method appropriate for the label (e.g., chemiluminescence for biotin, fluorescence imaging for fluorescent dyes). A "shift" in the mobility of the labeled probe in the presence of the protein indicates a protein-DNA interaction.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway for the Regulation of this compound Precursor Synthesis

G cluster_input Cellular State cluster_regulators Regulatory Proteins cluster_genes Target Genes/Operons cluster_output Biosynthetic Precursor Isoleucine High Isoleucine CodY Active CodY Isoleucine->CodY activates BkdR Active BkdR Isoleucine->BkdR activates GTP High GTP GTP->CodY activates ilv_operon ilv operon CodY->ilv_operon represses bkd_operon bkd operon CodY->bkd_operon represses BkdR->bkd_operon activates precursor 2-Methylbutyryl-CoA ilv_operon->precursor leads to synthesis of bkd_operon->precursor catalyzes synthesis of This compound This compound precursor->this compound

Caption: Regulation of precursor synthesis for this compound.

Experimental Workflow for Studying Gene Expression and Fatty Acid Profile

G cluster_culture 1. Bacterial Culture cluster_harvest 2. Sample Harvesting cluster_extraction 3. Biomolecule Extraction cluster_analysis 4. Analysis cluster_data 5. Data Integration Culture Grow bacteria under different conditions (e.g., +/- isoleucine) Harvest Harvest cells at specific growth phases Culture->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Lipid_Extraction Lipid Extraction Harvest->Lipid_Extraction RT_qPCR RT-qPCR for gene expression RNA_Extraction->RT_qPCR GC_MS GC-MS for fatty acid profiling Lipid_Extraction->GC_MS Data Correlate gene expression with fatty acid profile RT_qPCR->Data GC_MS->Data

Caption: Workflow for analyzing gene expression and fatty acid composition.

Comparative Genomics and Variations in Other Organisms

While Bacillus subtilis is a well-studied model, the synthesis of anteiso-fatty acids is also prominent in other bacteria, such as Staphylococcus aureus and Propionibacterium species.

  • Staphylococcus aureus : This human pathogen also synthesizes a high proportion of BCFAs, with anteiso-C15:0 being a major component.[3] The synthesis pathway is similar, relying on isoleucine as a precursor. S. aureus can also utilize exogenous branched-chain carboxylic acids for BCFA synthesis through the action of the acyl-CoA synthetase MbcS.

  • Propionibacterium : Species of this genus are known to produce significant amounts of C15 branched-chain fatty acids.[7] Studies have shown that the relative abundance of iso- and anteiso-isomers can vary between species. For instance, P. freudenreichii and P. shermanii have a higher proportion of the anteiso-C15 isomer.[7] Supplementation of the growth medium with L-isoleucine has been shown to increase the synthesis of anteiso-fatty acids in these bacteria.[7]

Implications for Drug Development

The enzymes involved in the BCFA synthesis pathway, particularly those in the FASII system, are attractive targets for the development of novel antibacterial agents. Since the FASII system in bacteria is structurally distinct from the type I fatty acid synthase (FASI) found in mammals, inhibitors targeting these enzymes are expected to have high specificity and low host toxicity. Understanding the genetic regulation of this compound synthesis can aid in the identification of essential genes and regulatory nodes that, when inhibited, could disrupt membrane integrity and bacterial viability.

Conclusion

The genetic regulation of this compound synthesis is a complex process that involves a hierarchical network of global and specific transcriptional regulators. These regulators respond to the nutritional status of the cell, particularly the availability of branched-chain amino acids and energy, to control the expression of genes involved in precursor synthesis and fatty acid elongation. A thorough understanding of this regulatory network is crucial for fundamental microbiology and for the development of novel antimicrobial strategies. Further research, particularly in obtaining more quantitative data on gene expression and metabolite fluxes, will provide a more complete picture of this essential metabolic pathway.

References

Methodological & Application

Application Notes and Protocols for the Detection of 6-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. As with other acyl-CoAs, it is a key intermediate in various metabolic pathways. Accurate and sensitive detection and quantification of this compound are crucial for understanding its physiological and pathological roles, particularly in the context of metabolic disorders and drug development. These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of this compound, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the most robust and sensitive technique for this purpose[1].

Analytical Methods Overview

The analysis of acyl-CoAs, including this compound, presents challenges due to their low abundance in biological samples and their physicochemical properties[1]. LC-MS/MS has emerged as the method of choice, offering high selectivity and sensitivity[1][2][3]. The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

The primary goal of sample preparation is to efficiently extract acyl-CoAs from the biological matrix while removing interfering substances such as proteins and salts.

  • Protein Precipitation: A common method for deproteinizing samples is precipitation with acids like 5-sulfosalicylic acid (SSA) or trichloroacetic acid (TCA)[2][4]. SSA is often preferred as it may not require removal by solid-phase extraction (SPE) before LC-MS/MS analysis, thus improving the recovery of some CoA species[2].

  • Solvent Extraction: Organic solvents can also be used for extraction. A typical procedure involves homogenization of the tissue or cell sample in a buffered solution followed by extraction with a mixture of isopropanol (B130326) and chloroform (B151607) or other organic solvents[5].

  • Solid-Phase Extraction (SPE): SPE can be used to purify and concentrate acyl-CoAs from the sample extract, although it may lead to the loss of more polar species[2][4].

Chromatographic Separation

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for separating acyl-CoAs.

  • Columns: C18 columns are frequently used for the separation of long-chain acyl-CoAs[6][7].

  • Mobile Phases: The mobile phases typically consist of an aqueous component with a buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) and an organic modifier like acetonitrile[4][6][7]. A gradient elution is employed to separate acyl-CoAs based on their chain length and hydrophobicity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC can be used as an alternative or complementary technique to RP-HPLC, especially for the analysis of a wide range of acyl-CoAs from short to long chains in a single run[5][8][9].

Mass Spectrometric Detection

Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole instrument, is the gold standard for the quantification of acyl-CoAs due to its high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of acyl-CoAs[6][7].

  • Fragmentation: Acyl-CoAs exhibit characteristic fragmentation patterns. A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety, is a common and specific fragmentation used for detection in multiple reaction monitoring (MRM) mode[10][11]. Another characteristic product ion is observed at m/z 428[2][4][10].

  • Multiple Reaction Monitoring (MRM): MRM is used for targeted quantification. For this compound (C15H30O2-CoA), the precursor ion ([M+H]⁺) would be m/z 1008.6. The specific transitions to monitor would be:

    • Quantitative transition: m/z 1008.6 → 501.6 (or [M-507+H]⁺)

    • Qualitative transition: m/z 1008.6 → 428.1

Quantitative Data

As of the latest literature review, specific quantitative data for this compound in biological samples has not been reported. The table below is provided as a template for researchers to populate with their own experimental data.

Biological MatrixConditionConcentration (mean ± SD)Method of DetectionReference
e.g., Human PlasmaHealthy ControlData not availableLC-MS/MS-
e.g., Human PlasmaDisease StateData not availableLC-MS/MS-
e.g., Mouse LiverWild-TypeData not availableLC-MS/MS-
e.g., Cell CultureUntreatedData not availableLC-MS/MS-

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for short- and long-chain acyl-CoA extraction[2].

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water, ice-cold

  • Centrifuge tubes

  • Cell scraper

  • Refrigerated centrifuge

  • LC-MS grade water and acetonitrile

Procedure:

  • Culture cells to the desired confluency in a petri dish.

  • Place the dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the final PBS wash completely.

  • Add 1 mL of ice-cold 2.5% SSA to the plate.

  • Scrape the cells and transfer the cell lysate to a pre-chilled centrifuge tube.

  • Vortex the lysate for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new tube.

  • The sample is now ready for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of long-chain acyl-CoAs.

Instrumentation:

  • HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-20 min: 98% B

    • 20.1-25 min: 2% B (re-equilibration)

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transitions for this compound (m/z 1008.6):

    • Quantifier: 1008.6 > 501.6

    • Qualifier: 1008.6 > 428.1

  • Collision Energy and other parameters: To be optimized for the specific instrument.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Processing sample Biological Sample (Cells or Tissue) homogenization Homogenization / Lysis (e.g., in SSA) sample->homogenization centrifugation Protein Precipitation & Centrifugation homogenization->centrifugation supernatant Supernatant Collection (Acyl-CoA Extract) centrifugation->supernatant lc_separation LC Separation (Reversed-Phase HPLC) supernatant->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification data_analysis Data Analysis quantification->data_analysis

Caption: General workflow for this compound analysis.

Metabolic Context of this compound

This compound is derived from 6-methyltetradecanoic acid, a branched-chain fatty acid. Its metabolism is expected to follow the general pathways of fatty acid oxidation, although the methyl branch may require specific enzymatic steps. The diagram below illustrates a plausible metabolic pathway.

metabolic_pathway BCFA 6-Methyltetradecanoic Acid AcylCoA_Synthetase Acyl-CoA Synthetase BCFA->AcylCoA_Synthetase BCFA_CoA This compound AcylCoA_Synthetase->BCFA_CoA BetaOxidation β-Oxidation Cycles BCFA_CoA->BetaOxidation PropionylCoA Propionyl-CoA BetaOxidation->PropionylCoA (final cycle) AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA (x n) Anaplerosis Anaplerosis PropionylCoA->Anaplerosis TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle Anaplerosis->TCA_Cycle (as Succinyl-CoA)

Caption: Hypothetical metabolic fate of this compound.

References

Application Note: Quantification of 6-Methyltetradecanoyl-CoA using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes. This document provides a detailed protocol for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain fatty acyl-CoAs, employing a robust and sensitive approach for selective detection and quantification.

The "gold standard" for precise metabolite quantification is stable isotope dilution liquid chromatography-mass spectrometry (LC-MS).[1] This technique utilizes a stable isotope-labeled internal standard of the target analyte to account for variations during sample preparation and analysis, thereby improving accuracy.[1] This application note will detail a method adaptable for this compound, from sample extraction to data analysis, providing researchers with a comprehensive guide for their studies.

Experimental Protocols

This protocol is adapted from established methods for long-chain acyl-CoA quantification.[2][3]

Materials and Reagents
  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) hydroxide

  • Internal Standard (e.g., Heptadecanoyl-CoA or a custom synthesized stable isotope-labeled this compound)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Biological samples (e.g., tissue homogenates, cell lysates)

Sample Preparation
  • Homogenization & Extraction:

    • Homogenize tissue samples (100-200 mg) or cell pellets in a suitable buffer.[2]

    • Add a known amount of internal standard to the homogenate.

    • Precipitate proteins by adding acetonitrile or using another appropriate method.[2]

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent mixture (e.g., methanol with ammonium hydroxide).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with a suitable modifier (e.g., 10 mM ammonium acetate).[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity. The specific gradient will need to be optimized.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[2][3]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be determined. For many acyl-CoAs, a characteristic neutral loss of 507 Da is observed in positive ion mode, corresponding to the fragmentation of the 3'-phospho-ADP moiety.[2][3]

      • This compound (C22H44N7O17P3S):

        • Calculated Monoisotopic Mass: 851.1680 g/mol

        • Precursor Ion [M+H]+: m/z 852.1758

        • Product Ion (after neutral loss of 507): m/z 345.1801

      • Internal Standard (e.g., Heptadecanoyl-CoA [C17:0-CoA]):

        • Precursor Ion [M+H]+: m/z 1020.4

        • Product Ion (after neutral loss of 507): m/z 513.4

Data Analysis and Quantification
  • Integrate the peak areas for the MRM transitions of this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Generate a calibration curve using known concentrations of a this compound standard spiked with a constant amount of the internal standard.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Data Presentation

The following table provides an example of how to present quantitative data for this compound in different biological samples. The values presented are hypothetical and for illustrative purposes only.

Sample IDSample TypeThis compound Concentration (pmol/mg tissue)Standard Deviation
CTRL-01Liver1.250.15
CTRL-02Liver1.380.21
TREAT-01Liver3.420.35
TREAT-02Liver3.890.41
CTRL-03Muscle0.450.08
TREAT-03Muscle0.980.12

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Tissue or Cells) homogenization Homogenization & Internal Standard Spiking sample->homogenization extraction Protein Precipitation & Supernatant Collection homogenization->extraction spe Solid Phase Extraction (SPE) extraction->spe reconstitution Evaporation & Reconstitution spe->reconstitution lcms LC-MS/MS System reconstitution->lcms Injection separation Reversed-Phase LC Separation detection MS/MS Detection (MRM) integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification fatty_acid_metabolism ext_bcfa External Branched-Chain Fatty Acids bcfa_coa This compound ext_bcfa->bcfa_coa Activation beta_ox Beta-Oxidation bcfa_coa->beta_ox acetyl_coa Acetyl-CoA beta_ox->acetyl_coa tca TCA Cycle acetyl_coa->tca energy Energy Production (ATP) tca->energy

References

Application Note: Quantitative Analysis of 6-Methyltetradecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. Branched-chain fatty acids (BCFAs) and their CoA esters are integral components of bacterial membranes and are also found in ruminant-derived food products.[1][2][3] Dysregulation of acyl-CoA metabolism has been implicated in various metabolic and neurodegenerative diseases.[4][5] Accurate and sensitive quantification of specific acyl-CoA species like this compound is crucial for understanding its physiological and pathological roles. This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for acyl-CoA analysis.[6][7]

Principle of the Method

This method utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular metabolites. The subsequent detection and quantification are performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of 507 Da (the 3'-phosphoadenosine 5'-diphosphate moiety) and a product ion corresponding to the acyl-pantetheine fragment.[4][6][8][9][10]

Experimental Protocols

Sample Preparation (from Tissue)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[11]

  • Homogenization: Approximately 40 mg of frozen tissue is homogenized on ice in a mixture of 0.5 mL of 100 mM potassium phosphate (B84403) monobasic (KH2PO4, pH 4.9) and 0.5 mL of a 3:1:1 solution of acetonitrile:2-propanol:methanol containing an appropriate internal standard (e.g., Heptadecanoyl-CoA).[6][11]

  • Extraction: The homogenate is vortexed for 2 minutes, sonicated for 3 minutes, and then centrifuged at 16,000 x g at 4°C for 10 minutes.[11]

  • Supernatant Collection: The supernatant is collected, and the pellet is re-extracted with the same volume of the acetonitrile:2-propanol:methanol mixture.[11]

  • Drying: The two supernatants are combined and dried under a stream of nitrogen gas.[6][11]

  • Reconstitution: The dried extract is reconstituted in 50 µL of a 1:1 (v/v) methanol:water solution, vortexed, sonicated, and centrifuged at 14,000 x g for 10 minutes at 4°C. The resulting supernatant is used for LC-MS/MS analysis.[11]

Liquid Chromatography
  • LC System: A UPLC system is recommended for optimal separation.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 10 mM ammonium formate.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the hydrophobic long-chain acyl-CoAs.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly used.

  • Column Temperature: 40-50°C.

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: The MRM transitions for this compound need to be determined. Based on the common fragmentation pattern of acyl-CoAs, the precursor ion will be the [M+H]+ ion. The primary product ion will result from the neutral loss of 507 Da.

    • Calculation of this compound [M+H]+:

      • Molecular Formula of 6-Methyltetradecanoyl moiety (C15H29O): 241.22 g/mol

      • Molecular Formula of Coenzyme A (C21H36N7O16P3S): 767.1 g/mol

      • Molecular Weight of this compound: 241.22 + 767.1 - 18.02 (H2O) = 990.3 g/mol

      • Precursor Ion ([M+H]+): m/z 991.3

    • Product Ion:

      • [M+H - 507]+: 991.3 - 507 = m/z 484.3

  • Collision Energy (CE) and other MS parameters: These will need to be optimized for the specific instrument and compound.

Data Presentation

The quantitative data for this compound should be presented in a clear and structured table. This allows for easy comparison between different sample groups.

Sample IDConcentration (pmol/mg tissue)Standard Deviation% RSD
Control Group 11.520.1811.8
Control Group 21.650.2112.7
Control Group 31.480.1510.1
Treatment Group 13.250.319.5
Treatment Group 23.410.3510.3
Treatment Group 33.180.299.1

This table presents hypothetical data for illustrative purposes.

Mandatory Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue Tissue Sample Homogenization Homogenization in Extraction Buffer Tissue->Homogenization Extraction Centrifugation & Supernatant Collection Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Injection Solvent Drying->Reconstitution LC UPLC Separation (C18 Column) Reconstitution->LC MS Triple Quadrupole MS (Positive ESI) LC->MS MRM MRM Detection of this compound MS->MRM Integration Peak Integration MRM->Integration Quantification Quantification using Internal Standard Integration->Quantification Reporting Data Reporting Quantification->Reporting

Caption: LC-MS/MS workflow for this compound analysis.

Coenzyme A Biosynthesis Pathway

G cluster_pathway Coenzyme A Biosynthesis cluster_enzymes Enzymes Pantothenate Pantothenate (Vitamin B5) Phosphopantothenate 4'-Phosphopantothenate Pantothenate->Phosphopantothenate ATP Phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine Phosphopantothenate->Phosphopantothenoylcysteine Cysteine + ATP Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine Dephospho_CoA Dephospho-CoA Phosphopantetheine->Dephospho_CoA ATP CoA Coenzyme A Dephospho_CoA->CoA ATP PANK PANK PANK->Phosphopantothenate PPCS PPCS PPCS->Phosphopantothenoylcysteine PPCDC PPCDC PPCDC->Phosphopantetheine PPAT PPAT PPAT->Dephospho_CoA DPCK DPCK DPCK->CoA

Caption: Simplified Coenzyme A biosynthesis pathway.[12][13][14][15][16]

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. This application note offers a comprehensive protocol that can be adapted for various research and drug development applications, enabling a deeper understanding of the role of branched-chain acyl-CoAs in health and disease.

References

Application Notes and Protocols for the Extraction of 6-Methyltetradecanoyl-CoA from Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the extraction of 6-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA, from cultured mammalian cells. The accurate quantification of specific acyl-CoA species is critical for understanding cellular metabolism, particularly in the context of fatty acid oxidation, lipid biosynthesis, and the study of metabolic diseases. The inherent low abundance and instability of these molecules necessitate robust and efficient extraction methods to ensure high recovery and sample quality for downstream analysis, typically by liquid chromatography-mass spectrometry (LC-MS).[1]

The following protocol is a synthesis of established methods for long-chain and branched-chain acyl-CoA extraction, designed to provide a reliable workflow for researchers.[2][3]

Quantitative Data on Acyl-CoA Abundance

The absolute concentration of acyl-CoA species can vary significantly between cell types and culture conditions. The following table summarizes representative quantitative data for various long-chain acyl-CoA species from different human cell lines, providing a comparative overview of typical acyl-CoA pool sizes. While specific data for this compound is not widely reported, the values for similar chain-length acyl-CoAs are presented as a reference.

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[4]MCF7 (pmol/mg protein)[1]RAW264.7 (pmol/mg protein)[1]
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
HMG-CoA0.971--
Succinyl-CoA25.467--
C14:0-CoA (Myristoyl-CoA)-~2.5~1.5
C16:0-CoA (Palmitoyl-CoA)-~12~4
C18:0-CoA (Stearoyl-CoA)-~5~2.5
C18:1-CoA (Oleoyl-CoA)-~15~3

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[1]

Experimental Workflow for this compound Extraction

The overall workflow involves cell harvesting, rapid quenching of metabolic activity and cell lysis, protein precipitation, and purification of the acyl-CoA-containing extract.

Workflow cluster_harvest Cell Harvesting cluster_lysis Quenching & Lysis cluster_extraction Extraction & Precipitation cluster_purification Solid-Phase Extraction (SPE) cluster_final Final Steps Adherent Adherent Cells Lysis Add ice-cold Extraction Solvent (e.g., 80% Methanol) Adherent->Lysis Wash with ice-cold PBS Suspension Suspension Cells Suspension->Lysis Pellet & Wash with ice-cold PBS Scrape Scrape Cells (Adherent) Lysis->Scrape Vortex Vortex/Homogenize Scrape->Vortex Centrifuge_Lysis Centrifuge at >15,000 x g (4°C) to pellet protein Vortex->Centrifuge_Lysis Collect_Supernatant Collect Supernatant Centrifuge_Lysis->Collect_Supernatant SPE_Condition Condition SPE Column (e.g., Oasis HLB) SPE_Load Load Supernatant Collect_Supernatant->SPE_Load SPE_Wash Wash Column (to remove salts) SPE_Load->SPE_Wash SPE_Elute Elute Acyl-CoAs (e.g., Methanol (B129727) with Ammonium (B1175870) Acetate) SPE_Wash->SPE_Elute Dry Dry Eluate (Vacuum or N2 Stream) SPE_Elute->Dry Reconstitute Reconstitute in LC-MS compatible solvent Dry->Reconstitute Analysis Analyze by LC-MS/MS Reconstitute->Analysis

Caption: Workflow for the extraction of this compound from cells.

Detailed Experimental Protocol

This protocol is optimized for the extraction of a broad range of acyl-CoAs, including branched-chain species like this compound, from adherent or suspension cell cultures.[1] It incorporates a solid-phase extraction (SPE) step for sample clean-up and concentration.[5]

Materials and Reagents
  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), chilled to -80°C

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium Acetate (B1210297) (LC-MS grade)

  • Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA not expected to be in the sample.

  • Extraction Solvent: 80% Methanol in water, chilled to -80°C.[6]

  • SPE Columns: Oasis HLB 1 cc (30 mg) or similar reversed-phase cartridges.[5]

  • SPE Wash Buffer: 100% LC-MS grade water.

  • SPE Elution Buffer: Methanol with 25 mM ammonium acetate.[5]

  • Reconstitution Solvent: 50% Methanol in 50 mM ammonium acetate (pH 7).[1]

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Centrifuge capable of >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure

1. Cell Harvesting and Washing

The goal of this step is to remove all extracellular media components without causing cell lysis or altering the metabolic state. All steps should be performed on ice or at 4°C to minimize metabolic activity.

  • For Adherent Cells (e.g., in a 10 cm dish):

    • Aspirate the culture medium completely.

    • Quickly wash the cell monolayer twice with 5-10 mL of ice-cold PBS.

    • Aspirate the PBS completely after the final wash. Proceed immediately to quenching and lysis.

  • For Suspension Cells:

    • Transfer the cell suspension to a centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

    • Aspirate the supernatant and gently resuspend the cell pellet in ice-cold PBS.

    • Repeat the centrifugation and washing step once more.

    • Aspirate the final PBS wash completely. Proceed immediately to quenching and lysis.

2. Quenching, Lysis, and Protein Precipitation

This step uses a cold organic solvent to halt enzymatic activity instantly and lyse the cells to release intracellular metabolites.

  • Add 1 mL of ice-cold 80% methanol (containing the internal standard, e.g., C17:0-CoA) directly to the washed cell monolayer or cell pellet.[6]

  • For adherent cells: Use a cell scraper to scrape the cells into the cold methanol.[1]

  • For suspension cells: Vigorously vortex the tube to resuspend and lyse the cell pellet.

  • Transfer the resulting cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Centrifuge at 15,000-20,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

3. Supernatant Collection and Solid-Phase Extraction (SPE)

The supernatant contains the acyl-CoAs. SPE is used to purify and concentrate them.

  • Carefully transfer the supernatant to a new pre-chilled tube, being cautious not to disturb the pellet.[1]

  • SPE Column Preparation: Condition an Oasis HLB SPE column by washing with 1 mL of methanol, followed by equilibration with 1 mL of water.[5]

  • Sample Loading: Load the entire supernatant onto the conditioned SPE column.

  • Washing: Desalt the column by washing with 1 mL of LC-MS grade water. This removes salts and other highly polar contaminants.[5]

  • Elution: Elute the acyl-CoAs from the column by adding 1 mL of methanol containing 25 mM ammonium acetate into a new collection tube.[5]

4. Sample Drying and Reconstitution

  • Dry the eluate to completeness using a vacuum concentrator (e.g., SpeedVac) or a gentle stream of nitrogen. Avoid excessive heat.

  • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate.[1]

  • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an LC-MS autosampler vial for analysis.

Signaling Pathways and Logical Relationships

The extraction protocol is a linear workflow designed to isolate a specific class of molecules. The logical relationship between the steps is critical for ensuring the stability and recovery of the target analyte, this compound.

LogicalFlow Start Cultured Cells Harvest Harvest & Wash Start->Harvest Remove Media Quench Quench Metabolism & Lyse Cells Harvest->Quench Inhibit Enzymes Separate Separate Soluble Metabolites from Insoluble Debris Quench->Separate Centrifugation Purify Purify & Concentrate Acyl-CoAs (SPE) Separate->Purify Isolate Target Class Prepare Prepare for Analysis (Dry & Reconstitute) Purify->Prepare Solvent Exchange End LC-MS Analysis Prepare->End

Caption: Logical flow of the acyl-CoA extraction protocol.

References

Unlocking Cellular Signaling: Application Notes and Protocols for 6-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (CoA) molecule that plays a significant role in cellular metabolism and signaling. As an activated form of 6-methyltetradecanoic acid, it is an important intermediate in various biochemical pathways. This document provides detailed application notes and experimental protocols for the use of synthetic this compound in research and drug development, with a focus on its role as a signaling molecule, particularly in the context of peroxisome proliferator-activated receptors (PPARs).

Commercial Sources for Synthetic this compound

Potential Custom Synthesis Providers:

  • MedChemExpress

  • Companies specializing in lipid synthesis

  • Custom biochemical synthesis services

Application Notes

Investigation of Peroxisome Proliferator-Activated Receptor (PPARα) Activation

Branched-chain fatty acyl-CoAs are known to be high-affinity ligands for PPARα, a nuclear receptor that is a key regulator of lipid and glucose metabolism.[1] this compound, due to its structure, is a putative endogenous ligand for PPARα. Its binding can induce conformational changes in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes involved in fatty acid oxidation.

Potential Applications:

  • Screening for PPARα agonists and antagonists: this compound can be used as a reference ligand in competitive binding assays to identify novel synthetic or natural compounds that modulate PPARα activity.

  • Studying the molecular mechanism of PPARα activation: Researchers can use this molecule to investigate the specific structural requirements for ligand binding and receptor activation.

  • Elucidating downstream signaling pathways: By activating PPARα with this compound, researchers can identify and characterize the downstream target genes and metabolic pathways regulated by this signaling axis.

Substrate for Acyl-CoA Synthetase and Other Enzymes

This compound can serve as a substrate for various enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and acyl-CoA thioesterases.

Potential Applications:

  • Enzyme characterization and kinetic studies: Determining the kinetic parameters (e.g., Km and Vmax) of enzymes with this compound can provide insights into their substrate specificity and catalytic mechanism.

  • Inhibitor screening: It can be used in assays to screen for inhibitors of enzymes that metabolize branched-chain fatty acyl-CoAs.

  • Metabolic flux analysis: Labeled versions of this compound (e.g., with 13C or 2H) can be used to trace the metabolic fate of branched-chain fatty acids in cells and organisms.

Quantitative Data Summary

CompoundReceptor/EnzymeAssay TypeQuantitative Value (Kd, Km, etc.)Reference
Phytanoyl-CoAPPARαFluorescence QuenchingKd ≈ 11 nM[1]
Pristanoyl-CoAPPARαFluorescence QuenchingKd ≈ 11 nM[1]
Isobutyryl-CoACoenzyme A transferaseSteady-State Kinetics-
Isovaleryl-CoACoenzyme A transferaseSteady-State Kinetics-

Experimental Protocols

Protocol 1: In Vitro PPARα Activation Assay (Ligand Binding)

This protocol describes a fluorescence quenching assay to determine the binding affinity of this compound to PPARα.

Materials:

  • Recombinant human PPARα ligand-binding domain (LBD)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer

Procedure:

  • Prepare a stock solution of recombinant PPARα-LBD in PBS.

  • Prepare serial dilutions of this compound in PBS.

  • In a quartz cuvette, mix the PPARα-LBD solution with each dilution of this compound.

  • Incubate the mixture at room temperature for 30 minutes to allow binding to reach equilibrium.

  • Measure the intrinsic tryptophan fluorescence of the PPARα-LBD at an excitation wavelength of 280 nm and an emission wavelength of 340 nm.

  • The binding of this compound will quench the tryptophan fluorescence. Plot the change in fluorescence intensity as a function of the ligand concentration.

  • Calculate the dissociation constant (Kd) by fitting the data to a one-site binding equation.

Protocol 2: Acyl-CoA Synthetase Activity Assay

This protocol describes a colorimetric assay to measure the activity of an acyl-CoA synthetase using 6-methyltetradecanoic acid as a substrate to produce this compound.

Materials:

  • Purified or recombinant acyl-CoA synthetase

  • 6-methyltetradecanoic acid

  • Coenzyme A (CoA)

  • ATP

  • Myristate

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM DTT)

  • Colorimetric detection reagent (e.g., a kit that measures the production of AMP or pyrophosphate)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, CoA, ATP, and the colorimetric detection reagent.

  • Add the acyl-CoA synthetase to the reaction mixture.

  • Initiate the reaction by adding 6-methyltetradecanoic acid.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Measure the absorbance at the appropriate wavelength at regular time intervals.

  • The rate of the reaction is proportional to the change in absorbance over time.

  • To determine the kinetic parameters, vary the concentration of 6-methyltetradecanoic acid while keeping the concentrations of CoA and ATP constant.

  • Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

PPARa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCFA Branched-Chain Fatty Acid (e.g., 6-methyltetradecanoic acid) BCFA_cyto Branched-Chain Fatty Acid BCFA->BCFA_cyto Transport ACSL Acyl-CoA Synthetase BCFA_cyto->ACSL Substrate BCFA_CoA This compound ACSL->BCFA_CoA Activation PPARa PPARα BCFA_CoA->PPARa Ligand Binding PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE PPARa_RXR->PPRE Binding Target_Genes Target Gene Transcription (e.g., ACOX1, CPT1) PPRE->Target_Genes Activation

Caption: PPARα signaling pathway activated by a branched-chain fatty acid.

Experimental_Workflow Start Start: Obtain Synthetic This compound Assay_Choice Select Assay Start->Assay_Choice Binding_Assay PPARα Ligand Binding Assay Assay_Choice->Binding_Assay In Vitro Enzyme_Assay Acyl-CoA Synthetase Activity Assay Assay_Choice->Enzyme_Assay In Vitro Cell_Based_Assay Cell-Based Reporter Gene Assay Assay_Choice->Cell_Based_Assay In Cellulo Data_Analysis_Binding Data Analysis: Calculate Kd Binding_Assay->Data_Analysis_Binding Data_Analysis_Enzyme Data Analysis: Calculate Km, Vmax Enzyme_Assay->Data_Analysis_Enzyme Data_Analysis_Cell Data Analysis: Measure Reporter Activity Cell_Based_Assay->Data_Analysis_Cell Conclusion Conclusion: Characterize Molecular and Cellular Effects Data_Analysis_Binding->Conclusion Data_Analysis_Enzyme->Conclusion Data_Analysis_Cell->Conclusion

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for Stable Isotope Labeling of 6-Methyltetradecanoyl-CoA for Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the metabolic fate of isotopically labeled substrates, researchers can gain quantitative insights into cellular physiology and identify dysregulated pathways in disease states. This document provides detailed application notes and protocols for the use of stable isotope-labeled 6-Methyltetradecanoyl-CoA in metabolic flux analysis. This compound, a branched-chain fatty acyl-CoA, can serve as a specific probe to investigate aspects of fatty acid metabolism, particularly pathways involved in the processing of non-linear acyl chains.

Stable isotope tracers, such as those labeled with ¹³C or ²H, offer a safe and effective means to track metabolic processes in vitro and in vivo.[1] The incorporation of these heavy isotopes into metabolites can be detected by mass spectrometry (MS), allowing for the determination of their origin and the relative activity of different metabolic pathways.[2][3] This approach is invaluable for understanding the metabolic reprogramming in various diseases, including cancer and metabolic disorders, and for the development of novel therapeutic strategies.

Core Principles of Metabolic Flux Analysis with Stable Isotopes

Metabolic flux analysis relies on the introduction of a substrate labeled with a stable isotope (e.g., ¹³C-glucose, ¹³C-glutamine, or in this case, ¹³C-labeled this compound) into a biological system.[4][5] As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites. By measuring the isotopic enrichment in these metabolites, typically using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), the relative or absolute rates of metabolic pathways can be calculated.[6][7] The choice of tracer and the position of the isotopic label are critical for probing specific pathways of interest.[8]

Application: Tracing Branched-Chain Fatty Acid Metabolism

This compound is a saturated fatty acyl-CoA with a methyl branch on carbon 6. Its metabolism can provide insights into:

  • Beta-oxidation of branched-chain fatty acids: Understanding how the methyl group affects the process of fatty acid breakdown.

  • Cellular uptake and activation of exogenous fatty acids: Measuring the rate of incorporation of extracellular 6-methyltetradecanoic acid into the intracellular acyl-CoA pool.

  • Competition with straight-chain fatty acids: Investigating the preference of metabolic enzymes for branched-chain versus straight-chain substrates.

  • Impact on complex lipid synthesis: Tracing the incorporation of the branched-chain fatty acid into various lipid species such as phospholipids, triglycerides, and cholesterol esters.

Experimental Protocols

Protocol 1: Synthesis of [U-¹³C]-6-Methyltetradecanoic Acid

A common method for synthesizing isotopically labeled fatty acids involves the use of labeled precursors in a chemical synthesis route. One potential approach is based on the coupling of an isotopically labeled Grignard reagent with an appropriate electrophile.[9]

Materials:

  • [U-¹³C]-Isohexyl bromide (or other suitably labeled precursor)

  • Magnesium turnings

  • Dry diethyl ether

  • 8-Bromooctanoic acid ethyl ester

  • Copper(I) cyanide

  • Lithium chloride

  • Tetrahydrofuran (THF), dry

  • Hydrochloric acid

  • Sodium hydroxide

  • Standard organic solvents for extraction and chromatography

Procedure:

  • Grignard Reagent Formation: Prepare the [U-¹³C]-isohexylmagnesium bromide by reacting [U-¹³C]-isohexyl bromide with magnesium turnings in dry diethyl ether under an inert atmosphere.

  • Coupling Reaction: In a separate flask, dissolve 8-bromooctanoic acid ethyl ester in dry THF. Add copper(I) cyanide and lithium chloride to form a Gilman-type reagent.

  • Cool the solution and slowly add the prepared Grignard reagent. Allow the reaction to proceed to completion.

  • Hydrolysis: Quench the reaction with aqueous hydrochloric acid. Extract the product with diethyl ether.

  • Saponification: Hydrolyze the ester by refluxing with aqueous sodium hydroxide.

  • Acidification and Purification: Acidify the reaction mixture with hydrochloric acid to protonate the carboxylic acid. Extract the [U-¹³C]-6-methyltetradecanoic acid with an organic solvent.

  • Purify the final product using column chromatography or recrystallization.

  • Confirm the structure and isotopic enrichment of the final product by NMR and mass spectrometry.

Protocol 2: Preparation of [U-¹³C]-6-Methyltetradecanoyl-CoA

The activation of the labeled fatty acid to its CoA ester can be achieved enzymatically.

Materials:

  • [U-¹³C]-6-Methyltetranoic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp. or a commercially available long-chain acyl-CoA synthetase)

  • Magnesium chloride

  • Potassium phosphate (B84403) buffer (pH 7.4)

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, ATP, and Coenzyme A.

  • Add the purified [U-¹³C]-6-methyltetranoic acid (dissolved in a small amount of ethanol (B145695) or DMSO if necessary).

  • Initiate the reaction by adding acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by LC-MS to observe the formation of the acyl-CoA.

  • Purify the [U-¹³C]-6-Methyltetradecanoyl-CoA using solid-phase extraction or HPLC.

Protocol 3: Cell Culture Labeling Experiment

Materials:

  • Cultured cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines)

  • Cell culture medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum (to reduce background levels of unlabeled fatty acids)

  • [U-¹³C]-6-Methyltetradecanoyl-CoA or [U-¹³C]-6-Methyltetranoic acid conjugated to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water for metabolite extraction

Procedure:

  • Cell Seeding: Seed cells in appropriate culture plates and allow them to reach the desired confluency (typically 70-80%).

  • Labeling: Remove the growth medium and replace it with fresh medium containing the [U-¹³C]-6-Methyltetranoic acid-BSA conjugate at a final concentration of 50-100 µM. The exact concentration and labeling time should be optimized for the specific cell type and experimental question.

  • Incubation: Incubate the cells for a defined period (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent mixture (e.g., 80:20 methanol:water or a biphasic extraction with methanol, chloroform, and water).[6]

    • Scrape the cells and collect the cell lysate.

    • Centrifuge to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Separate the polar (for acyl-CoAs) and non-polar (for complex lipids) phases if a biphasic extraction was performed.

    • Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Method:

  • Column: A C18 reversed-phase column suitable for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: Ammonium acetate (B1210297) or formate (B1220265) in water.

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the acyl-CoAs.

MS Method:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer or full scan/ddMS2 on a high-resolution instrument.

  • MRM Transitions: For [U-¹³C]-6-Methyltetradecanoyl-CoA, the precursor ion will be the [M+H]⁺ ion with all carbons as ¹³C. The specific m/z will depend on the number of labeled carbons. A characteristic product ion results from the neutral loss of the phosphopantetheine portion of CoA (neutral loss of 507 Da).[10][11][12]

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (unlabeled)994.6487.6
[U-¹³C₁₅]-6-Methyltetradecanoyl-CoA1009.6502.6

Note: The exact m/z values will depend on the isotopic purity and the specific labeled positions.

Data Presentation

The quantitative data from the LC-MS/MS analysis can be summarized in tables to compare the isotopic enrichment in various metabolites over time.

Table 1: Isotopic Enrichment of this compound in Cultured Hepatocytes

Time (hours)Unlabeled this compound (Peak Area)[U-¹³C₁₅]-6-Methyltetradecanoyl-CoA (Peak Area)% Labeled
01.2 x 10⁶Not Detected0
11.1 x 10⁶2.5 x 10⁵18.5
49.8 x 10⁵8.9 x 10⁵47.6
88.5 x 10⁵1.5 x 10⁶63.8
247.2 x 10⁵2.8 x 10⁶79.5

Table 2: Fractional Contribution of [U-¹³C₁₅]-6-Methyltetradecanoate to Downstream Metabolites

MetaboliteIsotopologueFractional Contribution (%) at 24h
Palmitoyl-CoAM+152.1
Stearoyl-CoAM+150.8
Phosphatidylcholine (16:0/15:1-Me)M+155.3
Triacylglycerol (16:0/18:1/15:1-Me)M+1512.7

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis of Labeled Tracer cluster_experiment Cell Culture Experiment cluster_analysis Analysis s1 [U-13C]-Isohexyl bromide s2 Grignard Reaction s1->s2 s3 Coupling with 8-Bromooctanoic acid ester s2->s3 s4 [U-13C]-6-Methyltetradecanoic Acid s3->s4 s5 Enzymatic Coenzyme A Ligation s4->s5 s6 [U-13C]-6-Methyltetradecanoyl-CoA s5->s6 e2 Addition of Labeled Tracer s6->e2 Tracer Input e1 Cell Culture e1->e2 e3 Time-course Incubation e2->e3 e4 Metabolite Extraction e3->e4 a1 LC-MS/MS Analysis e4->a1 Extracted Metabolites a2 Data Processing a1->a2 a3 Metabolic Flux Calculation a2->a3 a4 a4 a3->a4 Flux Maps & Interpretation

Caption: Experimental workflow for metabolic flux analysis using stable isotope-labeled this compound.

metabolic_pathway cluster_beta_oxidation Beta-Oxidation cluster_lipid_synthesis Complex Lipid Synthesis tracer [13C]-6-Methyltetradecanoic Acid (extracellular) uptake Fatty Acid Uptake tracer->uptake activation Acyl-CoA Synthetase uptake->activation [13C]-6-Methyltetradecanoic Acid acyl_coa [13C]-6-Methyltetradecanoyl-CoA (intracellular) activation->acyl_coa ATP, CoA b1 [13C]-Propionyl-CoA acyl_coa->b1 Odd-chain product b2 [13C]-Acetyl-CoA acyl_coa->b2 Even-chain products l1 [13C]-Phospholipids acyl_coa->l1 l2 [13C]-Triglycerides acyl_coa->l2 l3 [13C]-Cholesterol Esters acyl_coa->l3 b3 TCA Cycle b1->b3 b2->b3

References

Application Note: Quantification of 6-Methyltetradecanoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes, including metabolic disorders and drug development. This document provides a detailed protocol for the development of a standard curve for the quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2][3]

Principle

The quantification of this compound is achieved by creating a standard curve from serial dilutions of a known concentration of the analyte. An internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) is added to all samples and standards to account for variations in sample processing and instrument response.[4][5] The samples are then analyzed by LC-MS/MS, and the peak area ratio of the analyte to the internal standard is plotted against the concentration of the standards to generate a calibration curve. This curve is then used to determine the concentration of this compound in unknown samples.

Experimental Protocols

1. Materials and Reagents

2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Reversed-phase C18 column suitable for lipid analysis.

3. Standard Solution Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Stock Solution (100 µg/mL): Dilute the primary stock solution 1:10 with methanol.

  • Internal Standard Stock Solution (10 µg/mL): Prepare a stock solution of the internal standard in methanol.

  • Serial Dilutions: Prepare a series of calibration standards by serially diluting the working stock solution with methanol to achieve a concentration range that brackets the expected sample concentrations (e.g., 1 ng/mL to 1000 ng/mL).

4. Sample Preparation (from cell culture)

  • Cell Lysis: Harvest cells and lyse them using a suitable buffer containing a detergent (e.g., 0.5% Triton-X 100).[6]

  • Protein Precipitation: To 100 µL of cell lysate, add 300 µL of cold acetonitrile containing the internal standard.

  • Centrifugation: Vortex the mixture and centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.

    • Gradient: A suitable gradient to separate the analyte from other matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da).[3][7][8]

    • Optimize collision energy and other MS parameters for maximum signal intensity.

6. Data Analysis

  • Integrate the peak areas for both the analyte and the internal standard in the chromatograms.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Plot the peak area ratio against the corresponding concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Use the regression equation to calculate the concentration of this compound in the unknown samples.

Data Presentation

Table 1: Standard Curve Data for this compound Quantification

Standard Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.010
57,650151,5000.050
1015,300150,8000.101
5075,900149,5000.508
100152,000151,2001.005
250380,500150,3002.532
500761,000149,9005.077
10001,515,000150,50010.066

Table 2: LC-MS/MS Parameters for this compound and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[To be determined empirically][To be determined empirically][To be determined empirically]
Internal Standard (e.g., Heptadecanoyl-CoA)[To be determined empirically][To be determined empirically][To be determined empirically]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Internal_Standard Internal Standard Addition Standard_Prep->Internal_Standard Sample_Prep Sample Preparation Sample_Prep->Internal_Standard LC_Separation LC Separation Internal_Standard->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Standard_Curve Standard Curve Generation Peak_Integration->Standard_Curve Quantification Quantification Standard_Curve->Quantification

Figure 1: Experimental workflow for this compound quantification.

coa_biosynthesis cluster_pathway Coenzyme A Biosynthesis Pathway Pantothenate Pantothenate (Vitamin B5) PANK PANK Pantothenate->PANK Phosphopantothenate 4'-Phosphopantothenate PPCS PPCS Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phospho-N-pantothenoylcysteine PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT Dephospho_CoA Dephospho-CoA DPCK DPCK Dephospho_CoA->DPCK CoA Coenzyme A PANK->Phosphopantothenate PPCS->Phosphopantothenoylcysteine PPCDC->Phosphopantetheine PPAT->Dephospho_CoA DPCK->CoA

Figure 2: The Coenzyme A biosynthesis pathway.

References

Application Notes: Quantitative Analysis of 6-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for the sample preparation, extraction, and quantitative analysis of 6-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA, from biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Fatty acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, lipid biosynthesis, and the regulation of cellular signaling.[1][2] this compound is a saturated, branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification of such species is essential for understanding metabolic regulation and the pathology of various diseases. However, the analysis of long-chain acyl-CoAs presents significant challenges due to their low abundance, chemical instability, and amphiphilic nature, which complicates extraction and chromatographic separation.[3]

This document outlines robust protocols for sample preparation and LC-MS/MS analysis, focusing on solvent precipitation and solid-phase extraction (SPE) methods to ensure high recovery and reproducibility for metabolomics studies.

Metabolic Context of Branched-Chain Acyl-CoAs

This compound is derived from the metabolism of branched-chain amino acids or dietary sources. It enters the fatty acid β-oxidation pathway, where it is catabolized to produce energy. The diagram below illustrates the general metabolic fate of branched-chain fatty acids.

Diet Dietary Branched-Chain Fatty Acids BCFA_pool Cellular BCFA Pool Diet->BCFA_pool Uptake BCAA Branched-Chain Amino Acid Catabolism BCAA->BCFA_pool Synthesis Acyl_CoA_Synthase Acyl-CoA Synthetase (ACS) BCFA_pool->Acyl_CoA_Synthase Target_CoA This compound Acyl_CoA_Synthase->Target_CoA Activation (ATP -> AMP) Beta_Ox Mitochondrial β-Oxidation Target_CoA->Beta_Ox Transport Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Propionyl_CoA->TCA via Succinyl-CoA Acetyl_CoA->TCA

Fig 1. Metabolic context of this compound.

Experimental Protocols and Methodologies

The successful quantification of this compound relies on meticulous sample handling to prevent degradation and efficient extraction to isolate it from complex biological matrices. The general workflow is depicted below.

cluster_SamplePrep Sample Preparation cluster_Extraction Extraction cluster_Analysis Analysis Sample 1. Sample Collection (Tissue / Cells) Quench 2. Quench Metabolism (Liquid N2 / Cold Methanol) Sample->Quench Homogenize 3. Homogenization (Ice-cold buffer) Quench->Homogenize Solvent 4a. Solvent Precipitation (e.g., 80% Methanol) Homogenize->Solvent Method A SPE 4b. Solid-Phase Extraction (C18 Cartridge) Homogenize->SPE Method B Centrifuge 5. Centrifugation (14,000 x g, 4°C) Solvent->Centrifuge SPE->Centrifuge Collect 6. Collect Supernatant Centrifuge->Collect Dry 7. Dry Down (Nitrogen Stream) Collect->Dry Reconstitute 8. Reconstitution Dry->Reconstitute LCMS 9. LC-MS/MS Analysis Reconstitute->LCMS Data 10. Data Processing LCMS->Data

Fig 2. General workflow for acyl-CoA analysis.
Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (B129727) (MeOH), Isopropanol, Water (LC-MS grade)

  • Buffers: Potassium Phosphate (B84403) (KH2PO4), Ammonium (B1175870) Acetate (B1210297)

  • Acids: Formic Acid, Acetic Acid

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain/stable isotope-labeled acyl-CoA.

  • Extraction Supplies: C18 Solid-Phase Extraction (SPE) cartridges, nitrogen evaporator, refrigerated centrifuge.

Protocol 1: Solvent Precipitation Extraction

This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[1]

  • Homogenization: Homogenize frozen tissue powder or cell pellets (~20-100 mg) in an ice-cold extraction solvent (e.g., 80% methanol in water or a 2:2:1 mixture of ACN:MeOH:Water).[1][4] Use a 20-fold excess of solvent volume to sample weight.

  • Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[1]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new tube.

  • Drying and Reconstitution: Dry the supernatant under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with 10 mM ammonium acetate.[1][5]

Protocol 2: Solid-Phase Extraction (SPE)

This protocol yields a cleaner extract, which is beneficial for reducing matrix effects in the LC-MS/MS analysis.[1][3]

  • Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer, such as 0.1 M potassium phosphate (pH 4.9-6.7), mixed with an organic solvent like acetonitrile/isopropanol.[1][6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of equilibration buffer (e.g., 0.1 M potassium phosphate).[1]

  • Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common sequence includes a high-aqueous buffer followed by a low-percentage organic solvent wash.[1]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[1]

  • Drying and Reconstitution: Dry the eluate under a nitrogen stream and reconstitute the sample as described in Protocol 1.

Data Presentation and Performance

The choice of extraction method can impact sample purity and analytical sensitivity.

Table 1: Comparison of Extraction Methodologies

Feature Solvent Precipitation Solid-Phase Extraction (SPE)
Speed Fast, high-throughput More time-consuming, lower throughput
Simplicity Simple, requires basic lab equipment Requires SPE cartridges and manifold
Extract Purity May contain more matrix components, potential for ion suppression[1] Excellent for sample clean-up, reduces matrix effects[1]
Recovery Good recovery for a broad range of acyl-CoAs[1] High recovery (70-80% or greater) for a wide range of acyl-CoAs[6]

| Best For | Broad metabolomic screening, high sample numbers | Targeted quantification, complex matrices, highest sensitivity |

Table 2: Representative LC-MS/MS Method Performance

Parameter Typical Performance Value
Linearity (R²) > 0.99
Limit of Quantification (LOQ) 4.2 - 16.9 nM[3]
Inter-run Precision (%RSD) 2.6 - 12.2%
Intra-run Precision (%RSD) 1.2 - 4.4%
Recovery 70 - 111%[6][7]

Note: These values are representative and should be determined experimentally for each specific assay.

Protocol 3: LC-MS/MS Analysis

A general workflow for the analysis of fatty acyl-CoA extracts.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[1][5]

    • Mobile Phase A: Water with 10 mM ammonium acetate (pH adjusted to ~8.5 with ammonium hydroxide).[5]

    • Mobile Phase B: Acetonitrile.[5]

    • Flow Rate: 0.2 mL/min.[5]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM).

    • Fragmentation: Acyl-CoAs exhibit a characteristic neutral loss of the CoA moiety (507 Da). The SRM transition for this compound would be based on its precursor ion and a specific product ion.

Table 3: Example LC Gradient and MS Parameters | Parameter | Setting | | :--- | :--- | | LC Gradient | Time (min) | % Mobile Phase B | | | 0.0 | 20 | | | 1.5 | 20 | | | 5.0 | 95 | | | 14.5 | 95 | | | 15.0 | 20 | | | 20.0 | 20 | | MS Parameter | | | Ion Source | ESI+ | | Capillary Voltage | 3.5 kV | | Collision Energy | Optimized for specific analyte (e.g., 40-50 eV) | | MRM Transition | Precursor Ion (M+H)⁺ → Product Ion |

References

Application of 6-Methyltetradecanoyl-CoA in Lipidomics Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methyltetradecanoyl-CoA is a branched-chain fatty acyl-CoA molecule that holds potential for significant applications in the field of lipidomics. As an activated form of 6-methyltetradecanoic acid, it is an intermediate in branched-chain fatty acid (BCFA) metabolism. BCFAs are increasingly recognized for their diverse biological roles, including modulation of membrane fluidity, participation in cellular signaling, and their potential as biomarkers for various physiological and pathological states.[1][2] This document provides a detailed overview of the potential applications of this compound in lipidomics research, complete with experimental protocols and data presentation guidelines.

While direct studies focusing specifically on this compound are limited, this guide extrapolates from established methodologies for acyl-CoA analysis and the known behavior of other BCFAs to provide a robust framework for its investigation.

Application Notes

The study of this compound can provide valuable insights into several key areas of lipid metabolism and cellular function:

  • Elucidation of Branched-Chain Fatty Acid Metabolism: Introducing labeled this compound into cellular or animal models can enable the tracing of its metabolic fate. This can help to identify downstream metabolites, and the enzymes and pathways involved in its degradation or elongation. This approach is critical for understanding the broader landscape of BCFA metabolism.

  • Investigation of Membrane Dynamics: BCFAs are known to influence the physical properties of cell membranes, such as fluidity and thickness.[3] By manipulating the levels of this compound, researchers can study its incorporation into complex lipids like phospholipids (B1166683) and sphingolipids and the subsequent effects on membrane-dependent cellular processes.

  • Biomarker Discovery: Altered levels of specific acyl-CoAs have been linked to various metabolic diseases.[4] Quantifying this compound in biological samples (e.g., plasma, tissues) from different disease cohorts could lead to the discovery of novel biomarkers for diagnosis or prognosis.

  • Drug Development and Target Validation: Enzymes involved in the metabolism of this compound could represent novel therapeutic targets. For instance, inhibitors of acyl-CoA synthetases or hydrolases specific for BCFAs could be developed to modulate their levels and study the therapeutic consequences in diseases like metabolic syndrome or cancer.[2]

Quantitative Data Presentation

For effective analysis and comparison, all quantitative data from lipidomics experiments involving this compound should be organized into clear and concise tables. Below are examples of how to structure such data.

Table 1: Quantification of this compound in Different Cell Lines

Cell LineTreatmentThis compound (pmol/mg protein)Standard Deviationp-value
HepG2Control1.250.15-
HepG2Oleic Acid (100 µM)1.180.210.45
MCF-7Control2.540.32-
MCF-7Palmitic Acid (100 µM)3.120.410.04

Table 2: Relative Abundance of Lipids Derived from 13C-labeled this compound

Lipid ClassMetaboliteRelative Abundance (%)Standard Deviation
PhosphatidylcholinePC(15:0-BCFA/16:0)15.22.1
PhosphatidylethanolaminePE(15:0-BCFA/18:1)8.91.5
TriacylglycerolTG(15:0-BCFA/16:0/18:1)45.75.8
DiacylglycerolDG(15:0-BCFA/18:1)5.30.9

Experimental Protocols

Protocol 1: Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an appropriate internal standard, such as an odd-chain or isotopically labeled acyl-CoA, is crucial for accurate quantification.[5]

1. Materials and Reagents:

  • This compound standard

  • Internal Standard (e.g., Heptadecanoyl-CoA or 13C-labeled Palmitoyl-CoA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA)

  • Ammonium (B1175870) acetate (B1210297)

  • Biological samples (cells, tissues, plasma)

  • Phosphate-buffered saline (PBS)

  • Butylated hydroxytoluene (BHT)

2. Sample Preparation:

  • Cell Culture: Grow cells to desired confluency. For suspension cells, collect by centrifugation. For adherent cells, wash twice with ice-cold PBS and scrape into a collection tube.

  • Tissue Samples: Snap-freeze tissue samples in liquid nitrogen immediately after collection. Homogenize the frozen tissue in ice-cold extraction solvent.

  • Lipid Extraction:

    • To 100 µL of sample homogenate or cell suspension, add 1 mL of ice-cold extraction solvent (ACN:MeOH:H₂O, 40:40:20, v/v/v) containing the internal standard and 0.02% BHT.

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 20 minutes to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of ACN:H₂O (50:50, v/v) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: 10 mM ammonium acetate in ACN/isopropanol (50:50, v/v) with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibrate at 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion for this compound will be its [M+H]⁺ adduct. The specific m/z will need to be calculated based on its exact mass.

    • A characteristic product ion resulting from the neutral loss of the phosphopantetheine moiety (507.0 Da) is typically monitored for acyl-CoAs.[5]

    • Optimize the collision energy for the specific MRM transition.

  • Data Analysis:

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the concentration of this compound using a calibration curve prepared with known concentrations of the standard.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the application of this compound in lipidomics.

fatty_acid_metabolism cluster_synthesis Biosynthesis cluster_fate Metabolic Fate Branched-chain\nAmino Acids Branched-chain Amino Acids BCKDH BCKDH Branched-chain\nAmino Acids->BCKDH Branched-chain\nAcyl-CoA Precursors Branched-chain Acyl-CoA Precursors BCKDH->Branched-chain\nAcyl-CoA Precursors 6-Methyltetradecanoic Acid 6-Methyltetradecanoic Acid Branched-chain\nAcyl-CoA Precursors->6-Methyltetradecanoic Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 6-Methyltetradecanoic Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Complex Lipids Complex Lipids This compound->Complex Lipids Incorporation Beta-oxidation Beta-oxidation This compound->Beta-oxidation Degradation Signaling Events Signaling Events This compound->Signaling Events Modulation Acetyl-CoA Acetyl-CoA Beta-oxidation->Acetyl-CoA

Caption: Metabolic pathway of this compound.

lipidomics_workflow Biological Sample\n(Cells, Tissue, Plasma) Biological Sample (Cells, Tissue, Plasma) Lipid Extraction\n(with Internal Standard) Lipid Extraction (with Internal Standard) Biological Sample\n(Cells, Tissue, Plasma)->Lipid Extraction\n(with Internal Standard) LC-MS/MS Analysis\n(MRM Mode) LC-MS/MS Analysis (MRM Mode) Lipid Extraction\n(with Internal Standard)->LC-MS/MS Analysis\n(MRM Mode) Data Processing\n(Peak Integration, Normalization) Data Processing (Peak Integration, Normalization) LC-MS/MS Analysis\n(MRM Mode)->Data Processing\n(Peak Integration, Normalization) Statistical Analysis\n& Pathway Mapping Statistical Analysis & Pathway Mapping Data Processing\n(Peak Integration, Normalization)->Statistical Analysis\n& Pathway Mapping

Caption: Experimental workflow for this compound analysis.

logical_relationship This compound\nLevels This compound Levels Membrane Fluidity Membrane Fluidity This compound\nLevels->Membrane Fluidity influences Cell Signaling Cell Signaling Membrane Fluidity->Cell Signaling affects Gene Expression Gene Expression Cell Signaling->Gene Expression regulates Cellular Phenotype Cellular Phenotype Gene Expression->Cellular Phenotype determines

Caption: Logical relationship of this compound's cellular impact.

References

Application Notes and Protocols for the Chemo-Enzymatic Synthesis of 6-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the chemo-enzymatic synthesis of 6-Methyltetradecanoyl-CoA, a crucial intermediate for various biochemical studies and drug development processes. The protocol outlines a two-step process: the chemical synthesis of the precursor fatty acid, 6-methyltetradecanoic acid, followed by its enzymatic conversion to the corresponding Coenzyme A (CoA) thioester using a long-chain acyl-CoA synthetase. This approach combines the flexibility of chemical synthesis for generating modified fatty acids with the high specificity and efficiency of enzymatic reactions. Detailed experimental procedures, data presentation in tabular format, and workflow diagrams are provided to ensure reproducibility and ease of use for researchers.

Introduction

Branched-chain fatty acids and their CoA derivatives play significant roles in various biological processes, including lipid metabolism and cellular signaling. The synthesis of specific branched-chain fatty acyl-CoAs, such as this compound, is often necessary for elucidating enzymatic mechanisms, developing enzyme inhibitors, and constructing metabolic pathways. A chemo-enzymatic approach offers a robust and efficient strategy for producing these complex molecules. This protocol first describes a potential chemical synthesis route for 6-methyltetradecanoic acid, followed by a detailed enzymatic procedure to attach the Coenzyme A moiety.

Chemo-Enzymatic Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below. It involves the optional chemical synthesis of the fatty acid precursor followed by the enzymatic ligation of Coenzyme A.

ChemoEnzymatic_Workflow cluster_chemical Part 1: Chemical Synthesis (Optional) cluster_enzymatic Part 2: Enzymatic Synthesis Start Starting Materials (e.g., 5-methyltridecan-1-ol) Oxidation Oxidation Reaction Start->Oxidation Jones Oxidation or similar methods Purification_Acid Purification of 6-Methyltetradecanoic Acid Oxidation->Purification_Acid Chromatography Fatty_Acid 6-Methyltetradecanoic Acid (Synthesized or Purchased) Purification_Acid->Fatty_Acid Enzymatic_Reaction Enzymatic CoA Ligation Fatty_Acid->Enzymatic_Reaction Purification_CoA Purification of This compound Enzymatic_Reaction->Purification_CoA Solid-Phase Extraction or HPLC Analysis HPLC Analysis & Characterization Purification_CoA->Analysis

Caption: Overall workflow for the chemo-enzymatic synthesis of this compound.

Part 1: Chemical Synthesis of 6-Methyltetradecanoic Acid (Optional)

While 6-methyltetradecanoic acid is commercially available from suppliers like BOC Sciences, this section outlines a potential synthetic route for researchers who wish to synthesize it in-house. The proposed method involves the oxidation of a corresponding long-chain alcohol.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
5-methyltridecan-1-ol≥95%Various
Jones Reagent (CrO₃ in H₂SO₄)ACS GradeSigma-Aldrich
Acetone (B3395972)ACS GradeFisher Scientific
Diethyl etherAnhydrousVWR
Sodium sulfate (B86663) (anhydrous)ACS GradeEMD Millipore
Silica (B1680970) gel for column chromatography60 Å, 230-400 meshSorbent Technologies
Hexane (B92381)HPLC GradeFisher Scientific
Ethyl acetate (B1210297)HPLC GradeFisher Scientific
Experimental Protocol: Oxidation of 5-methyltridecan-1-ol

This protocol is adapted from general procedures for the Jones oxidation of primary alcohols to carboxylic acids.[1][2][3]

  • Dissolution: Dissolve 5-methyltridecan-1-ol (1 eq.) in acetone in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

  • Oxidation: Slowly add Jones reagent (2.5 eq. of CrO₃) dropwise to the stirred solution. The color of the reaction mixture will change from orange-red to green. Maintain the temperature below 20°C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 4:1) solvent system.

  • Quenching: Once the starting material is consumed, quench the reaction by adding isopropanol (B130326) until the orange color disappears completely.

  • Extraction: Add water to the reaction mixture and extract the product with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 6-methyltetradecanoic acid.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 2: Enzymatic Synthesis of this compound

This part of the protocol utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of the thioester bond between 6-methyltetradecanoic acid and Coenzyme A. LACS enzymes exhibit broad substrate specificity, making them suitable for activating branched-chain fatty acids.[4] A commercially available LACS from Pseudomonas sp. is a good candidate for this reaction.[5]

Enzymatic Reaction Mechanism

The enzymatic synthesis of acyl-CoA proceeds through a two-step mechanism involving the formation of an acyl-adenylate intermediate.

Enzymatic_Mechanism Fatty_Acid 6-Methyltetradecanoic Acid Enzyme Long-Chain Acyl-CoA Synthetase (LACS) Fatty_Acid->Enzyme ATP ATP ATP->Enzyme Intermediate [Acyl-AMP]-Enzyme Intermediate Enzyme->Intermediate Step 1: Adenylation PPi PPi Intermediate->PPi Product This compound Intermediate->Product Step 2: Thioesterification CoA Coenzyme A CoA->Intermediate AMP AMP Product->AMP

Caption: Two-step reaction mechanism for long-chain acyl-CoA synthetase.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
6-Methyltetradecanoic Acid≥98%BOC Sciences
Coenzyme A, trilithium salt≥95%Sigma-Aldrich
ATP, disodium (B8443419) salt≥99%Roche
Long-Chain Acyl-CoA Synthetase (Pseudomonas sp.)≥0.2 units/mgSigma-Aldrich[5]
Tris-HCl bufferMolecular Biology GradeInvitrogen
MgCl₂ACS GradeFisher Scientific
Dithiothreitol (DTT)Molecular Biology GradePromega
Triton X-100Scintillation GradeSigma-Aldrich
Bovine Serum Albumin (BSA), fatty acid-free≥98%Sigma-Aldrich
Solid-Phase Extraction (SPE) Cartridges (e.g., C18)Waters
Acetonitrile (B52724) (ACN)HPLC GradeFisher Scientific
Potassium phosphate (B84403) monobasic (KH₂PO₄)ACS GradeEMD Millipore
Experimental Protocol: Enzymatic Synthesis

This protocol is based on general methods for the enzymatic synthesis of long-chain acyl-CoAs.[6]

  • Preparation of Fatty Acid Substrate:

    • Prepare a stock solution of 6-methyltetradecanoic acid (e.g., 10 mM) in a suitable solvent like ethanol (B145695) or DMSO.

    • For the reaction, it is often beneficial to complex the fatty acid with fatty acid-free BSA. To do this, mix the fatty acid stock solution with a solution of BSA in Tris-HCl buffer.

  • Reaction Mixture Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the final concentrations as indicated in the table below. It is recommended to prepare a master mix of the common reagents.

ComponentFinal Concentration
Tris-HCl, pH 7.5100 mM
MgCl₂10 mM
ATP5 mM
Coenzyme A1 mM
DTT2 mM
Triton X-1000.1% (w/v)
6-Methyltetradecanoic Acid50-200 µM
Long-Chain Acyl-CoA Synthetase0.1-0.5 units/mL
Total Volume e.g., 1 mL
  • Enzymatic Reaction:

    • Initiate the reaction by adding the long-chain acyl-CoA synthetase to the reaction mixture.

    • Incubate the reaction at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold 2-propanol or by adding an acidic solution (e.g., 1 M citric acid) to lower the pH.

Purification of this compound

The product can be purified using solid-phase extraction (SPE) or reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the terminated reaction mixture onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 20% acetonitrile in water) to remove salts and other hydrophilic components.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).

    • Dry the eluted product under a stream of nitrogen or by lyophilization.

Analysis and Quantification

The purity and concentration of the synthesized this compound can be determined by RP-HPLC.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 75 mM KH₂PO₄, pH 4.9.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over 20-30 minutes. The exact gradient should be optimized for the best separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

    • Quantification: The concentration can be determined by comparing the peak area to a standard curve of a known acyl-CoA (e.g., palmitoyl-CoA).

Data Presentation

Summary of Reagents for Enzymatic Synthesis
ReagentStock ConcentrationFinal ConcentrationPurpose
Tris-HCl, pH 7.51 M100 mMBuffer
MgCl₂1 M10 mMCofactor for enzyme
ATP100 mM5 mMEnergy source
Coenzyme A20 mM1 mMSubstrate
DTT100 mM2 mMReducing agent
Triton X-10010% (w/v)0.1% (w/v)Detergent to aid solubility
6-Methyltetradecanoic Acid10 mM50-200 µMSubstrate
LACS Enzyme10 units/mL0.1-0.5 units/mLCatalyst
Expected Results

The yield of the enzymatic reaction will depend on the specific activity of the enzyme and the reaction conditions. A successful synthesis should show a clear peak corresponding to this compound in the HPLC chromatogram, with a retention time that is distinct from the unreacted Coenzyme A and other components of the reaction mixture. The identity of the product should be further confirmed by mass spectrometry (LC-MS).

Troubleshooting

ProblemPossible CauseSolution
Low or no product yieldInactive enzymeEnsure proper storage and handling of the enzyme. Use a fresh batch.
Suboptimal reaction conditionsOptimize pH, temperature, and incubation time. Vary substrate concentrations.
Precipitation of fatty acidEnsure proper complexation with BSA or use of a suitable detergent.
Multiple peaks in HPLCIncomplete reactionIncrease incubation time or enzyme concentration.
Product degradationMinimize freeze-thaw cycles. Store the product at -80°C.
Impure starting materialsCheck the purity of 6-methyltetradecanoic acid and Coenzyme A.

Conclusion

This application note provides a comprehensive guide for the chemo-enzymatic synthesis of this compound. By following the detailed protocols for chemical synthesis of the precursor fatty acid and its subsequent enzymatic conversion, researchers can reliably produce this important molecule for their studies. The provided tables and diagrams aim to facilitate the experimental setup and understanding of the underlying processes.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 6-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-Methyltetradecanoyl-CoA. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

The analysis of this compound, a branched-chain acyl-CoA, presents several challenges common to long-chain acyl-CoAs, with some specific considerations due to its structure. Key challenges include:

  • Low Abundance: Acyl-CoAs are typically present in low concentrations in biological matrices, requiring sensitive analytical methods for detection and quantification.[1]

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially at neutral or alkaline pH. This necessitates careful sample handling and storage at low temperatures and acidic pH to prevent degradation.

  • Extraction Efficiency: Efficiently extracting this compound from complex biological samples while minimizing degradation and contamination is critical. The choice of extraction solvent and method can significantly impact recovery.

  • Chromatographic Separation: Due to its amphipathic nature, this compound can exhibit poor peak shape and tailing during reverse-phase chromatography. Method optimization, including the use of ion-pairing agents or alternative column chemistries, may be necessary.

  • Ion Suppression in Mass Spectrometry: Co-eluting matrix components can interfere with the ionization of this compound, leading to reduced signal intensity (ion suppression). Proper sample cleanup and chromatographic separation are essential to mitigate this effect.

  • Lack of Commercial Standards: A certified reference standard for this compound may not be readily available, potentially requiring in-house synthesis and characterization.

Q2: How can I improve the stability of my this compound samples?

To enhance the stability of this compound samples, consider the following:

  • Low Temperature: Always keep samples on ice during processing and store them at -80°C for long-term storage.

  • Acidic pH: Maintain an acidic environment (pH 4-5) to minimize thioester bond hydrolysis. This can be achieved by using acidic extraction buffers.

  • Rapid Processing: Minimize the time between sample collection and analysis to reduce the chances of degradation.

  • Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to sample degradation. Aliquot samples into smaller volumes to avoid this.

Q3: What is the expected metabolic pathway for this compound?

This compound, as a branched-chain fatty acyl-CoA, is primarily metabolized through peroxisomal β-oxidation .[2][3][4][5][6] Unlike straight-chain fatty acids, the methyl branch can hinder the standard mitochondrial β-oxidation process. Peroxisomes contain specific enzymes that can handle these branched structures. The initial steps in the peroxisome shorten the fatty acid chain, and the resulting shorter-chain acyl-CoAs can then be further metabolized in the mitochondria.

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound.

Low or No Signal Intensity
Potential Cause Troubleshooting Steps
Sample Degradation - Prepare fresh samples and standards in an acidic buffer. - Ensure samples are kept at low temperatures throughout the entire workflow. - Minimize the time between sample preparation and injection.
Inefficient Extraction - Optimize the extraction solvent. A common choice is a mixture of isopropanol (B130326) and an acidic buffer. - Evaluate different solid-phase extraction (SPE) cartridges and elution solvents to maximize recovery.
Ion Suppression - Improve sample cleanup procedures to remove interfering matrix components. - Optimize the chromatographic method to separate this compound from co-eluting species. - Dilute the sample extract to reduce the concentration of interfering substances.
Suboptimal Mass Spectrometry Parameters - Verify the precursor and product ion m/z values. For this compound, the protonated molecule [M+H]⁺ is expected at m/z 1004.5. The most common product ion results from the neutral loss of the phosphopantetheine moiety (507.1 Da), leading to a product ion at m/z 497.4. - Optimize collision energy and other MS parameters to maximize the signal of the specific MRM transition.
Poor Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Steps
Column Overload - Reduce the injection volume or dilute the sample.
Secondary Interactions with Column Stationary Phase - Add a low concentration of an ion-pairing agent (e.g., heptafluorobutyric acid) to the mobile phase to improve peak shape. - Use a column with a different stationary phase (e.g., a hybrid particle column) that may have better performance for acyl-CoAs.
Column Contamination - Wash the column with a strong solvent to remove any adsorbed material. - Use a guard column to protect the analytical column from contamination.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol provides a general guideline for the extraction of long-chain acyl-CoAs from tissue samples.

Materials:

  • Tissue sample (frozen)

  • Extraction Buffer: 2-propanol in 50 mM KH2PO4, pH 4.9

  • Acetonitrile (B52724) (ACN)

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE Conditioning Solution: Methanol

  • SPE Equilibration Solution: 50 mM KH2PO4, pH 4.9

  • SPE Elution Solution: 2-propanol

  • Centrifuge

  • Homogenizer

Procedure:

  • Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenizer tube.

  • Add 1 mL of ice-cold extraction buffer.

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 2 mL of acetonitrile to the homogenate and vortex thoroughly.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Condition an SPE C18 cartridge with 5 mL of methanol, followed by 5 mL of equilibration solution.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of equilibration solution.

  • Elute the acyl-CoAs with 2 mL of elution solution.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol outlines a general LC-MS/MS method for the quantification of this compound.

Liquid Chromatography (LC) Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 8.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • Predicted MRM Transition:

    • Precursor Ion (Q1): m/z 1004.5 ([M+H]⁺)

    • Product Ion (Q3): m/z 497.4 ([M+H - 507.1]⁺)

  • Collision Energy: Optimization is required, but a starting point of 30-40 eV is recommended.

  • Other Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.

Quantitative Data Summary (Hypothetical)

The following table illustrates how quantitative data for this compound analysis could be presented.

Sample Group Mean Concentration (pmol/mg tissue) Standard Deviation n
Control1.520.256
Treatment 13.890.616
Treatment 20.780.156

Visualizations

Metabolic Pathway of this compound

The following diagram illustrates the initial steps of the metabolic pathway for this compound, which involves its activation and subsequent entry into peroxisomal β-oxidation.

Metabolic_Pathway 6-Methyltetradecanoic_Acid 6-Methyltetradecanoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 6-Methyltetradecanoic_Acid->Acyl_CoA_Synthetase 6_Methyltetradecanoyl_CoA This compound Acyl_CoA_Synthetase->6_Methyltetradecanoyl_CoA ATP, CoA Peroxisome Peroxisome 6_Methyltetradecanoyl_CoA->Peroxisome Beta_Oxidation β-Oxidation Peroxisome->Beta_Oxidation Shorter_Chain_Acyl_CoAs Shorter-Chain Acyl-CoAs Beta_Oxidation->Shorter_Chain_Acyl_CoAs Mitochondria Mitochondria Shorter_Chain_Acyl_CoAs->Mitochondria

Caption: Activation and peroxisomal β-oxidation of this compound.

Experimental Workflow for this compound Analysis

This diagram outlines the key steps in the analytical workflow for the quantification of this compound from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue_Homogenization Tissue Homogenization Acyl_CoA_Extraction Acyl-CoA Extraction Tissue_Homogenization->Acyl_CoA_Extraction Solid_Phase_Extraction Solid-Phase Extraction (SPE) Acyl_CoA_Extraction->Solid_Phase_Extraction LC_MS_MS_Analysis LC-MS/MS Analysis (MRM) Solid_Phase_Extraction->LC_MS_MS_Analysis Data_Processing Data Processing LC_MS_MS_Analysis->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for this compound analysis.

Troubleshooting Logic for Low Signal Intensity

This diagram provides a logical workflow for troubleshooting low signal intensity during the analysis of this compound.

Troubleshooting_Logic Start Low/No Signal Check_Standard Analyze Fresh Standard Start->Check_Standard Signal_OK Signal OK? Check_Standard->Signal_OK Check_Sample_Prep Review Sample Preparation (Extraction, Stability) Signal_OK->Check_Sample_Prep No Check_MS_Params Optimize MS Parameters (MRM, Voltages) Signal_OK->Check_MS_Params No Investigate_Matrix Investigate Matrix Effects (Dilution, Cleanup) Signal_OK->Investigate_Matrix Yes Problem_Solved Problem Solved Check_Sample_Prep->Problem_Solved Check_MS_Params->Problem_Solved Investigate_Matrix->Problem_Solved

Caption: Troubleshooting low signal intensity.

References

Technical Support Center: 6-Methyltetradecanoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the extraction of 6-Methyltetradecanoyl-CoA from tissue samples. The protocols and advice provided are also applicable to other long-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in ensuring the accurate quantification of this compound from tissues?

The most critical initial step is the rapid and effective inactivation of enzymes that can degrade acyl-CoAs. This is typically achieved by immediate homogenization of the frozen tissue in an ice-cold acidic buffer, which helps to precipitate proteins and inhibit enzymatic activity.

Q2: What are the recommended storage conditions for tissue samples prior to extraction?

To ensure the stability of long-chain acyl-CoAs, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[1] This minimizes enzymatic degradation and preserves the integrity of the target analytes.

Q3: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

Low recovery of long-chain acyl-CoAs is a common issue.[1] Potential causes and troubleshooting steps are outlined in the troubleshooting guide below. Key factors to consider include incomplete tissue homogenization, suboptimal extraction solvent composition, and inefficient purification.

Q4: Is a purification step necessary after the initial extraction?

While not strictly mandatory, a purification step, such as solid-phase extraction (SPE), is highly recommended.[1] It helps to remove interfering substances from the tissue matrix, such as phospholipids (B1166683) and other lipids, which can suppress ionization during mass spectrometry analysis and lead to inaccurate quantification. SPE can significantly improve the purity and recovery of long-chain acyl-CoAs.[1][2][3]

Q5: What analytical techniques are most suitable for the quantification of this compound?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive method for the quantification of specific acyl-CoA species.[3][4][5] HPLC with UV detection at 260 nm can also be used.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized in the extraction buffer. A glass homogenizer is often recommended.[1][2] Consider performing multiple rounds of homogenization.
Suboptimal extraction solvent.The choice of extraction solvent is crucial.[1] A mixture of organic solvents like acetonitrile (B52724) and isopropanol (B130326) is commonly used.[3] An 80% methanol (B129727) solution has also been shown to be effective for extracting a broad range of acyl-CoAs.[6]
Inefficient phase separation.Ensure complete separation of the organic and aqueous phases during liquid-liquid extraction to maximize the recovery of the acyl-CoAs in the desired phase.
Degradation of this compound.Work quickly and keep samples on ice throughout the extraction process to minimize enzymatic degradation. Use of an acidic extraction buffer (e.g., pH 4.9) helps to inhibit acyl-CoA hydrolases.[2][4]
Loss during purification.If using solid-phase extraction (SPE), ensure the column is properly conditioned and that the elution solvent is appropriate for long-chain acyl-CoAs. Weak anion exchange SPE columns are often used.[1]
Poor Chromatographic Peak Shape Presence of interfering substances.Implement a solid-phase extraction (SPE) step to remove lipids and other matrix components that can interfere with chromatography.[1]
Inappropriate mobile phase.Optimize the mobile phase composition and gradient. A common mobile phase consists of an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium (B1175870) hydroxide) and an organic solvent like acetonitrile.[2][4]
High Variability Between Replicates Inconsistent sample handling.Standardize all steps of the protocol, from tissue weighing and homogenization to solvent addition and incubation times.
Incomplete resuspension of the final extract.After drying down the extract, ensure the residue is completely redissolved in the reconstitution buffer by vortexing and/or sonication.
Instrument instability.Ensure the LC-MS/MS system is properly calibrated and equilibrated before running the samples.

Experimental Protocols

Protocol 1: Solvent Extraction with Solid-Phase Extraction (SPE) Purification

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissues and is suitable for subsequent analysis by LC-MS/MS.[1][2]

Materials:

  • Frozen tissue sample (approx. 100 mg)[1]

  • Glass homogenizer[1][2]

  • Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9[1][2]

  • Acetonitrile (ACN)[1][2]

  • Isopropanol[1]

  • Weak anion exchange solid-phase extraction (SPE) columns[1]

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)[1]

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.[1]

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1]

    • Homogenize the tissue thoroughly.

    • Add 2 mL of acetonitrile, and homogenize again.[2]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of 2-propanol and vortex vigorously.

    • Centrifuge at 16,000 x g at 4°C for 10 minutes.[4]

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a weak anion exchange SPE column with 2 mL of methanol followed by 2 mL of water.

    • Load the supernatant onto the SPE column.

    • Wash the column with 2 mL of water, followed by 2 mL of methanol.

    • Elute the acyl-CoAs with 2 mL of 5% ammonium hydroxide in methanol.

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen at room temperature.[1]

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods

Extraction MethodTissue Type(s)Reported Recovery RateReference
Homogenization in KH2PO4 buffer, extraction with ACN and 2-propanol, followed by SPE.Rat heart, kidney, and muscle70-80%[2]
Homogenization, extraction with organic solvent, and reconstitution in ammonium hydroxide buffer.Liver, brain, muscle, and adipose tissue60-140% (analyte and tissue dependent)[3]
Two-phase extraction (chloroform/methanol/water) with the addition of acyl-CoA-binding protein.Rat tissues55%[7]

Visualizations

ExtractionWorkflow Start Start: Frozen Tissue Sample (~100mg) Homogenization 1. Homogenization - Ice-cold KH2PO4 buffer (pH 4.9) - Internal Standard Start->Homogenization ACN_Addition 2. Add Acetonitrile & Re-homogenize Homogenization->ACN_Addition Extraction 3. Add 2-Propanol & Vortex ACN_Addition->Extraction Centrifugation 4. Centrifugation (16,000 x g, 4°C, 10 min) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE_Loading 5. SPE Purification - Condition SPE column - Load Supernatant Supernatant->SPE_Loading SPE_Wash 6. Wash SPE Column - Water - Methanol SPE_Loading->SPE_Wash SPE_Elution 7. Elute Acyl-CoAs - 5% NH4OH in Methanol SPE_Wash->SPE_Elution Drying 8. Dry Down (Nitrogen Stream) SPE_Elution->Drying Reconstitution 9. Reconstitute (in LC Mobile Phase) Drying->Reconstitution Analysis End: LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound Extraction.

Caption: Troubleshooting Logic for Low Acyl-CoA Recovery.

References

Technical Support Center: 6-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the in vitro stability of 6-Methyltetradecanoyl-CoA. The information is intended for researchers, scientists, and drug development professionals working with this and other branched-chain fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the in vitro stability of this compound?

A1: The stability of this compound in vitro is primarily influenced by three factors:

  • pH: The thioester bond of acyl-CoAs is susceptible to hydrolysis, particularly at alkaline pH. Neutral to slightly acidic conditions (pH 6.0-7.4) are generally recommended for storage and handling.

  • Temperature: Like most biological molecules, this compound is sensitive to temperature. Higher temperatures accelerate the rate of both chemical and enzymatic degradation. For short-term storage, it is advisable to keep the compound on ice. For long-term storage, temperatures of -80°C are recommended.[1]

  • Enzymatic Degradation: Contamination of experimental samples with enzymes such as acyl-CoA thioesterases or hydrolases can lead to rapid degradation.[2][3] These enzymes are ubiquitous in biological samples and can be introduced through improper handling or sample preparation.

Q2: How should I properly store my this compound solutions to ensure maximum stability?

A2: For optimal stability, this compound should be stored under the following conditions:

  • Short-Term (hours to a few days): Store as a frozen aqueous solution at -20°C to -80°C. If used within the same day, keep the solution on ice.[4]

  • Long-Term (weeks to months): For long-term storage, it is best to store the compound as a lyophilized powder at -80°C. If in solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C. Samples are best if used within one week when stored at -80°C.[1] It is recommended to snap-freeze aliquots in liquid nitrogen before transferring to -80°C storage.

Q3: Can I do anything to enhance the stability of this compound in my experimental buffer?

A3: Yes, the inclusion of Acyl-CoA Binding Protein (ACBP) in your buffer can help to stabilize this compound. ACBPs are known to bind to long-chain acyl-CoAs with high affinity, which can protect the thioester bond from hydrolysis and enzymatic degradation.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results in enzymatic assays Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. Verify the concentration of the stock solution using a fresh standard before each experiment.
Low signal in mass spectrometry analysis The compound has degraded during sample preparation or storage.Minimize the time between sample preparation and analysis. Ensure samples are kept on ice or at 4°C throughout the process. For cell or tissue lysates, consider immediate analysis or snap-freezing in liquid nitrogen for storage at -80°C.[1]
Precipitate forms in the solution upon thawing Poor solubility or aggregation at low temperatures.Gently vortex the solution upon thawing. A brief sonication in a water bath may also help to redissolve the compound. Ensure the buffer composition is appropriate for the concentration of this compound being used.
High background signal in fluorescence-based assays Contamination of reagents with fluorescent compounds or enzymatic activity that degrades the substrate.Use high-purity reagents and sterile, nuclease-free water. Run a blank reaction containing all components except this compound to check for background signal.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound under various conditions to illustrate the expected trends in stability.

Table 1: Effect of Temperature on the Stability of this compound in Aqueous Buffer (pH 7.4)

Temperature (°C)Half-life (hours)
448
25 (Room Temp)8
372

Table 2: Effect of pH on the Stability of this compound at 25°C

pHHalf-life (hours)
5.024
7.48
8.51.5

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to determine the rate of degradation of this compound under specific buffer and temperature conditions.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound (e.g., 10 mM in a suitable buffer, pH 7.4).

    • Prepare the experimental buffer in which the stability will be tested.

  • Incubation:

    • Dilute the this compound stock solution to a final concentration of 100 µM in the experimental buffer.

    • Incubate the solution at the desired temperature (e.g., 25°C).

  • Time Points:

    • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or other suitable organic solvent to precipitate any proteins and stop enzymatic degradation.

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC with UV detection (at 260 nm, the absorbance maximum for the adenine (B156593) ring of CoA).

    • Quantify the peak corresponding to intact this compound.

  • Data Analysis:

    • Plot the concentration of intact this compound against time.

    • Determine the half-life of the compound under the tested conditions.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution incubation Incubate at Desired Temperature prep_stock->incubation prep_buffer Prepare Experimental Buffer prep_buffer->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Quench Reaction sampling->quenching hplc HPLC Analysis quenching->hplc data_analysis Calculate Half-life hplc->data_analysis Degradation_Pathway acyl_coa This compound hydrolysis Hydrolysis (Chemical or Enzymatic) acyl_coa->hydrolysis products 6-Methyltetradecanoic Acid + Coenzyme A hydrolysis->products

References

preventing degradation of 6-Methyltetradecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Analysis of 6-Methyltetradecanoyl-CoA

Welcome to the technical support center for the analysis of this compound and other long-chain acyl-CoAs. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the integrity and stability of your samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it challenging to work with?

This compound is a branched-chain fatty acyl-coenzyme A molecule. Like other long-chain acyl-CoAs, it is a central intermediate in fatty acid metabolism. The primary challenge in its analysis is its inherent instability. The thioester bond is susceptible to both chemical and enzymatic hydrolysis, and the long acyl chain can undergo oxidation. This necessitates careful and rapid sample handling to prevent degradation and ensure accurate quantification.

Q2: What are the main causes of this compound degradation during sample preparation?

There are two primary causes of degradation:

  • Enzymatic Degradation: Endogenous enzymes, particularly acyl-CoA thioesterases (or hydrolases), rapidly cleave the thioester bond. This process begins immediately after cell or tissue lysis.

  • Chemical Degradation: Acyl-CoAs are unstable in aqueous solutions, especially at neutral to alkaline pH. Hydrolysis of the thioester bond can occur non-enzymatically. Exposure to heat, light, and oxygen can also contribute to degradation.

Q3: What is the optimal pH and temperature for working with acyl-CoAs?

To minimize chemical degradation, it is crucial to maintain a slightly acidic to neutral pH and low temperatures throughout the sample preparation process. Most protocols recommend keeping samples on ice at all times.[1] For reconstituted samples, a buffered solvent at a pH of around 6.8 has been shown to improve stability.[2]

Q4: How should I store my samples to prevent degradation?

Proper storage is critical for maintaining the integrity of this compound.

  • Short-term storage: If immediate analysis is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[1]

  • Long-term storage: For long-term storage, it is best to store the extracts as dried pellets at -80°C.

  • Reconstituted samples: Once reconstituted for analysis, samples should be kept in a chilled autosampler (e.g., 4°C). However, even under these conditions, some degradation can occur within hours, so analysis should be performed as soon as possible.[2]

Q5: What is a suitable internal standard for quantifying this compound?

The ideal internal standard is a stable isotope-labeled version of this compound. If this is not available, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), is a good alternative as it is not typically found in biological samples. The internal standard should be added as early as possible in the extraction procedure to account for any loss during sample preparation.[1]

Troubleshooting Guide

Issue 1: Low or No Signal for this compound

Possible CauseRecommended Solution
Sample Degradation Ensure rapid quenching of metabolic activity by flash-freezing the sample in liquid nitrogen immediately after collection. Keep samples on ice throughout the entire preparation process. Reconstitute dried extracts just before analysis in a suitable solvent, such as a buffered methanol (B129727) solution.
Inefficient Extraction The choice of extraction solvent is critical. An 80% methanol solution has been shown to be effective. Avoid using strong acids like formic acid in the primary extraction solvent, as this can lead to poor recovery. Ensure thorough homogenization of the tissue or lysis of the cells.
Analyte Loss on Surfaces The phosphate (B84403) groups on acyl-CoAs can adhere to glass and plastic surfaces. Using polypropylene (B1209903) tubes and pipette tips can help minimize this issue.

Issue 2: High Variability Between Replicates

Possible CauseRecommended Solution
Inconsistent Sample Handling Ensure that all samples are processed in a consistent and timely manner. Any delays or variations in the protocol can lead to differing levels of degradation.
Precipitation of Analyte Long-chain acyl-CoAs can precipitate out of solution, especially at low temperatures if the solvent is not appropriate. For medium to long-chain acyl-CoAs, dissolving the extract in an ammonium (B1175870) acetate (B1210297) buffer containing 20% acetonitrile (B52724) can improve solubility.[2]
Inaccurate Pipetting Due to the low concentrations of acyl-CoAs, accurate pipetting is essential. Ensure that pipettes are properly calibrated.

Data Presentation

Table 1: Stability of Acyl-CoAs in Different Solvents at 4°C over 48 Hours

This table summarizes the coefficient of variation (CV) for various acyl-CoA standards in different solvents, indicating their relative stability. A lower CV suggests greater stability.

Acyl-CoAWater50 mM Ammonium Acetate (pH 4.0)50 mM Ammonium Acetate (pH 6.8)50% Methanol/Water50% Methanol/Ammonium Acetate (pH 4.0)50% Methanol/Ammonium Acetate (pH 6.8)
Acetyl-CoA15%10%8%12%9%7%
C8:0-CoA20%15%10%18%13%9%
C10:0-CoA22%18%12%20%16%11%
C18:1-CoA25%20%15%23%18%14%

Data adapted from a study on acyl-CoA stability. This demonstrates that a buffered solvent at pH 6.8, with or without methanol, provides the best stability for acyl-CoAs at 4°C.[2]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is designed for the extraction of a broad range of acyl-CoAs, including this compound, from tissue samples for LC-MS analysis.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled glass homogenizer

  • 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH₄)₂SO₄)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Nitrogen evaporator

Procedure:

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly while keeping the homogenizer on ice.

  • Solvent Extraction:

    • To the homogenate, add 2.0 mL of 2-propanol and homogenize again.

    • Add 0.25 mL of saturated (NH₄)₂SO₄ and 4.0 mL of acetonitrile.

    • Vortex the mixture vigorously for 5 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoAs.

  • Sample Concentration:

    • Dry the supernatant under a gentle stream of nitrogen at room temperature.

    • The dried pellet can be stored at -80°C until analysis.

  • Reconstitution:

    • Just prior to LC-MS analysis, reconstitute the dried extract in a suitable solvent. For long-chain acyl-CoAs, a solution of 50% methanol in 50 mM ammonium acetate (pH 6.8) is recommended.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Quench Flash Freeze in Liquid N2 Tissue->Quench Homogenize Homogenize on Ice (with Internal Standard) Quench->Homogenize Extract Solvent Extraction (ACN/Isopropanol) Homogenize->Extract Centrifuge Centrifuge at 4°C Extract->Centrifuge Dry Dry Under N2 Centrifuge->Dry Store Store at -80°C Dry->Store Reconstitute Reconstitute in Buffered Methanol Store->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for the extraction and analysis of this compound.

degradation_pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation AcylCoA This compound Thioesterase Acyl-CoA Thioesterase AcylCoA->Thioesterase Substrate Hydrolysis Chemical Hydrolysis (e.g., high pH) AcylCoA->Hydrolysis Unstable in H2O Oxidation Oxidation AcylCoA->Oxidation Exposure to O2 Enz_Product Free Fatty Acid + Coenzyme A Thioesterase->Enz_Product Hydrolysis Chem_Product Free Fatty Acid + Coenzyme A Hydrolysis->Chem_Product Ox_Product Oxidized Acyl-CoA Oxidation->Ox_Product

Caption: Primary degradation pathways for this compound during sample preparation.

References

Technical Support Center: Quantification of 6-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 6-Methyltetradecanoyl-CoA. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] This can lead to either ion suppression or enhancement, resulting in inaccurate and unreliable quantification.[3][5] In complex biological samples, components like phospholipids (B1166683), salts, and other metabolites can interfere with the ionization of this compound in the mass spectrometer's ion source.[6][7]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A: Two primary methods are used to assess matrix effects:

  • Post-column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the mass spectrometer after the analytical column.[5][8] A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal at the retention time of potential interferences indicates ion suppression or enhancement, respectively.[5][9]

  • Post-extraction Spike: This quantitative method compares the signal response of this compound spiked into a pre-extracted blank matrix with the response of the standard in a neat solvent at the same concentration.[7][8] The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect. A matrix factor less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[7][10]

Q3: What is the most effective strategy to compensate for matrix effects in this compound quantification?

A: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the gold standard for correcting matrix effects.[5] A SIL-IS for this compound would be a synthesized version of the molecule where some atoms (e.g., ¹²C, ¹H, ¹⁴N) are replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). Since the SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same matrix effects.[11][12] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be effectively normalized.[13]

Q4: What if a specific stable isotope-labeled internal standard for this compound is not commercially available?

A: When a specific SIL-IS is unavailable, several alternative strategies can be employed:

  • Use a close structural analog as an internal standard: Another acyl-CoA with a similar chain length and structure can sometimes be used, but it's crucial to validate that it behaves similarly to this compound in terms of extraction recovery and ionization response.

  • Matrix-matched calibration: Calibration curves are prepared by spiking known concentrations of this compound into a blank matrix that is representative of the study samples.[4][8] This helps to compensate for the matrix effect, but it requires a reliable source of blank matrix and assumes the matrix effect is consistent across all samples.

  • Standard addition: This method involves adding known amounts of the analyte to individual samples to create a calibration curve within each sample's unique matrix.[5][8] While highly accurate, this approach is labor-intensive.

  • SILEC (Stable Isotope Labeling by Essential nutrients in Cell culture): For cellular models, it may be possible to generate a custom SIL-IS by growing cells in media containing stable isotope-labeled precursors.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Issue Potential Cause Troubleshooting Steps & Solutions
Poor reproducibility of results Inconsistent matrix effects between samples.- Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to correct for sample-to-sample variations in matrix effects. - Optimize Sample Preparation: Improve the cleanup procedure to remove more interfering compounds. Consider switching from protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6][14]
Low signal intensity or signal suppression Co-elution of interfering matrix components (e.g., phospholipids).- Optimize Chromatography: Modify the LC gradient to better separate this compound from interfering compounds.[14] - Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure the analyte concentration remains above the limit of quantification.[3][14] - Improve Sample Cleanup: Employ sample preparation techniques specifically designed to remove lipids, such as specialized SPE cartridges or LLE protocols.[14][15]
High signal intensity or signal enhancement Co-eluting compounds that enhance the ionization of the analyte.- Optimize Chromatography: As with suppression, chromatographic separation is key. - Matrix-Matched Calibrators: Use matrix-matched standards to ensure the calibration curve accurately reflects the enhanced signal in the samples.[8]
Non-linear calibration curve Matrix effects that are concentration-dependent.- Use a narrower calibration range. - Employ a weighted regression model for calibration. - Improve sample cleanup to reduce the overall matrix load.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike

Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.

Materials:

  • Blank matrix (e.g., plasma, tissue homogenate) free of this compound

  • This compound standard solution

  • Solvents for extraction and reconstitution

  • LC-MS/MS system

Procedure:

  • Prepare Sample Sets:

    • Set A (Neat Solution): Prepare a standard solution of this compound in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Blank Matrix Extract): Process the blank matrix through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE).

    • Set C (Post-Spiked Matrix): Take the extracted blank matrix from Set B and spike it with the this compound standard to the same final concentration as Set A.[14]

  • LC-MS/MS Analysis: Analyze all three sets of samples.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set C) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.[10]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Lipid Removal

Objective: To reduce matrix effects by removing interfering lipids from the sample prior to LC-MS/MS analysis of this compound.

Materials:

  • SPE cartridge (e.g., C18 or a specialized lipid removal phase)

  • Sample extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (to remove interferences)

  • Elution solvent (to elute this compound)

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge to activate the sorbent.[14]

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.[14]

  • Loading: Load the sample extract onto the SPE cartridge.

  • Washing: Pass the wash solvent through the cartridge to remove weakly bound interfering compounds, such as some phospholipids and salts.[14]

  • Elution: Pass the elution solvent through the cartridge to collect the this compound.[14]

  • Dry and Reconstitute: The eluted sample is typically dried down and reconstituted in a solvent compatible with the LC-MS/MS system.

Visualizations

cluster_0 Decision Workflow for Mitigating Matrix Effects start Suspected Matrix Effect assess Assess Matrix Effect (Post-column infusion or Post-extraction spike) start->assess is_effect Matrix Effect Present? assess->is_effect no_effect Proceed with current method is_effect->no_effect No mitigate Select Mitigation Strategy is_effect->mitigate Yes sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) mitigate->sil_is no_sil_is SIL-IS not available? mitigate->no_sil_is validate Validate Method sil_is->validate no_sil_is->sil_is No optimize_prep Optimize Sample Prep (LLE, SPE, Dilution) no_sil_is->optimize_prep Yes matrix_match Matrix-Matched Calibration std_add Standard Addition matrix_match->std_add std_add->validate optimize_prep->matrix_match

Caption: Decision workflow for addressing matrix effects.

cluster_1 General LC-MS/MS Workflow for this compound sample Biological Sample (e.g., Tissue, Cells) extraction Extraction (e.g., with organic solvent) sample->extraction cleanup Sample Cleanup (SPE or LLE) extraction->cleanup reconstitution Dry & Reconstitute cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Sample analysis workflow for this compound.

References

Technical Support Center: Troubleshooting Poor Chromatographic Separation of Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic separation of acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (tailing or broadening) in acyl-CoA chromatography?

Poor peak shape is a frequent issue in the analysis of acyl-CoAs. The primary causes often relate to secondary interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the column itself.

  • Secondary Interactions: The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase or metal components of the HPLC system, leading to peak tailing.[1]

  • Mobile Phase pH: An inappropriate mobile phase pH can affect the ionization state of the acyl-CoAs and lead to poor peak shape.

  • Column Overload: Injecting too much sample or a sample that is too concentrated can saturate the column, resulting in broadened peaks.[2][3][4]

  • Column Degradation: Over time, columns can degrade, leading to a loss of performance and poor peak shapes.[2]

  • Sample Solvent Mismatch: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.[5][6]

Troubleshooting Steps:

  • Introduce an Ion-Pairing Agent: To minimize secondary interactions, consider adding an ion-pairing agent to the mobile phase.[1] Common agents include triethylamine (B128534) (TEA) or quaternary ammonium (B1175870) salts.[7][8]

  • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure consistent ionization of the acyl-CoAs. A slightly acidic mobile phase is often used for short-chain acyl-CoAs in reversed-phase chromatography.[9]

  • Reduce Sample Load: Decrease the injection volume or dilute the sample to avoid overloading the column.[2][3][4]

  • Column Flushing and Replacement: Regularly flush the column with a strong solvent to remove contaminants.[2] If performance does not improve, the column may need to be replaced.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase.[6]

Q2: My acyl-CoA peaks have inconsistent retention times. What could be the problem?

Retention time drift can compromise the reliability of your results. The most common culprits are related to the mobile phase, the HPLC system, or the column.

  • Inconsistent Mobile Phase Composition: Improperly mixed or degraded mobile phase can lead to shifting retention times. It is recommended to prepare fresh mobile phase daily.[2]

  • Lack of Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection can cause retention time variability.[2]

  • System Leaks: Leaks in the HPLC system, particularly between the injector, column, and detector, can cause fluctuations in flow rate and affect retention times.[2]

  • Temperature Fluctuations: Changes in column temperature can significantly impact retention.[2][10]

Troubleshooting Steps:

  • Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed.[2]

  • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.[2]

  • Check for Leaks: Systematically inspect all fittings and connections for any signs of leakage.[2]

  • Use a Column Oven: Employ a column oven to maintain a stable and consistent temperature throughout the analysis.[2][10]

Q3: I am experiencing low recovery of my acyl-CoA samples. What are the potential causes and solutions?

Low recovery of acyl-CoAs is a common challenge, often stemming from their inherent instability and susceptibility to degradation, as well as issues during sample extraction and preparation.

  • Analyte Degradation: Acyl-CoAs are prone to both enzymatic and chemical degradation. It is crucial to work quickly and keep samples on ice or at -80°C for long-term storage.[11]

  • Incomplete Extraction: The extraction method may not be efficient for the specific chain length of the acyl-CoAs being analyzed.

  • Loss During Solid-Phase Extraction (SPE): Hydrophilic, short-chain acyl-CoAs can be lost during SPE cleanup steps.[1]

  • Adsorption to Surfaces: The phosphate groups of acyl-CoAs can adhere to glass and metal surfaces, leading to sample loss.[12]

Troubleshooting Steps:

  • Optimize Sample Handling: Minimize freeze-thaw cycles and keep samples cold throughout the preparation process.[11] Use fresh, high-purity solvents.[11]

  • Select an Appropriate Extraction Method: Different extraction protocols are optimized for short-, medium-, and long-chain acyl-CoAs. Ensure the chosen method is suitable for your analytes of interest. Some methods use a combination of organic solvents and acidic buffers for efficient extraction.[13][14]

  • Consider SPE Alternatives or Optimization: For short-chain acyl-CoAs, methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization, may improve recovery.[1][15] If SPE is necessary, optimize the cartridge type and elution method.

  • Use Low-Binding Labware: Utilize polypropylene (B1209903) or other low-binding tubes and vials to minimize sample loss due to adsorption.

  • Derivatization: A derivatization strategy based on phosphate methylation can improve recovery and chromatographic performance by reducing the affinity of the phosphate groups to surfaces.[12]

Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting poor chromatographic separation of acyl-CoAs.

TroubleshootingWorkflow Start Poor Chromatographic Separation CheckPeakShape Assess Peak Shape (Tailing, Broadening, Splitting) Start->CheckPeakShape CheckRetentionTime Evaluate Retention Time (Drifting, Inconsistent) Start->CheckRetentionTime CheckRecovery Investigate Analyte Recovery (Low Signal, No Peaks) Start->CheckRecovery PeakShapeIssue Peak Shape Problem Identified CheckPeakShape->PeakShapeIssue RetentionTimeIssue Retention Time Problem Identified CheckRetentionTime->RetentionTimeIssue RecoveryIssue Low Recovery Identified CheckRecovery->RecoveryIssue OptimizeMobilePhase Optimize Mobile Phase (Add Ion-Pairing Agent, Adjust pH) PeakShapeIssue->OptimizeMobilePhase Yes CheckSampleLoad Reduce Sample Concentration/ Injection Volume OptimizeMobilePhase->CheckSampleLoad ColumnHealth Check Column Health (Flush, Replace if necessary) CheckSampleLoad->ColumnHealth Solution Separation Improved ColumnHealth->Solution MobilePhasePrep Ensure Consistent Mobile Phase Preparation RetentionTimeIssue->MobilePhasePrep Yes Equilibration Increase Column Equilibration Time MobilePhasePrep->Equilibration SystemCheck Inspect System for Leaks Equilibration->SystemCheck TemperatureControl Use Column Oven SystemCheck->TemperatureControl TemperatureControl->Solution SampleHandling Improve Sample Handling (Keep Cold, Minimize Freeze-Thaw) RecoveryIssue->SampleHandling Yes ExtractionMethod Optimize Extraction Protocol SampleHandling->ExtractionMethod SPE_Check Evaluate SPE Step (Consider Alternatives) ExtractionMethod->SPE_Check SPE_Check->Solution

Caption: A flowchart for troubleshooting poor acyl-CoA separation.

Data Presentation: Mobile Phase Optimization

Optimizing the mobile phase is a critical step in achieving good separation. The following tables provide examples of mobile phase compositions and gradient conditions that have been successfully used for the analysis of acyl-CoAs.

Table 1: Mobile Phase Composition for Reversed-Phase Chromatography

ComponentConcentrationPurposeReference
Mobile Phase A
Ammonium Acetate (B1210297)5 mMBuffer[16]
Potassium Phosphate75 mMBuffer[14]
Triethylamine (TEA)0.05%Ion-Pairing Agent[8]
Mobile Phase B
MethanolVariesOrganic Modifier[16]
Acetonitrile (B52724)VariesOrganic Modifier[14]

Table 2: Example Gradient Elution for Acyl-CoA Separation

This table provides an example of a linear gradient for separating short to medium-chain acyl-CoAs using a C18 column.[16]

Time (min)% Mobile Phase B (Methanol)
02
1.52
315
5.595
14.595
152
202

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for various tissue types.[11][14]

Materials:

  • Frozen tissue sample

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Isopropanol (B130326)

  • Acetonitrile

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer. Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.[11][14]

  • Solvent Extraction: Add 2.0 mL of isopropanol to the homogenate and homogenize again.[13]

  • Add 4.0 mL of acetonitrile and 0.25 mL of saturated (NH4)2SO4. Vortex the mixture for 5 minutes.[13]

  • Centrifugation: Centrifuge the mixture at approximately 1,900 x g for 5 minutes.[13]

  • Collection: Carefully collect the upper phase, which contains the acyl-CoAs.[13]

  • Solid-Phase Extraction (Optional but Recommended for Purity):

    • Condition a weak anion exchange SPE column.

    • Load the collected supernatant onto the column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol).[14]

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.[11]

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., 50 mM ammonium acetate with 20% acetonitrile for medium to long-chain acyl-CoAs).[16]

Cause and Effect Diagram for Poor Peak Resolution

The following diagram illustrates the potential causes contributing to the effect of poor peak resolution in acyl-CoA chromatography.

CauseAndEffect cluster_Method Method cluster_Column Column cluster_Sample Sample cluster_System System Effect Poor Peak Resolution MobilePhase Mobile Phase Issues MobilePhase->Effect Gradient Inadequate Gradient Gradient->Effect FlowRate Suboptimal Flow Rate FlowRate->Effect ColumnChoice Wrong Stationary Phase ColumnChoice->Effect ColumnDegradation Column Degradation ColumnDegradation->Effect ColumnOverload Column Overload ColumnOverload->Effect SamplePrep Poor Sample Preparation SamplePrep->Effect SampleMatrix Matrix Effects SampleMatrix->Effect AnalyteInstability Acyl-CoA Instability AnalyteInstability->Effect DeadVolume Excessive Dead Volume DeadVolume->Effect Temperature Temperature Fluctuations Temperature->Effect Leaks System Leaks Leaks->Effect

Caption: A cause-and-effect diagram for poor peak resolution.

References

Technical Support Center: Enzymatic Synthesis of 6-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the enzymatic synthesis of 6-Methyltetradecanoyl-CoA, a crucial branched-chain acyl-CoA intermediate in various metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the enzymatic synthesis of this compound?

The enzymatic synthesis of this compound involves the activation of the carboxylic acid group of 6-methyltetradecanoic acid by an acyl-CoA synthetase (ACS) enzyme. This reaction requires Coenzyme A (CoA) and adenosine (B11128) triphosphate (ATP) as co-substrates, with magnesium ions (Mg²⁺) typically serving as a cofactor. The enzyme catalyzes the formation of a high-energy thioester bond between the fatty acid and CoA.[1][2]

Q2: Which acyl-CoA synthetase (ACS) should I use for 6-methyltetradecanoic acid?

The ideal ACS will exhibit high activity and specificity towards branched-chain fatty acids of medium to long-chain length. While many ACS enzymes have a preference for straight-chain fatty acids, some isoforms demonstrate broader substrate specificity.[3] Long-chain acyl-CoA synthetases (ACSLs) are generally responsible for activating fatty acids with 12-20 carbons.[4] It is recommended to screen several commercially available or heterologously expressed ACS enzymes, such as those from Pseudomonas chlororaphis or mammalian sources known for broad substrate acceptance, to identify the most efficient one for your specific substrate.[5]

Q3: What are the critical components of the reaction mixture?

A typical reaction mixture for the enzymatic synthesis of this compound includes:

  • 6-Methyltetradecanoic acid: The fatty acid substrate.

  • Acyl-CoA Synthetase (ACS): The enzyme catalyst.

  • Coenzyme A (CoA): The acyl group acceptor.

  • ATP: Provides the energy for the reaction.

  • Magnesium Chloride (MgCl₂): A cofactor for the enzyme.

  • Buffer: To maintain an optimal pH for the reaction (typically Tris-HCl or potassium phosphate (B84403) buffer).

  • Dithiothreitol (DTT): A reducing agent to protect the enzyme and CoA.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by quantifying the formation of the product, this compound, or the consumption of substrates. Common methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used method to separate and quantify the acyl-CoA product from the unreacted fatty acid and other reaction components.[6]

  • Radiometric Assays: If using a radiolabeled fatty acid, the formation of the radiolabeled acyl-CoA can be measured by scintillation counting after separating it from the unreacted fatty acid.[1]

  • LC-MS/MS: For highly sensitive and specific quantification of the acyl-CoA product.

Troubleshooting Guide

Issue: Low or No Yield of this compound

Low product yield is a common issue in enzymatic synthesis. A systematic approach to troubleshooting is essential to identify the root cause.

Diagram: Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow cluster_start cluster_enzyme Enzyme-Related Issues cluster_substrate Substrate & Cofactor Issues cluster_conditions Reaction Condition Issues cluster_purification Product-Related Issues cluster_end Start Low Yield of This compound EnzymeActivity Check Enzyme Activity Start->EnzymeActivity Start Here SubstratePurity Verify Substrate Purity & Concentration Start->SubstratePurity ReactionConditions Optimize Reaction Conditions (pH, Temp) Start->ReactionConditions ProductDegradation Assess Product Degradation Start->ProductDegradation EnzymeConcentration Optimize Enzyme Concentration EnzymeActivity->EnzymeConcentration If activity is low EnzymeInhibition Investigate Potential Inhibition EnzymeActivity->EnzymeInhibition If activity is confirmed but yield is still low End Optimized Yield EnzymeConcentration->End EnzymeInhibition->End CoAPurity Check CoA & ATP Quality SubstratePurity->CoAPurity If substrate is pure CofactorConcentration Optimize Mg²⁺ Concentration CoAPurity->CofactorConcentration If CoA & ATP are good CofactorConcentration->End IncubationTime Adjust Incubation Time ReactionConditions->IncubationTime If conditions are suboptimal IncubationTime->End PurificationLoss Evaluate Purification Protocol ProductDegradation->PurificationLoss If degradation is suspected PurificationLoss->End EnzymaticSynthesis cluster_reactants Reactants cluster_enzyme Enzyme & Cofactor cluster_products Products FattyAcid 6-Methyltetradecanoic Acid ACS Acyl-CoA Synthetase FattyAcid->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS Product This compound ACS->Product AMP AMP ACS->AMP PPi PPi ACS->PPi Mg Mg²⁺ Mg->ACS

References

quality control measures for 6-Methyltetradecanoyl-CoA standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Methyltetradecanoyl-CoA standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound standards?

A1: To ensure the stability of this compound, it is recommended to store the standard as a dry powder at -20°C or lower. For short-term use, solutions can be prepared in an appropriate organic solvent and stored at -20°C. Avoid repeated freeze-thaw cycles, which can lead to degradation. Acyl-CoAs are known to be unstable, so proper storage is crucial.

Q2: What is the expected purity of a high-quality this compound standard?

A2: A high-quality standard of this compound should have a purity of ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). The Certificate of Analysis (CoA) provided by the supplier will detail the exact purity of the specific lot.

Q3: What analytical methods are most suitable for the quality control of this compound?

A3: The most common and reliable methods for analyzing long-chain acyl-CoAs like this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and HPLC.[1][2] LC-MS/MS offers high sensitivity and selectivity, making it ideal for quantification in complex biological matrices.[1][2] HPLC with UV detection is also a valuable tool for assessing purity.

Q4: How can I confirm the identity of the this compound standard?

A4: The identity of the standard can be confirmed using mass spectrometry. In positive ion mode, acyl-CoAs typically show a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da). High-resolution mass spectrometry can be used to determine the accurate mass of the molecule, further confirming its identity.

Q5: What are common signs of degradation for this compound?

A5: Degradation of the standard may be indicated by the appearance of additional peaks in an HPLC or LC-MS chromatogram. A decrease in the peak area of the main compound over time, even with consistent injection volumes, can also suggest degradation. Hydrolysis of the thioester bond is a common degradation pathway.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no signal in LC-MS/MS Sample Degradation: Acyl-CoAs are unstable in aqueous solutions and at room temperature.- Prepare fresh solutions for each experiment.- Keep samples on ice or at 4°C during preparation.- Minimize the time between sample preparation and analysis.
Poor Ionization: The compound may not be ionizing efficiently in the mass spectrometer source.- Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature).- Ensure the mobile phase is compatible with good ionization (e.g., contains a source of protons like ammonium (B1175870) hydroxide (B78521) for positive mode).[1][2]
Inconsistent Peak Areas/Poor Reproducibility Incomplete Solubilization: The long-chain acyl-CoA may not be fully dissolved in the chosen solvent.- Use a solvent mixture that ensures complete dissolution (e.g., a mix of organic solvent and water).- Vortex and sonicate the sample to aid dissolution.
Adsorption to Surfaces: Acyl-CoAs can adsorb to plastic surfaces.- Use glass or low-adhesion polypropylene (B1209903) vials and pipette tips.[3]
Extra Peaks in Chromatogram Contamination: The sample may be contaminated with other lipids or impurities from the extraction process.- Use high-purity solvents and reagents.- Implement a sample cleanup step, such as solid-phase extraction (SPE), if analyzing complex matrices.
Isomeric Impurities: The standard may contain isomers that are separating chromatographically.- Optimize the chromatographic method to improve the resolution of isomers. This may involve adjusting the gradient, flow rate, or column chemistry.

Quality Control Data for this compound Standards

The following table summarizes typical quality control specifications for a high-quality this compound standard.

ParameterMethodTypical Specification
Appearance Visual InspectionWhite to off-white solid
Purity HPLC≥95%
Identity Mass SpectrometryConforms to structure
Molecular Weight Mass SpectrometryCorresponds to the theoretical mass
Water Content Karl Fischer Titration≤5%
Storage --20°C or below, desiccated

Experimental Protocols

Protocol: Purity Determination of this compound by HPLC
  • Standard Preparation:

    • Accurately weigh a small amount of the this compound standard.

    • Dissolve in a suitable solvent (e.g., 70% acetonitrile (B52724) in water) to a final concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a calibration curve if quantification is needed.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[4]

    • Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[4]

    • Gradient:

      • 0-5 min: 20% B

      • 5-15 min: 20% to 80% B

      • 15-20 min: 80% B

      • 20-22 min: 80% to 20% B

      • 22-30 min: 20% B

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared standard solution onto the HPLC system.

    • Integrate the peak areas of all observed peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizations

QC_Workflow Figure 1. Quality Control Workflow for this compound Standard cluster_0 Sample Receipt and Preparation cluster_1 Analytical Testing cluster_2 Data Review and Release receive Receive Standard store Store at <= -20°C receive->store prepare Prepare Stock Solution store->prepare hplc Purity Analysis (HPLC) prepare->hplc ms Identity Confirmation (MS) prepare->ms kf Water Content (Karl Fischer) prepare->kf review Review Data Against Specifications hplc->review ms->review kf->review coa Generate Certificate of Analysis review->coa release Release for Use coa->release

Figure 1. Quality Control Workflow for this compound Standard

Troubleshooting_Tree Figure 2. Troubleshooting Low Signal in LC-MS/MS cluster_prep Sample Preparation cluster_ms Mass Spectrometer start Low or No Signal check_prep Sample Preparation Issue? start->check_prep check_ms Mass Spectrometer Issue? start->check_ms degradation Degradation? check_prep->degradation ionization Poor Ionization? check_ms->ionization solubility Solubility? degradation->solubility No fresh_solution Prepare Fresh Solution on Ice degradation->fresh_solution Yes adsorption Adsorption? solubility->adsorption No change_solvent Use Different Solvent/Sonication solubility->change_solvent Yes glass_vials Use Glass Vials adsorption->glass_vials Yes instrument Instrument Sensitivity? ionization->instrument No optimize_source Optimize Source Parameters ionization->optimize_source Yes check_tuning Check Instrument Tuning/Calibration instrument->check_tuning Yes

Figure 2. Troubleshooting Low Signal in LC-MS/MS

References

Technical Support Center: Analysis of 6-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 6-Methyltetradecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize contamination and ensure accurate, reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination in acyl-CoA analysis typically originates from several sources. These include:

  • Labware: Plasticware, such as polypropylene (B1209903) microcentrifuge tubes, is a significant source of leachable contaminants, including plasticizers (e.g., phthalates) and surfactants that can interfere with mass spectrometry analysis.[1][2]

  • Solvents and Reagents: The use of low-purity solvents and reagents can introduce a variety of chemical impurities into your samples.[3] Common contaminants include polyethylene (B3416737) glycol (PEG) and polypropylene glycol (PPG).[4]

  • Environment: Airborne particles, such as dust and fibers from clothing, can introduce contaminants like keratin, which can be problematic in sensitive analyses.[5][6]

  • Personal Contact: Handling samples without proper personal protective equipment (PPE) can lead to contamination from skin, hair, and personal care products.[3]

Q2: How can I identify the source of contamination in my LC-MS system?

A2: To pinpoint the source of contamination, a systematic approach is recommended:

  • Analyze a Blank Run: Inject a blank sample, consisting of your mobile phase, into the LC-MS system. If contaminant peaks are present, the source is likely your solvents, tubing, or the instrument itself.[3]

  • Check Solvents and Reagents: Prepare a fresh batch of mobile phase using high-purity solvents from new bottles to see if the contamination persists.[3]

  • Evaluate Sample Preparation: Review each step of your sample preparation workflow to identify potential points of contamination from labware, reagents, or handling procedures.[3]

  • Consult Contaminant Databases: Compare the mass-to-charge ratio (m/z) of the observed contaminant ions with known mass spectrometry contaminants listed in online databases and publications.[3][4]

Q3: What is the best type of labware to use for this compound analysis to minimize contamination?

A3: Borosilicate glassware with PTFE-lined screw caps (B75204) is generally recommended over plasticware for lipidomic analyses.[1] Studies have shown that polypropylene tubes can introduce a significantly higher number of contaminants compared to glassware.[1][2] If plasticware must be used, it is crucial to select a high-quality brand and to pre-screen different batches for leachable contaminants.

Troubleshooting Guides

Issue 1: High Background Noise or Unidentified Peaks in Mass Spectra

Possible Cause: Contamination from plastic labware.

Recommended Solution:

  • Switch to Glassware: Whenever possible, use borosilicate glassware for sample preparation and storage.[1]

  • Pre-clean Labware: If using glassware, ensure it is thoroughly cleaned. Avoid using detergents, as they can be a source of contamination.[5] A rinse with hot water followed by an organic solvent like isopropyl alcohol is recommended.[5]

  • Solvent Rinsing: Before use, rinse all labware with the high-purity solvent that will be used in the experiment to remove any surface contaminants.

  • Run Labware Blanks: Extract a blank sample using the same labware and procedures as your experimental samples to identify any leached contaminants.

Data on Labware Contamination

Labware TypeNumber of Contaminant Features IntroducedNotes
Borosilicate Glassware with PTFE-lined Caps98Significantly lower contamination profile compared to polypropylene.[1]
"Most Suitable" Polypropylene Tubes847Introduced 21 primary amide and fatty acid surfactants identical to endogenous lipids.[1]
Eppendorf Polypropylene MCTs485Many contaminants could be erroneously identified as lipids.[2]
Alternative Polypropylene MCTs2,949Caused severe ion-suppression for numerous coeluting serum lipids.[2]
Issue 2: Low or No Signal for this compound

Possible Cause: Degradation of the analyte due to improper sample handling and storage. Acyl-CoAs are known to be unstable.[7][8]

Recommended Solution:

  • Rapid Quenching: Ensure rapid quenching of metabolic activity in biological samples to prevent enzymatic degradation.[7]

  • Maintain Low Temperatures: Keep samples on ice throughout the preparation process.[7]

  • Proper Storage: Store extracts as dry pellets at -80°C.[7]

  • Reconstitution: Reconstitute the dried extract in a suitable non-aqueous solvent like methanol (B129727) or a buffered solution (e.g., 50 mM ammonium (B1175870) acetate, pH 7) just prior to analysis.[7][8] Acyl-CoAs show good stability in buffered, neutral pH solutions.[9]

Issue 3: Inconsistent Quantification and Poor Reproducibility

Possible Cause: Inefficient or variable extraction efficiency.

Recommended Solution:

  • Optimize Extraction Solvent: The choice of extraction solvent is critical. An 80% methanol solution has been shown to yield high MS intensities for acyl-CoAs.[7][9] Avoid using strong acids like formic acid in the primary extraction solvent, as it can lead to poor recovery.[7][9]

  • Use an Internal Standard: The use of a suitable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA like heptadecanoyl-CoA (C17:0), is crucial to correct for variability in extraction efficiency and matrix effects.[7]

Experimental Protocols

Protocol: Acyl-CoA Extraction from Cultured Cells

This protocol is adapted from established methods to ensure high recovery and stability of this compound.[8]

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Extraction Solvent: 80% methanol (LC-MS grade) in water, pre-chilled to -20°C

  • Internal Standard (e.g., ¹³C-labeled this compound or C17:0-CoA)

  • Microcentrifuge tubes (1.5 mL, preferably glass or pre-screened polypropylene)

  • Cell scraper (for adherent cells)

  • Centrifuge (capable of 15,000 x g at 4°C)

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet cells by centrifugation (500 x g for 5 min at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Metabolite Extraction:

    • Add 500 µL of pre-chilled 80% methanol containing the internal standard to the cells.

    • Adherent cells: Use a cell scraper to scrape the cells in the cold methanol and transfer the lysate to a microcentrifuge tube.

    • Suspension cells: Resuspend the cell pellet in the cold methanol solution.

  • Lysate Clarification:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[8]

Visualizations

cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_troubleshooting Troubleshooting Checkpoints start Start: Sample Collection extraction Acyl-CoA Extraction (80% Methanol) start->extraction glassware Use Glassware? start->glassware centrifugation Centrifugation (15,000 x g, 4°C) extraction->centrifugation blank Run Blank? extraction->blank temp Low Temp? extraction->temp collection Supernatant Collection centrifugation->collection drying Drying (Nitrogen/Vacuum) collection->drying reconstitution Reconstitution drying->reconstitution injection LC-MS Injection reconstitution->injection data_acq Data Acquisition injection->data_acq data_proc Data Processing data_acq->data_proc

Caption: Experimental workflow for this compound analysis with key troubleshooting checkpoints.

cluster_sources Sources of Contamination cluster_prevention Preventative Measures labware Labware (Plastics, Caps) use_glassware Use Glassware labware->use_glassware blanks Run Method Blanks labware->blanks reagents Solvents & Reagents high_purity Use High-Purity Solvents reagents->high_purity reagents->blanks environment Environment (Dust, Air) clean_env Clean Workspace (Laminar Flow Hood) environment->clean_env environment->blanks handling Analyst Handling ppe Wear Proper PPE handling->ppe handling->blanks

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Methyltetradecanoyl-CoA and Other Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 6-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA, against other key lipid classes, including straight-chain saturated, unsaturated, and other branched-chain fatty acyl-CoAs. The information presented is curated from experimental data to assist in understanding its potential roles in metabolic regulation and cellular function.

Executive Summary

This compound, as a member of the branched-chain fatty acid (BCFA) family, exhibits distinct biological activities compared to its straight-chain counterparts. These differences are primarily observed in its interaction with nuclear receptors, its influence on the physical properties of cellular membranes, and its metabolism through specific enzymatic pathways. While direct quantitative data for this compound is limited in the scientific literature, this guide synthesizes available information on closely related BCFAs to provide a comprehensive comparison.

I. Interaction with Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is a critical nuclear receptor that regulates lipid and glucose metabolism. Fatty acids and their CoA esters are known endogenous ligands for PPARα.

Comparative Binding Affinities for PPARα
Lipid Species (CoA Ester)Lipid ClassDissociation Constant (Kd)Reference
This compound Branched-Chain Saturated Estimated in the low nM range (Inferred from[1])
Phytanoyl-CoABranched-Chain Saturated~11 nM[1]
Pristanoyl-CoABranched-Chain Saturated~11 nM[1]
Palmitoyl-CoA (C16:0)Straight-Chain SaturatedHigh Affinity (nM range)[2]
Stearoyl-CoA (C18:0)Straight-Chain SaturatedHigh Affinity (nM range)[3]
Oleoyl-CoA (C18:1)Straight-Chain MonounsaturatedHigh Affinity (nM range)[3]
Arachidonoyl-CoA (C20:4)Straight-Chain PolyunsaturatedHigh Affinity (nM range)[1]

Key Finding: Branched-chain fatty acyl-CoAs, such as phytanoyl-CoA and pristanoyl-CoA, are high-affinity ligands for PPARα.[1] It is highly probable that this compound also binds to PPARα with a similarly high affinity, placing it in the category of potent endogenous modulators of this key metabolic regulator. The CoA thioesters of fatty acids are generally more potent PPARα ligands than the corresponding free fatty acids.[1]

Signaling Pathway: PPARα Activation

The binding of fatty acyl-CoAs like this compound to PPARα initiates a signaling cascade that modulates the expression of genes involved in lipid metabolism.

PPAR_Activation cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acid Branched-Chain Fatty Acid Fatty_Acid_Cytoplasm Fatty Acid Fatty_Acid->Fatty_Acid_Cytoplasm Transport ACSL Acyl-CoA Synthetase (ACSL) Fatty_Acid_Cytoplasm->ACSL Substrate BCFA_CoA This compound ACSL->BCFA_CoA Activation FABP Fatty Acid Binding Protein BCFA_CoA->FABP Binding & Transport PPARa PPARα FABP->PPARa Ligand Delivery RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding Target_Genes Target Gene Transcription PPRE->Target_Genes Activation Metabolic_Effects Increased Fatty Acid Oxidation Decreased Inflammation

Diagram 1. PPARα activation by this compound.

II. Influence on Cell Membrane Fluidity

The structure of fatty acids incorporated into phospholipids (B1166683) significantly impacts the physical properties of cell membranes. The methyl branch in BCFAs disrupts the tight packing of acyl chains, leading to increased membrane fluidity.

Qualitative Comparison of Membrane Fluidity Effects
Lipid ClassEffect on Membrane FluidityMechanism
Branched-Chain Saturated (e.g., this compound) Increase The methyl group creates steric hindrance, preventing tight packing of phospholipid tails.[4]
Straight-Chain Saturated (e.g., Palmitoyl-CoA)DecreaseLinear acyl chains allow for tight, ordered packing, increasing membrane rigidity.
Straight-Chain Unsaturated (e.g., Oleoyl-CoA)IncreaseThe cis-double bond introduces a kink in the acyl chain, disrupting packing and increasing fluidity.[5]

Key Finding: Similar to unsaturated fatty acids, branched-chain fatty acids like this compound are expected to increase membrane fluidity.[4] This property is crucial for maintaining membrane function in various physiological conditions and is a key characteristic of bacterial membranes where BCFAs are abundant.[6]

III. Enzymatic Metabolism

The metabolism of this compound involves specific enzymes that recognize its branched structure. The rates of activation, transport, and oxidation can differ from those of straight-chain fatty acids.

Comparative Enzyme Kinetics
EnzymeSubstrateKmkcat (Turnover Number)Key ObservationReference
Fatty Acid Synthase (FAS) Methylmalonyl-CoA (BCFA precursor) -Lower than Malonyl-CoA Slower synthesis of BCFAs compared to straight-chain fatty acids. [7]
Fatty Acid Synthase (FAS)Malonyl-CoA (SCFA precursor)-HigherFaster synthesis of straight-chain fatty acids.[7]
Acyl-CoA Dehydrogenase / Oxidase Branched-Chain Acyl-CoAs --Metabolized by specific enzymes; oxidation rate can be slower than for straight-chain fatty acids. [8]
Acyl-CoA Dehydrogenase / OxidaseStraight-Chain Acyl-CoAs--Metabolized by a well-characterized set of enzymes.[8]

Key Finding: The synthesis of branched-chain fatty acids by fatty acid synthase occurs at a lower rate compared to straight-chain fatty acids.[7] Furthermore, the catabolism of BCFAs often requires specific oxidative enzymes, and the overall rate of β-oxidation can be slower than that of their straight-chain counterparts.[8]

Metabolic Pathway Overview

The diagram below illustrates the general pathways for the synthesis and degradation of branched-chain fatty acids.

BCFA_Metabolism cluster_synthesis Anabolism (Synthesis) cluster_activation Activation cluster_catabolism Catabolism (β-Oxidation) BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine) Branched_Starters Branched-Chain Acyl-CoA Starters BCAA->Branched_Starters FAS Fatty Acid Synthase (FAS) Branched_Starters->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS BCFA Branched-Chain Fatty Acid FAS->BCFA ACSL Acyl-CoA Synthetase (ACSL) BCFA->ACSL BCFA_CoA This compound ACSL->BCFA_CoA Peroxisome_Mitochondria Peroxisomes & Mitochondria BCFA_CoA->Peroxisome_Mitochondria BC_Oxidases Branched-Chain Acyl-CoA Oxidase/ Dehydrogenase Peroxisome_Mitochondria->BC_Oxidases Enzymatic Degradation Metabolites Acetyl-CoA, Propionyl-CoA, etc. BC_Oxidases->Metabolites

Diagram 2. General metabolic pathways of branched-chain fatty acids.

IV. Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the biological activities of this compound. Below are outlines of key experimental protocols.

A. PPARα Binding Assay (Fluorescence Quenching)

This method is used to determine the binding affinity (Kd) of a ligand to a protein.

  • Protein Expression and Purification: Express recombinant PPARα ligand-binding domain (LBD) in a suitable expression system (e.g., E. coli) and purify using affinity chromatography.

  • Ligand Preparation: Synthesize or procure this compound and other comparative lipid-CoAs. Prepare stock solutions in an appropriate solvent.

  • Fluorescence Measurement:

    • Excite the intrinsic tryptophan fluorescence of the PPARα LBD at ~280 nm and measure the emission spectrum (~300-400 nm).

    • Titrate the PPARα LBD solution with increasing concentrations of the fatty acyl-CoA ligand.

    • Record the decrease (quenching) of the fluorescence intensity at the emission maximum upon ligand binding.

  • Data Analysis: Plot the change in fluorescence against the ligand concentration and fit the data to a binding isotherm equation to calculate the dissociation constant (Kd).

B. Cell Membrane Fluidity Assay (Fluorescence Anisotropy)

This technique measures the rotational mobility of a fluorescent probe embedded in a lipid bilayer, which is inversely related to membrane fluidity.

  • Cell Culture and Lipid Incorporation: Culture a relevant cell line (e.g., hepatocytes, adipocytes) and supplement the culture medium with 6-methyltetradecanoic acid or other fatty acids to allow for their incorporation into cellular phospholipids.

  • Fluorescent Labeling:

    • Harvest the cells and wash with phosphate-buffered saline (PBS).

    • Incubate the cells with a fluorescent probe that partitions into the cell membrane, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

  • Anisotropy Measurement:

    • Excite the DPH-labeled cells with vertically polarized light at ~360 nm.

    • Measure the intensity of the emitted fluorescence in both the vertical and horizontal planes at ~430 nm using a fluorometer equipped with polarizers.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I_vv - G * I_vh) / (I_vv + 2 * G * I_vh), where I_vv and I_vh are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is a correction factor.

  • Data Analysis: A lower anisotropy value indicates higher membrane fluidity. Compare the anisotropy values of cells treated with different fatty acids.

C. Acyl-CoA Synthetase (ACSL) Activity Assay (Coupled Spectrophotometric Assay)

This assay measures the rate of fatty acyl-CoA synthesis.

  • Enzyme Source: Use a purified recombinant ACSL or a cell lysate containing ACSL activity.

  • Reaction Mixture: Prepare a reaction buffer containing ATP, Coenzyme A, MgCl₂, and a coupling system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase with phosphoenolpyruvate (B93156) and NADH).

  • Assay Initiation:

    • Add the enzyme source to the reaction mixture.

    • Initiate the reaction by adding the fatty acid substrate (e.g., 6-methyltetradecanoic acid).

    • The production of AMP during the ACSL reaction is coupled to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: Calculate the initial reaction velocity from the rate of NADH oxidation. Determine the Michaelis-Menten kinetic parameters (Km and Vmax) by measuring the initial velocities at varying substrate concentrations.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Comparison Lipid_Synthesis Synthesize/Procure This compound & other lipids Cell_Culture Culture & Treat Cells with Lipids Lipid_Synthesis->Cell_Culture Binding_Assay PPARα Binding Assay (Fluorescence Quenching) Lipid_Synthesis->Binding_Assay Enzyme_Assay Enzyme Kinetic Assay (Spectrophotometry) Lipid_Synthesis->Enzyme_Assay Protein_Expression Express & Purify Target Proteins (e.g., PPARα, ACSL) Protein_Expression->Binding_Assay Protein_Expression->Enzyme_Assay Fluidity_Assay Membrane Fluidity Assay (Fluorescence Anisotropy) Cell_Culture->Fluidity_Assay Data_Processing Calculate Kd, Anisotropy, Km, kcat Binding_Assay->Data_Processing Fluidity_Assay->Data_Processing Enzyme_Assay->Data_Processing Comparison Compare 6-MTD-CoA to other lipids Data_Processing->Comparison

Diagram 3. General experimental workflow for comparative analysis.

V. Conclusion

This compound is a biologically active lipid with properties that distinguish it from its straight-chain counterparts. As a high-affinity ligand for PPARα, it has the potential to modulate gene expression related to lipid metabolism and inflammation. Its ability to increase membrane fluidity suggests a role in maintaining membrane homeostasis. The specialized enzymatic pathways for its synthesis and degradation indicate a regulated and distinct metabolic fate. Further research with a direct quantitative comparison is warranted to fully elucidate its specific roles and therapeutic potential.

References

Unraveling the Role of 6-Methyltetradecanoyl-CoA: A Comparative Look at its Potential in Disease and Health

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular metabolism, the role of specific lipid molecules in the progression of diseases is a burgeoning field of research. This guide offers a comparative analysis of 6-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA, in the context of disease models versus healthy controls. While direct quantitative comparisons in tissues and cells are still an emerging area of investigation, this document synthesizes current understanding of its precursor, 12-methyltetradecanoic acid, and the broader family of branched-chain fatty acids, providing a framework for future research and drug development.

Quantitative Data Summary

Direct quantitative data for this compound in various pathological states compared to healthy controls is not yet widely available in published literature. However, studies on its precursor, 12-methyltetradecanoic acid (12-MTA), in cancer models provide a strong rationale for investigating the corresponding CoA ester. The following table summarizes the effects of 12-MTA on cancer cell lines, suggesting a potential role for this compound in these processes.

Cell Line/ModelTreatmentObserved EffectQuantitative FindingCitation
PC3 (Prostate Cancer)12-methyltetradecanoic acid (12-MTA)Inhibition of cell proliferationIC50 ranging from 17.99 to 35.44 µg/ml[1]
Various Cancer Cell Lines12-methyltetradecanoic acid (12-MTA)Inhibition of cell proliferation-[1]
VX2 Squamous Cell Carcinoma (in rabbits)Targeted arterial delivery of 12-MTADose-dependent growth inhibition-[2]

The Emerging Picture: Branched-Chain Fatty Acyl-CoAs in Cellular Processes

Branched-chain fatty acids (BCFAs) and their activated forms, branched-chain fatty acyl-CoAs (BCFA-CoAs), are increasingly recognized for their diverse biological activities.[3][4] Unlike their straight-chain counterparts, BCFAs can influence cell membrane fluidity and are involved in various metabolic pathways.[5] The CoA thioesters of BCFAs are known to be high-affinity ligands for peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism.[6] This interaction suggests that molecules like this compound could play a significant role in modulating gene expression related to fatty acid oxidation.

The anti-proliferative effects of 12-methyltetradecanoic acid in cancer cells hint at the potential involvement of this compound in signaling pathways that control cell growth and apoptosis.[1][2] The conversion of the fatty acid to its CoA derivative is a critical step for its metabolic activation and participation in cellular processes.

Experimental Protocols

While specific protocols for the quantification of this compound are not detailed in the reviewed literature, a general and robust methodology for the analysis of a wide range of fatty acyl-CoAs in biological samples has been established. This can be adapted for the specific measurement of this compound.

General Protocol for Quantification of Fatty Acyl-CoAs by LC-MS/MS

This protocol is based on methods described for the comprehensive analysis of fatty acyl-CoA species in biological samples.[7]

1. Sample Preparation and Extraction:

  • Homogenize tissue or cell pellets in a cold solvent mixture, typically containing isopropanol (B130326) and an aqueous buffer, to quench metabolic activity.
  • Perform a liquid-liquid extraction using a solvent system like chloroform/methanol/water to separate the lipid and aqueous phases. The acyl-CoAs will remain in the aqueous/methanol phase.
  • Solid-phase extraction (SPE) can be used for further purification and concentration of the acyl-CoA fraction.

2. LC-MS/MS Analysis:

  • Chromatography: Employ a reverse-phase C18 column for the separation of the fatty acyl-CoAs based on their chain length and hydrophobicity. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) is often used to improve peak shape and retention.
  • Mass Spectrometry: Utilize a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).
  • Detection: Monitor the specific precursor-to-product ion transitions for this compound. The precursor ion will be the [M+H]+ ion of the molecule, and the product ion will be a characteristic fragment, often corresponding to the CoA moiety.

3. Quantification:

  • Use a stable isotope-labeled internal standard of a structurally similar acyl-CoA to correct for extraction efficiency and matrix effects.
  • Generate a standard curve using a synthetic this compound standard of known concentrations to enable absolute quantification.

Visualizing the Path Forward

To facilitate a deeper understanding of the experimental approach and the potential metabolic context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization (Cold Solvent) Tissue->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE LC_Separation LC Separation (Reverse Phase) SPE->LC_Separation Purified Acyl-CoAs MS_Detection MS/MS Detection (ESI+) LC_Separation->MS_Detection Quantification Quantification (Internal Standard) MS_Detection->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Concentration Data Metabolic_Pathway cluster_downstream Potential Downstream Effects BCFA 12-Methyltetradecanoic Acid (Branched-Chain Fatty Acid) Acyl_CoA_Synthetase Acyl-CoA Synthetase BCFA->Acyl_CoA_Synthetase BCFA_CoA This compound Acyl_CoA_Synthetase->BCFA_CoA PPARa_Activation PPARα Activation BCFA_CoA->PPARa_Activation Signaling_Pathways Modulation of Signaling Pathways BCFA_CoA->Signaling_Pathways Gene_Expression Altered Gene Expression (e.g., Fatty Acid Oxidation) PPARa_Activation->Gene_Expression Cell_Proliferation Inhibition of Cell Proliferation Signaling_Pathways->Cell_Proliferation

References

A Comparative Guide to 6-Methyltetradecanoyl-CoA Levels in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Branched-Chain Fatty Acid (BCFA) Synthesis

The concentration of 6-Methyltetradecanoyl-CoA in a bacterial cell is a direct consequence of the activity and regulation of its branched-chain fatty acid synthesis (BCFA) pathway. BCFAs are crucial components of the cell membrane in many bacterial species, influencing membrane fluidity and resistance to environmental stress.[1][2] The synthesis of anteiso-BCFAs, such as 6-methyltetradecanoic acid, typically starts from the branched-chain amino acid isoleucine, which is converted to a primer for fatty acid synthesis.[3]

The table below compares the key genetic and regulatory components of BCFA synthesis in several model bacterial genera. Variations in these components are expected to result in different levels of this compound.

Component Bacillus subtilis Staphylococcus aureus Xanthomonas campestris Key Function & Implication for this compound Levels
Primer Synthesis Utilizes branched-chain α-keto acids derived from valine, leucine, and isoleucine. The branched-chain α-keto acid dehydrogenase (Bkd) complex is essential.[4]Similar to B. subtilis, relies on the Bkd complex for the synthesis of branched-chain acyl-CoA primers.The metabolism of branched-chain amino acids is tightly linked to BCFA synthesis. The ilvC gene, encoding a ketol-acid reductoisomerase, is crucial for producing the necessary precursors.[4]The availability of isoleucine and the activity of the Bkd complex or equivalent enzymes directly determine the supply of the 2-methylbutyryl-CoA primer required for this compound synthesis.
Fatty Acid Elongation Employs the Type II fatty acid synthase (FASII) system for the elongation of the branched-chain primer using malonyl-CoA as the two-carbon donor.[3]Also uses the FASII system for elongation.The FASII system is responsible for the iterative elongation of the fatty acid chain.The efficiency and substrate specificity of the enzymes within the FASII pathway, particularly the condensing enzymes (FabH, FabF), will influence the final chain length and therefore the proportion of 14-carbon chains.
Regulation Regulated by a two-component system, DesK and DesR, which senses changes in membrane fluidity and modulates the expression of fatty acid desaturases and potentially other lipid-modifying enzymes.[3]Regulation is linked to environmental stress responses and nutrient availability.The production of diffusible signal factor (DSF) family signals is linked to the BCFA synthesis pathway, suggesting a role in quorum sensing and virulence.[4]Different regulatory networks mean that environmental cues (e.g., temperature, nutrient limitation) will have strain-specific effects on the expression of BCFA synthesis genes, leading to varied this compound levels.

Biosynthesis Pathway of Anteiso-Branched-Chain Fatty Acyl-CoA

The following diagram illustrates the general biosynthetic pathway leading to the formation of anteiso-branched-chain fatty acyl-CoAs, such as this compound.

G cluster_primer Primer Synthesis cluster_elongation Fatty Acid Elongation (FASII Cycle) Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate Transamination methylbutyryl_CoA 2-methylbutyryl-CoA alpha_keto_beta_methylvalerate->methylbutyryl_CoA Bkd complex Acyl_ACP Growing Acyl-ACP methylbutyryl_CoA->Acyl_ACP Initiation Malonyl_CoA Malonyl-CoA Elongation_Cycle Condensation, Reduction, Dehydration, Reduction Malonyl_CoA->Elongation_Cycle Acyl_ACP->Elongation_Cycle Elongation_Cycle->Acyl_ACP n cycles Methyltetradecanoyl_ACP 6-Methyltetradecanoyl-ACP Elongation_Cycle->Methyltetradecanoyl_ACP This compound This compound Methyltetradecanoyl_ACP->this compound Thioesterase/ Transferase

Caption: Biosynthesis of this compound.

Experimental Protocols

Quantification of this compound by LC-MS/MS

The accurate quantification of intracellular acyl-CoA pools is challenging due to their low abundance and instability. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for sensitive and specific detection.[5][6]

1. Sample Preparation and Extraction

  • Cell Harvesting: Rapidly quench metabolic activity by harvesting bacterial cells from culture by centrifugation at 4°C. Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants.

  • Extraction: Resuspend the cell pellet in a pre-chilled extraction solvent. A common choice is a mixture of acetonitrile (B52724), methanol (B129727), and water (2:2:1, v/v/v), which serves to precipitate proteins while solubilizing the acyl-CoAs.[7] For more hydrophobic long-chain acyl-CoAs, harvesting in cold methanol with 5% acetic acid can improve recovery.[8] Include an odd-chain length fatty acyl-CoA (e.g., C17:0-CoA) as an internal standard for accurate quantification.[6]

  • Cell Lysis: Disrupt the cells in the extraction solvent using bead beating or sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[9]

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying and Reconstitution: Dry the extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a small volume of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[9]

2. LC-MS/MS Analysis

  • Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography (RPLC) with a C18 column. A gradient elution with solvents such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.

  • Mass Spectrometry: Perform detection using a triple quadrupole mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for each acyl-CoA is determined by selecting the precursor ion (the molecular weight of the acyl-CoA) and a specific fragment ion. A common fragment ion for acyl-CoAs corresponds to the adenosine-3',5'-diphosphate moiety.

Experimental Workflow for Acyl-CoA Quantification

The diagram below outlines the key steps in the experimental workflow for the quantification of this compound from bacterial cultures.

G start Bacterial Culture harvest Cell Harvesting (Centrifugation at 4°C) start->harvest wash Wash with ice-cold PBS harvest->wash extract Extraction with Acetonitrile/Methanol/Water + Internal Standard wash->extract lyse Cell Lysis (Bead Beating/Sonication) extract->lyse centrifuge Centrifugation (15,000 x g, 4°C) lyse->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Extract (Nitrogen Stream) supernatant->dry reconstitute Reconstitute in LC-MS compatible solvent dry->reconstitute lcms LC-MS/MS Analysis (RPLC, MRM) reconstitute->lcms quantify Data Analysis and Quantification lcms->quantify

Caption: Workflow for Acyl-CoA Quantification.

References

6-Methyltetradecanoyl-CoA: An Unexplored Candidate in the Landscape of Disease Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of specific and reliable biomarkers is a cornerstone of disease diagnosis, prognosis, and the development of targeted therapies. While the field has seen significant advances, the validation of novel biomarkers remains a critical challenge. This guide provides a comparative analysis of the current understanding of 6-Methyltetradecanoyl-CoA and related branched-chain fatty acids (BCFAs) as potential disease biomarkers, with a particular focus on the well-established biomarker, phytanic acid, in the context of Refsum disease.

Currently, direct evidence validating this compound as a specific biomarker for any particular disease is limited in publicly available research. However, as a member of the branched-chain fatty acid (BCFA) family, its potential can be contextualized by examining the broader role of BCFAs in health and disease. BCFAs are known to be involved in various physiological processes and have been investigated as potential markers for conditions such as metabolic syndrome and disruptions in gut microbiota.

To provide a practical framework for the validation process, this guide will draw parallels with the extensively studied BCFA, phytanic acid. The accumulation of phytanic acid is a definitive biomarker for Refsum disease, a rare inherited neurological disorder. By understanding the validation pathway of phytanic acid, researchers can gain insights into the experimental approaches required to assess the potential of this compound or other novel BCFAs as biomarkers.

Comparative Analysis of Branched-Chain Fatty Acids as Biomarkers

The following table summarizes the current state of validation for different BCFAs as disease biomarkers, highlighting the disparity in available data between generalized BCFAs and the specific, clinically accepted biomarker, phytanic acid.

Biomarker CategoryAssociated Disease(s)Level of ValidationQuantitative Data Availability
General Branched-Chain Fatty Acids (BCFAs) Metabolic Syndrome, Gut Microbiota ImbalancePreliminaryVariable; often reported as relative changes in concentration.
Phytanic Acid Refsum Disease Clinically Validated Well-established; significant elevation in patients.
This compound Not yet establishedExploratory/HypotheticalNot available in disease contexts.

Phytanic Acid in Refsum Disease: A Validation Case Study

Refsum disease is a rare autosomal recessive disorder characterized by the accumulation of phytanic acid in blood and tissues.[1][2][3] This accumulation is due to a deficiency in the peroxisomal enzyme phytanoyl-CoA hydroxylase (PhyH), which is responsible for the initial step of phytanic acid alpha-oxidation.[1]

Quantitative Data:

The diagnostic utility of phytanic acid is underscored by the stark difference in its concentration between healthy individuals and patients with Refsum disease.

AnalyteHealthy Control LevelsRefsum Disease Patient LevelsFold Increase
Plasma Phytanic Acid < 3 µg/mL> 100 µg/mL> 33-fold

Data compiled from publicly available research on Refsum disease.

Experimental Protocols

The validation of a biomarker requires robust and reproducible experimental methodologies. Below are detailed protocols analogous to those used for the analysis of phytanic acid, which could be adapted for this compound.

Sample Collection and Preparation:
  • Sample Type: Plasma or serum is the most common matrix for phytanic acid analysis.

  • Collection: Blood is collected in EDTA-containing tubes and centrifuged to separate plasma.

  • Storage: Samples should be stored at -80°C to prevent lipid degradation.

  • Extraction: Lipids, including phytanic acid, are extracted from plasma using a solvent system such as chloroform:methanol (B129727) (2:1, v/v). The organic phase containing the lipids is then dried under nitrogen.

Derivatization:
  • Fatty acids are typically derivatized to more volatile esters (e.g., methyl esters) for gas chromatography analysis.

  • Procedure: The extracted lipid residue is transesterified using a reagent like 14% boron trifluoride in methanol at 100°C for 30 minutes.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is the gold standard for the quantification of phytanic acid.

  • Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23) is used.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Temperature Program: A temperature gradient is employed to separate the different fatty acid methyl esters.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity for the target analyte (phytanoyl-methyl ester).

  • Quantification: An internal standard (e.g., a stable isotope-labeled version of the analyte) is added at the beginning of the sample preparation to correct for extraction losses and instrumental variability. A calibration curve is generated using known concentrations of the analyte to determine the concentration in the unknown samples.

Signaling Pathways and Metabolic Workflows

Understanding the metabolic context of a potential biomarker is crucial for its validation. The following diagrams illustrate the metabolic pathway of phytanic acid and a generalized workflow for biomarker validation.

Phytanic_Acid_Metabolism cluster_mitochondrion Mitochondrion Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA ACSL PrAL Pristanal Phytanoyl_CoA->PrAL PhyH (Blocked in Refsum Disease) PrA Pristanic Acid PrAL->PrA ALDH Pristanoyl_CoA Pristanoyl-CoA PrA->Pristanoyl_CoA ACSL Beta_Oxidation β-oxidation (3 cycles) Pristanoyl_CoA->Beta_Oxidation Further_Oxidation Further Oxidation Beta_Oxidation->Further_Oxidation Transport Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Hypothesis Hypothesis Generation (Association with Disease) Discovery->Hypothesis Assay Analytical Method Development & Validation (e.g., GC-MS) Hypothesis->Assay Clinical_Validation Clinical Validation (Case-Control Studies) Assay->Clinical_Validation Evaluation Performance Evaluation (Sensitivity, Specificity) Clinical_Validation->Evaluation Application Clinical Application Evaluation->Application

References

Navigating the Metabolic Maze: A Comparative Guide to the Functional Differences of 6-Methyltetradecanoyl-CoA and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced functional distinctions between isomeric forms of a molecule is paramount. This guide provides an in-depth comparison of 6-Methyltetradecanoyl-CoA and its positional isomers, detailing their differential metabolic fates, enzymatic interactions, and potential roles in cellular signaling. The information is supported by established biochemical principles and experimental methodologies.

The introduction of a methyl branch on the acyl chain of tetradecanoyl-CoA, a saturated sixteen-carbon fatty acyl-CoA, creates a family of isomers with remarkably distinct biochemical properties. The position of this single methyl group dictates the metabolic pathway the molecule will enter, influencing its biological activity and potential downstream effects. This comparison will focus on the functional differences arising from the varied placement of the methyl group on the tetradecanoyl-CoA backbone.

Metabolic Fate: A Tale of Two Pathways

The primary functional divergence between isomers of methyltetradecanoyl-CoA lies in their susceptibility to the two major fatty acid oxidation pathways: mitochondrial β-oxidation and peroxisomal α-oxidation. The position of the methyl group acts as a metabolic switch, directing the molecule to one pathway over the other.

Isomers amenable to β-oxidation (e.g., 2-, 4-, 5-, and this compound):

Fatty acyl-CoA molecules with a methyl group at an even-numbered carbon (e.g., 2, 4, 6) or a sufficiently distanced odd-numbered carbon (e.g., 5) can generally enter the mitochondrial β-oxidation spiral. However, the presence of the methyl branch can sterically hinder the enzymes of β-oxidation, leading to a less efficient catabolism compared to their straight-chain counterpart, tetradecanoyl-CoA. The initial and rate-limiting step of β-oxidation is catalyzed by a family of acyl-CoA dehydrogenases (ACADs) with varying chain-length specificities.[1][2][3] The efficiency of these enzymes is sensitive to the structure of the acyl-CoA substrate.

Isomers requiring α-oxidation (e.g., 3-Methyltetradecanoyl-CoA):

A methyl group at the 3-position (β-carbon) poses a significant challenge to the standard β-oxidation machinery. Specifically, it prevents the formation of the 3-ketoacyl-CoA intermediate, a critical step in the β-oxidation cycle.[4] Consequently, 3-methyl-branched fatty acyl-CoAs are shunted to the peroxisomes for an initial round of α-oxidation.[4][5][6][7][8] This pathway involves the removal of a single carbon from the carboxyl end of the fatty acid, thereby shifting the methyl group to the 2-position in the resulting shorter acyl-CoA, which can then enter the β-oxidation pathway.[4][6]

Data Presentation: Comparative Metabolic Overview

The following table summarizes the primary metabolic pathways for different positional isomers of Methyltetradecanoyl-CoA based on established principles of branched-chain fatty acid metabolism.

IsomerPrimary Metabolic PathwayKey Enzymatic StepCellular LocationExpected Metabolic Products
Tetradecanoyl-CoA Mitochondrial β-oxidationAcyl-CoA DehydrogenaseMitochondriaAcetyl-CoA
2-Methyltetradecanoyl-CoA Mitochondrial β-oxidation2-Methylacyl-CoA DehydrogenaseMitochondriaPropionyl-CoA, Acetyl-CoA
3-Methyltetradecanoyl-CoA Peroxisomal α-oxidation followed by β-oxidationPhytanoyl-CoA Hydroxylase, 2-Hydroxyphytanoyl-CoA LyasePeroxisomes, MitochondriaFormyl-CoA, Pristanoyl-CoA (further metabolized)
4-Methyltetradecanoyl-CoA Mitochondrial β-oxidationAcyl-CoA DehydrogenaseMitochondriaAcetyl-CoA, Propionyl-CoA
5-Methyltetradecanoyl-CoA Mitochondrial β-oxidationAcyl-CoA DehydrogenaseMitochondriaAcetyl-CoA
This compound Mitochondrial β-oxidationAcyl-CoA DehydrogenaseMitochondriaAcetyl-CoA

Enzyme Kinetics: A Quantitative Look at Substrate Specificity

The following table presents representative kinetic data for acyl-CoA dehydrogenases with straight-chain and branched-chain substrates to illustrate the impact of methyl branching on enzyme activity. It is important to note that these are illustrative values from related compounds and may not represent the exact kinetics for this compound isomers.

EnzymeSubstrateKm (µM)Vmax (U/mg)Reference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)Octanoyl-CoA (C8)2.510.5(Ikeda et al., 1985)
MCAD2-Methylhexanoyl-CoA1.80.07(Ikeda et al., 1985)
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD)Isobutyryl-CoA1513.2(Ikeda & Tanaka, 1983)
SBCAD2-Methylbutyryl-CoA811.8(Ikeda & Tanaka, 1983)

Note: The presented kinetic parameters are from studies on rat liver mitochondrial enzymes and serve as an illustration of the impact of methyl branching on enzyme kinetics. The specific values for this compound and its isomers with human enzymes may differ.

Experimental Protocols

Protocol 1: Analysis of this compound Isomer Metabolism by GC-MS

This protocol outlines a general procedure for analyzing the metabolic products of this compound isomers in a cell-based assay.

1. Cell Culture and Isotope Labeling:

  • Culture a relevant cell line (e.g., hepatocytes, fibroblasts) in appropriate media.

  • Supplement the media with a specific, isotopically labeled isomer of methyltetradecanoic acid (e.g., ¹³C-labeled 6-methyltetradecanoic acid).

  • Incubate for a defined period to allow for cellular uptake and metabolism.

2. Metabolite Extraction:

  • Harvest the cells and quench metabolism with cold methanol.

  • Extract total lipids and aqueous metabolites using a two-phase extraction method (e.g., Folch or Bligh-Dyer).

3. Derivatization:

  • Saponify the lipid extract to release free fatty acids.

  • Convert the fatty acids to their more volatile methyl esters (FAMEs) or trimethylsilyl (B98337) (TMS) derivatives.

4. GC-MS Analysis:

  • Separate the derivatized fatty acids on a gas chromatograph equipped with a suitable capillary column.

  • Analyze the eluting compounds using a mass spectrometer to identify and quantify the labeled metabolic products based on their mass spectra and retention times.

Protocol 2: In Vitro Enzymatic Assay of Acyl-CoA Dehydrogenase Activity

This protocol describes a method to measure the activity of an isolated acyl-CoA dehydrogenase with different isomers of this compound.

1. Enzyme and Substrate Preparation:

  • Purify the acyl-CoA dehydrogenase of interest (e.g., MCAD, LCAD) or use a commercially available enzyme.

  • Synthesize the CoA esters of the different methyltetradecanoic acid isomers.[12]

2. Reaction Mixture:

  • Prepare a reaction buffer containing a suitable pH and ionic strength.

  • Add the purified enzyme and an electron acceptor (e.g., ferricenium hexafluorophosphate (B91526) or an electron-transfer flavoprotein).

3. Initiation and Monitoring:

  • Initiate the reaction by adding the acyl-CoA substrate.

  • Monitor the reduction of the electron acceptor spectrophotometrically at a specific wavelength over time.

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the reaction progress curve.

  • Vary the substrate concentration to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.[10][13]

Visualizations

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed.

Metabolic_Pathways cluster_beta Mitochondrial β-Oxidation cluster_alpha Peroxisomal α-Oxidation 6-MTCoA This compound ACAD Acyl-CoA Dehydrogenase 6-MTCoA->ACAD Intermediates β-Oxidation Intermediates ACAD->Intermediates AcetylCoA Acetyl-CoA Intermediates->AcetylCoA PropionylCoA Propionyl-CoA Intermediates->PropionylCoA 3-MTCoA 3-Methyltetradecanoyl-CoA PAHX Phytanoyl-CoA Hydroxylase 3-MTCoA->PAHX HPCL 2-Hydroxyphytanoyl-CoA Lyase PAHX->HPCL PristanoylCoA Pristanoyl-CoA HPCL->PristanoylCoA

Caption: Differential metabolic fates of methyltetradecanoyl-CoA isomers.

Experimental_Workflow cluster_synthesis Substrate Preparation cluster_assay Functional Analysis cluster_analysis Data Acquisition and Analysis Synthesis Chemical or Enzymatic Synthesis of Isomers CellAssay Cell-based Metabolism Assay Synthesis->CellAssay EnzymeAssay In Vitro Enzymatic Assay Synthesis->EnzymeAssay GCMS GC-MS Analysis of Metabolites CellAssay->GCMS Spectro Spectrophotometric Measurement EnzymeAssay->Spectro Kinetics Kinetic Parameter Determination (Km, Vmax) Spectro->Kinetics

Caption: General experimental workflow for comparative analysis.

Conclusion

The functional differences between this compound and its positional isomers are primarily dictated by the location of the methyl branch, which determines the molecule's entry into either mitochondrial β-oxidation or peroxisomal α-oxidation. This fundamental metabolic divergence has significant implications for the molecule's biological activity, energy yield, and potential downstream signaling roles. While further research is needed to fully elucidate the specific enzymatic kinetics and signaling functions of each isomer, the principles outlined in this guide provide a robust framework for understanding and investigating these important metabolic intermediates. The provided experimental protocols offer a starting point for researchers aiming to quantify these functional differences in a laboratory setting.

References

Cross-Validation of Analytical Methods for 6-Methyltetradecanoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Analytical Methodologies

The accurate quantification of 6-Methyltetradecanoyl-CoA, a branched-chain acyl-CoA, is critical for understanding its role in various metabolic pathways and for the development of therapeutic agents targeting these processes. This guide provides a comparative analysis of three common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Based Assays. The objective is to offer a comprehensive overview of their respective performance characteristics, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound quantification depends on several factors, including the required sensitivity, specificity, sample matrix, and throughput. Liquid chromatography coupled with mass spectrometry is often considered the most robust and reproducible method for acyl-CoA analysis.[1] This section summarizes the key performance indicators for each technique.

ParameterLC-MS/MSGC-MSEnzyme-Based Assay
Specificity Very HighHigh (with derivatization)Moderate to High
Sensitivity (LOD) Low (nM range)[2]ModerateLow to Moderate
Linearity Wide dynamic rangeGoodNarrower dynamic range
Sample Throughput HighModerateLow to Moderate
Matrix Effect Can be significant, requires careful sample preparation and internal standardsLess susceptible with appropriate cleanupCan be susceptible to interferences from the sample matrix
Instrumentation Cost HighModerate to HighLow
Expertise Required HighModerateLow to Moderate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. The following sections outline the key experimental protocols for the quantification of this compound using LC-MS/MS, GC-MS, and an enzyme-based approach.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of acyl-CoAs.[1][2][3][4][5] The method involves the separation of the analyte by liquid chromatography followed by its detection using tandem mass spectrometry.

Sample Preparation:

  • Homogenization: Tissue or cell samples are homogenized in a suitable buffer.

  • Protein Precipitation: Proteins are precipitated using agents like 5-sulfosalicylic acid (SSA), trichloroacetic acid (TCA), or trifluoroacetic acid (TFA).[3] SSA is advantageous as it may not require removal by solid-phase extraction (SPE) prior to analysis, thus improving the recovery of some CoA species.[3]

  • Extraction: The supernatant containing the acyl-CoAs is collected. For methods involving TCA or TFA, a subsequent solid-phase extraction (SPE) step is typically required to remove the deproteinizing agent.[3]

  • Reconstitution: The final extract is reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography is commonly used for the separation of acyl-CoAs.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is often employed.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[2] For this compound, specific precursor-to-product ion transitions would be monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for intact acyl-CoA analysis due to their low volatility, GC-MS can be used after derivatization to a more volatile form. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation approach for GC-MS analysis of various analytes in complex matrices.[6]

Sample Preparation (with Derivatization):

  • Hydrolysis: The thioester bond of this compound is hydrolyzed to release the 6-methyltetradecanoic acid.

  • Extraction: The fatty acid is extracted from the aqueous matrix using an organic solvent.

  • Derivatization: The carboxylic acid group of the fatty acid is derivatized to a more volatile ester (e.g., methyl ester) using a reagent like BF3-methanol.

  • Cleanup: A cleanup step, such as solid-phase extraction, may be necessary to remove interfering substances.

GC-MS Analysis:

  • Injection: The derivatized sample is injected into the gas chromatograph.

  • Separation: The volatile derivative is separated from other components on a capillary GC column.

  • Ionization: Electron ionization (EI) is typically used.

  • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or full-scan mode to detect the characteristic ions of the derivatized 6-methyltetradecanoic acid.

Enzyme-Based Assay

Enzyme-based assays rely on the specific enzymatic conversion of the analyte, leading to a measurable signal, often a change in absorbance or fluorescence. These assays can be performed in a microplate format for higher throughput.

Assay Principle:

An example of an enzyme-based assay could involve the coupling of the acyl-CoA dehydrogenase reaction to a colorimetric or fluorometric indicator.

  • Reaction Initiation: The sample containing this compound is incubated with a specific acyl-CoA dehydrogenase.

  • Coupled Reaction: The electrons transferred during the dehydrogenation reaction are passed to an electron acceptor, which in its reduced form can be measured. For instance, the reduction of a tetrazolium salt to a colored formazan (B1609692) product can be monitored spectrophotometrically.

  • Detection: The change in absorbance at a specific wavelength is proportional to the concentration of this compound in the sample.

Workflow and Pathway Diagrams

To visually represent the experimental processes and the context of this compound, the following diagrams have been generated using the DOT language.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., SSA, TCA) Homogenization->Protein_Precipitation Extraction Extraction / SPE Protein_Precipitation->Extraction Final_Extract Final Extract Extraction->Final_Extract LC_MS LC-MS/MS Final_Extract->LC_MS GC_MS GC-MS (after derivatization) Final_Extract->GC_MS Enzyme_Assay Enzyme-Based Assay Final_Extract->Enzyme_Assay

Caption: Experimental workflow for the analysis of this compound.

Branched-Chain\nFatty Acids Branched-Chain Fatty Acids Acyl-CoA Synthetase Acyl-CoA Synthetase Branched-Chain\nFatty Acids->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Metabolic Fates\n(e.g., Energy Production, Lipid Synthesis) Metabolic Fates (e.g., Energy Production, Lipid Synthesis) Beta-Oxidation->Metabolic Fates\n(e.g., Energy Production, Lipid Synthesis)

Caption: Simplified metabolic pathway involving this compound.

References

A Researcher's Guide to Comparative Metabolomics of Branched-Chain Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of branched-chain fatty acyl-CoA (BCFA-CoA) metabolism is crucial for dissecting cellular energy homeostasis, signaling pathways, and the pathophysiology of metabolic diseases. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to facilitate the accurate quantification and interpretation of BCFA-CoA profiles in relevant biological matrices.

Comparative Analysis of Branched-Chain Fatty Acyl-CoA Levels

The quantification of BCFA-CoAs, such as isovaleryl-CoA, isobutyryl-CoA, and 2-methylbutyryl-CoA, is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity. The levels of these metabolites can vary significantly across different tissues and cell types, reflecting their distinct metabolic roles.

Below is a summary of reported BCFA-CoA concentrations in various biological samples. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, analytical methods, and normalization strategies.

Acyl-CoA SpeciesTissue/Cell LineConcentration (pmol/mg protein)Reference
Short-Chain Acyl-CoAs
Acetyl-CoAMouse Liver~2.5[1]
HepG2 (Human Liver Carcinoma)~286[1]
LHCNM2 (Human Myoblast)~65[1]
Murine Heart5.77 (pmol/mg tissue wet weight)[2]
Propionyl-CoAMouse Liver~0.5[1]
HepG2 (Human Liver Carcinoma)~10[1]
LHCNM2 (Human Myoblast)~2[1]
Murine Heart0.476 (pmol/mg tissue wet weight)[2]
Branched-Chain Acyl-CoAs
Isobutyryl-CoAMouse Liver~0.1[1]
HepG2 (Human Liver Carcinoma)~0.5[1]
LHCNM2 (Human Myoblast)~0.3[1]
Isovaleryl-CoAMouse Liver~0.2[1]
HepG2 (Human Liver Carcinoma)~1.0[1]
LHCNM2 (Human Myoblast)~0.5[1]
2-Methylbutyryl-CoAMouse LiverNot explicitly quantified[1]
HepG2 (Human Liver Carcinoma)Not explicitly quantified[1]
LHCNM2 (Human Myoblast)Not explicitly quantified[1]

Signaling Pathways of Branched-Chain Fatty Acyl-CoAs

Branched-chain fatty acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules. A key pathway they influence is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in fatty acid oxidation.

Branched-Chain Amino Acid Catabolism to Acyl-CoAs

The journey from branched-chain amino acids (BCAAs) to their corresponding acyl-CoA esters is a fundamental metabolic pathway. This process is initiated by branched-chain aminotransferases and followed by the irreversible oxidative decarboxylation catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

BCAA_Catabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism cluster_valine Valine Catabolism Leucine Leucine KIC α-Ketoisocaproate Leucine->KIC BCAT IsovalerylCoA Isovaleryl-CoA KIC->IsovalerylCoA BCKDH Isoleucine Isoleucine KMV α-Keto-β-methylvalerate Isoleucine->KMV BCAT MethylbutyrylCoA 2-Methylbutyryl-CoA KMV->MethylbutyrylCoA BCKDH Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT IsobutyrylCoA Isobutyryl-CoA KIV->IsobutyrylCoA BCKDH

BCAA catabolism to branched-chain fatty acyl-CoAs.
PPARα Signaling Pathway Activation

Once formed, BCFA-CoAs can translocate to the nucleus and act as ligands for PPARα. This binding induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent transcription of target genes involved in lipid metabolism.

PPARa_Signaling BCFA_CoA Branched-Chain Fatty Acyl-CoA PPARa PPARα BCFA_CoA->PPARa Binds to Complex PPARα-RXR Heterodimer PPARa->Complex RXR RXR RXR->Complex PPRE Peroxisome Proliferator Response Element (PPRE) Complex->PPRE Binds to DNA Gene_Expression Target Gene Transcription PPRE->Gene_Expression Initiates

Activation of PPARα signaling by BCFA-CoAs.

Experimental Protocols

Accurate and reproducible quantification of BCFA-CoAs relies on meticulous sample handling and analytical procedures. Below are generalized protocols for acyl-CoA extraction and LC-MS/MS analysis.

Protocol 1: Acyl-CoA Extraction from Tissues

This protocol is adapted for the extraction of a broad range of acyl-CoAs from tissue samples.

Materials:

  • Homogenization buffer: 100 mM KH2PO4, pH 4.9

  • Internal standard (e.g., heptadecanoyl-CoA)

  • 2-propanol

  • Acetonitrile

  • Saturated (NH4)2SO4

  • Centrifuge capable of 4°C operation

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Weigh the frozen tissue sample (typically 20-50 mg).

  • Homogenize the tissue in 1 mL of ice-cold homogenization buffer containing the internal standard.

  • Add 1 mL of 2-propanol and re-homogenize.

  • Add 0.5 mL of saturated (NH4)2SO4 and 2 mL of acetonitrile. Vortex vigorously for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the upper organic phase containing the acyl-CoAs.

  • For cleaner samples, the extract can be further purified using a C18 SPE cartridge.

  • Dry the extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol (B129727) in water with 10 mM ammonium (B1175870) acetate).

Protocol 2: LC-MS/MS Analysis of Acyl-CoAs

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acyl-CoAs.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid

  • Gradient: A typical gradient starts at a low percentage of mobile phase B and ramps up to elute the more hydrophobic long-chain and branched-chain acyl-CoAs.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each targeted acyl-CoA and the internal standard should be optimized. For example:

    • Isovaleryl-CoA: m/z 852.3 -> 347.1

    • Isobutyryl-CoA: m/z 838.3 -> 333.1

    • 2-Methylbutyryl-CoA: m/z 852.3 -> 347.1 (requires chromatographic separation from isovaleryl-CoA)

  • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comparative metabolomics of branched-chain fatty acyl-CoAs.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Liver, Muscle, Adipose) Homogenization Tissue Homogenization with Internal Standard Sample_Collection->Homogenization Extraction Acyl-CoA Extraction (Solvent Precipitation/SPE) Homogenization->Extraction LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Extraction->LC_MS_Analysis Data_Processing Data Processing (Peak Integration, Normalization) LC_MS_Analysis->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification Statistical_Analysis Statistical Analysis & Biological Interpretation Quantification->Statistical_Analysis

References

A Researcher's Guide to Assessing the Purity of Commercially Available 6-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies, drug discovery, and enzymology, the purity of reagents is paramount. 6-Methyltetradecanoyl-CoA, a branched-chain fatty acyl-CoA, is a critical substrate in various biological pathways, and its purity can significantly impact experimental outcomes. This guide provides a comprehensive comparison of methodologies to assess the purity of commercially available this compound, offering detailed experimental protocols and data presentation formats to aid researchers in making informed decisions.

The purity of this compound can be affected by the presence of several impurities, including the corresponding free fatty acid, oxidized forms of the molecule, and other acyl-CoA species. These impurities can interfere with enzymatic assays, lead to erroneous kinetic data, and produce misleading results in cell-based studies. Therefore, robust analytical methods are essential to verify the purity of commercial preparations.

Comparative Analysis of Purity Assessment Techniques

The most common and effective methods for determining the purity of acyl-CoA compounds are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] Enzymatic assays can also provide a measure of the functional purity of the material.

Technique Principle Information Provided Advantages Limitations
HPLC-UV Separates compounds based on their physicochemical properties (e.g., hydrophobicity) followed by detection of the adenine (B156593) base of CoA at ~260 nm.[1]Purity based on peak area percentage, presence of UV-absorbing impurities.Widely available, robust, provides quantitative data on major components.May not detect non-UV absorbing impurities, co-eluting impurities can lead to inaccurate quantification.
LC-MS/MS Separates compounds by liquid chromatography, followed by mass analysis of the parent ion and its fragments.[2][6][7]Confirms molecular weight, provides structural information, highly sensitive and specific for detecting and quantifying impurities.Highest sensitivity and selectivity, can identify unknown impurities.[2]Requires more specialized equipment and expertise.
Enzymatic Assay Measures the ability of the this compound to be utilized as a substrate by a specific enzyme (e.g., a dehydrogenase or synthase).Functional purity, i.e., the percentage of the material that is active in a biological system.Provides a measure of biological activity, can be highly sensitive.Indirect measure of purity, can be affected by inhibitors or activators in the sample.
Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of a commercial batch of this compound.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Purity Determination cluster_3 Final Assessment Sample Commercial this compound Reconstitution Reconstitute in appropriate buffer Sample->Reconstitution Aliquoting Create aliquots for different analyses Reconstitution->Aliquoting HPLC_UV HPLC-UV Analysis Aliquoting->HPLC_UV LC_MSMS LC-MS/MS Analysis Aliquoting->LC_MSMS Enzymatic_Assay Enzymatic Assay Aliquoting->Enzymatic_Assay HPLC_Data Chromatogram Analysis (Peak Integration) HPLC_UV->HPLC_Data MS_Data Mass Spectra Analysis (Impurity Identification) LC_MSMS->MS_Data Enzyme_Data Activity Measurement Enzymatic_Assay->Enzyme_Data Purity_Calculation Calculate % Purity (Chromatographic & Functional) HPLC_Data->Purity_Calculation MS_Data->Purity_Calculation Enzyme_Data->Purity_Calculation Comparison Compare data from all techniques Purity_Calculation->Comparison Final_Purity Determine Overall Purity Comparison->Final_Purity

Figure 1: Experimental workflow for assessing the purity of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is designed to separate this compound from potential impurities based on reverse-phase chromatography.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH 5.3

    • Mobile Phase B: Acetonitrile

    • Sample Diluent: Mobile Phase A

    • This compound sample

  • Procedure:

    • Prepare mobile phases and degas thoroughly.

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.

    • Reconstitute the this compound sample in the Sample Diluent to a final concentration of 1 mg/mL.

    • Inject 10 µL of the sample onto the column.

    • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Hold at 95% Mobile Phase B for 5 minutes.

    • Return to initial conditions of 5% Mobile Phase B and re-equilibrate for 10 minutes.

    • Monitor the eluent at 260 nm.[1]

    • Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

This method provides a highly sensitive and specific analysis of the sample, confirming the identity of the main component and identifying potential impurities.

  • Instrumentation:

    • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

    • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Reagents:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Sample Diluent: 50:50 Water:Acetonitrile with 0.1% Formic Acid

    • This compound sample

  • Procedure:

    • Prepare mobile phases and degas.

    • Equilibrate the column with 98% Mobile Phase A and 2% Mobile Phase B at a flow rate of 0.3 mL/min.

    • Reconstitute the this compound sample in the Sample Diluent to a final concentration of 10 µg/mL.

    • Inject 5 µL of the sample.

    • Run a linear gradient from 2% to 98% Mobile Phase B over 15 minutes.

    • Hold at 98% Mobile Phase B for 3 minutes.

    • Return to initial conditions and re-equilibrate for 5 minutes.

    • Perform mass spectrometric analysis in positive ion mode.

    • Monitor for the expected precursor ion of this compound and potential fragment ions.

    • Analyze the data for the presence of ions corresponding to potential impurities (e.g., free fatty acid, oxidized species, other acyl-CoAs).

Hypothetical Purity Comparison of Commercial this compound

The following table presents hypothetical data from the analysis of this compound from three different fictional suppliers using the protocols described above.

Supplier HPLC-UV Purity (%) LC-MS/MS Purity (%) Key Impurities Detected (LC-MS/MS) Enzymatic Activity (%)
Supplier A 98.599.1Free 6-methyltetradecanoic acid (0.5%), Unidentified acyl-CoA (0.4%)98.2
Supplier B 95.296.0Free 6-methyltetradecanoic acid (1.8%), Oxidized this compound (1.2%), Palmitoyl-CoA (1.0%)94.5
Supplier C 90.191.5Free 6-methyltetradecanoic acid (4.2%), Multiple unidentified peaks88.7

Note: This data is for illustrative purposes only and does not represent actual data from any specific supplier.

Conclusion and Recommendations

Based on the comprehensive analysis outlined in this guide, researchers can make a more informed selection of commercially available this compound. For applications requiring the highest purity, such as enzyme kinetics or metabolomics, a product with high purity confirmed by LC-MS/MS (like that from the hypothetical Supplier A) would be preferable. For less sensitive applications, a product with slightly lower purity may be acceptable and more cost-effective.

It is strongly recommended that researchers independently verify the purity of critical reagents like this compound upon receipt, using at least one of the analytical methods described. This due diligence ensures the reliability and reproducibility of experimental data.

References

A Comparative Guide to the Study of 6-Methyltetradecanoyl-CoA and Other Branched-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review of studies relevant to 6-Methyltetradecanoyl-CoA, a branched-chain acyl-coenzyme A (acyl-CoA). Due to the limited direct research on this specific molecule, this guide draws objective comparisons from studies on analogous branched-chain fatty acids (BCFAs) and their CoA esters. The information presented herein is supported by experimental data and detailed methodologies to aid in the design of future research.

Introduction

Branched-chain fatty acids are saturated fatty acids characterized by one or more methyl branches on their carbon chain. These molecules are found in various organisms, including bacteria, plants, and mammals, and play roles in membrane fluidity, cell signaling, and energy metabolism.[1] The corresponding branched-chain acyl-CoAs are key intermediates in their synthesis and degradation. While much is known about straight-chain fatty acid metabolism, the study of branched-chain counterparts like this compound is an emerging field with implications for understanding metabolic disorders and developing novel therapeutics.

Biosynthesis of Branched-Chain Acyl-CoAs

The biosynthesis of branched-chain fatty acids, and consequently their CoA derivatives, primarily utilizes branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine as starter units.[2][3] The process is catalyzed by the fatty acid synthase (FAS) complex, which typically synthesizes straight-chain fatty acids.[4] However, FAS exhibits promiscuity and can incorporate branched-chain primers and extenders.[5][6]

The initial and rate-limiting step in BCAA catabolism is their transamination to branched-chain α-keto acids (BCKAs) by branched-chain aminotransferases (BCATs).[7] Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the irreversible oxidative decarboxylation of BCKAs to form branched-chain acyl-CoAs.[7][8] These acyl-CoAs can then be elongated by FAS.

A key extender unit for creating methyl-branched fatty acids is methylmalonyl-CoA, which can be used by FAS instead of malonyl-CoA.[1][5]

Signaling Pathway for Branched-Chain Fatty Acid Synthesis

BCFAsynthesis cluster_cytosol Cytosol BCAA Branched-Chain Amino Acids (e.g., Leucine, Valine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BCAT BC_Acyl_CoA_primer Branched-Chain Acyl-CoA (Primer) BCKA->BC_Acyl_CoA_primer BCKDH FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA_primer->FAS BCFA Branched-Chain Fatty Acid (e.g., 6-Methyltetradecanoic Acid) FAS->BCFA Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS BC_Acyl_CoA This compound BCFA->BC_Acyl_CoA Acyl-CoA Synthetase

Caption: Biosynthesis of this compound.

Quantitative Data Presentation

Direct quantitative data for the synthesis of this compound is not available in the current literature. However, a study on metazoan fatty acid synthase (mFAS) provides kinetic parameters for the synthesis of branched-chain fatty acids using the branched extender substrate methylmalonyl-CoA, which can be compared to the synthesis of straight-chain fatty acids using malonyl-CoA.[1][5]

Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Extender Substrates

Extender SubstrateProduct(s)Turnover Number (kcat) (s-1)KM for Extender (µM)Reference
Malonyl-CoAStraight-chain fatty acids (e.g., Palmitate)1.5 ± 0.110 ± 2[1][5]
Methylmalonyl-CoAMethyl-branched fatty acids0.4 ± 0.0525 ± 5[1][5]

Data are presented as mean ± standard deviation.

The data indicates that mFAS has a lower turnover number and a higher KM for the branched extender methylmalonyl-CoA compared to malonyl-CoA, suggesting that the synthesis of branched-chain fatty acids is less efficient than that of straight-chain fatty acids under these experimental conditions.[1][5]

Experimental Protocols

This section details key experimental methodologies cited in the literature for the analysis of branched-chain fatty acids and their CoA esters. These protocols can be adapted for the study of this compound.

This protocol is adapted from a method for the simultaneous determination of short-chain fatty acids and branched-chain amino acids.[3][9]

1. Sample Preparation (Fecal Samples):

  • Homogenize 50-150 mg of fecal sample in 1 mL of 0.005 M aqueous NaOH containing an internal standard (e.g., caproic acid-d3).

  • Centrifuge at 13,200 x g for 20 min at 4°C.

  • Transfer 500 µL of the supernatant to a new tube.

2. Derivatization:

  • To the supernatant, add 300 µL of water, 400 µL of propanol, and 100 µL of pyridine.

  • Add 100 µL of propyl chloroformate (PCF) and vortex for 1 minute.

3. Extraction:

  • Add 500 µL of hexane (B92381) and vortex for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer to a GC-MS vial for analysis.

4. GC-MS Analysis:

  • Instrument: Agilent 6890N GC coupled with a 5973 mass selective detector.

  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm).

  • Oven Program: Start at 50°C, hold for 1 min, ramp to 100°C at 10°C/min, then to 280°C at 20°C/min, and hold for 5 min.

  • Ionization: Electron ionization (EI) at 70 eV.

  • Detection: Selected Ion Monitoring (SIM) mode for target analytes.

This protocol is based on a method for the quantification of very-long-chain and branched-chain fatty acids from their CoA esters in plasma.[10]

1. Sample Preparation (Plasma):

  • To 100 µL of plasma, add an internal standard mix containing deuterated standards for the analytes of interest.

  • Perform acid hydrolysis to release fatty acids from their CoA esters by adding 1 mL of 2.5 M HCl in methanol (B129727) and incubating at 90°C for 1 hour.

2. Derivatization:

  • Cool the sample and add 1.5 mL of hexane. Vortex and centrifuge.

  • Evaporate the upper hexane layer to dryness under nitrogen.

  • Reconstitute the residue in 50 µL of dichloromethane (B109758) and add 10 µL of oxalyl chloride. Incubate at 60°C for 5 min.

  • Evaporate to dryness and add 50 µL of a solution containing dimethylaminoethanol (B1669961) and triethylamine (B128534) in acetonitrile. Incubate at room temperature for 15 min.

  • Add 10 µL of methyl iodide and incubate at 60°C for 15 min.

3. LC-MS/MS Analysis:

  • Instrument: Waters ACQUITY UPLC coupled to a tandem mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest.

  • Ionization: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode. The transitions would need to be optimized for this compound and the chosen internal standard.

Experimental Workflow for BCFA Analysis

ExpWorkflow Sample Biological Sample (e.g., Plasma, Feces) Extraction Extraction of Lipids/ Metabolites Sample->Extraction Hydrolysis Acid Hydrolysis (for Acyl-CoAs) Extraction->Hydrolysis If analyzing Acyl-CoAs Derivatization Derivatization (GC-MS or LC-MS/MS) Extraction->Derivatization Hydrolysis->Derivatization GCMS GC-MS Analysis Derivatization->GCMS For volatile derivatives LCMSMS LC-MS/MS Analysis Derivatization->LCMSMS For non-volatile derivatives Data Data Analysis and Quantification GCMS->Data LCMSMS->Data

References

Safety Operating Guide

Safe Disposal of 6-Methyltetradecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including:

  • Safety Goggles: To protect eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The disposal of 6-Methyltetradecanoyl-CoA should follow established hazardous waste disposal guidelines. Do not dispose of this compound down the drain or in regular solid waste.

  • Waste Identification and Classification:

    • Treat this compound as a hazardous chemical waste. Due to its nature as a long-chain acyl-CoA, it may have biological activity and unknown long-term environmental effects.

  • Container Selection and Labeling:

    • Primary Container: Use a clean, leak-proof container made of a material compatible with the chemical. The original manufacturer's container is often a suitable choice.[1] If the original container is compromised, transfer the waste to a new, appropriate container.

    • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the waste was first added to the container.

  • Waste Segregation and Storage:

    • Segregation: Store the this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing agents.[2]

    • Storage Location: Keep the waste container in a designated satellite accumulation area (SAA) within the laboratory.[2] This area should be away from sinks and drains to prevent accidental release.[1]

    • Container Closure: Ensure the container cap is securely fastened at all times, except when adding waste.[3]

  • Disposal of Contaminated Materials:

    • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, should be considered hazardous waste.[3] Place these items in a clearly labeled, sealed plastic bag and then inside a designated solid hazardous waste container.

    • Empty Containers: The original container of this compound, even if seemingly empty, should be disposed of as hazardous waste unless it has been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected and disposed of as hazardous chemical waste.

  • Arranging for Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection requests.

Quantitative Disposal Parameters

For aqueous solutions containing chemicals deemed non-hazardous and suitable for drain disposal by your institution's EH&S, the following general parameters often apply. However, it is crucial to emphasize that This compound should not be drain disposed without explicit approval from EH&S.

ParameterGuidelineCitation
pH Range Between 5.5 and 10.5[4]
Quantity Limit Typically no more than a few hundred grams or milliliters per day[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 6-Methyl- tetradecanoyl-CoA waste is_solid Is the waste solid or liquid? start->is_solid solid_waste Solid Waste (e.g., powder, contaminated labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (e.g., in solution) is_solid->liquid_waste Liquid containerize_solid Place in a labeled, sealed hazardous solid waste container. solid_waste->containerize_solid containerize_liquid Place in a labeled, sealed hazardous liquid waste container. liquid_waste->containerize_liquid store Store in designated Satellite Accumulation Area (SAA). containerize_solid->store containerize_liquid->store pickup Arrange for pickup by Environmental Health & Safety (EH&S). store->pickup

Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 6-Methyltetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 6-Methyltetradecanoyl-CoA. The focus is on procedural, step-by-step guidance to ensure safe operational handling and disposal.

Hazard Identification and Risk Assessment

While specific toxicity data for this compound is not available, compounds of this class (long-chain acyl-CoAs) are primarily utilized in biochemical research and are not typically classified as highly hazardous. However, as with any chemical, potential risks should be minimized. Based on data for similar compounds, the primary hazards are associated with:

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Skin Contact: Generally not expected to cause skin irritation, but prolonged or repeated contact should be avoided.[3]

  • Inhalation: Inhalation of dusts should be avoided.[1][4]

  • Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[1][2]

A thorough risk assessment should be conducted prior to any experiment involving this compound.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in a laboratory setting. This corresponds to a standard "Level D" protection in many contexts, which is the minimum level of protection for any laboratory work.[5]

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or safety goggles are mandatory to protect from splashes.[6][7][8] A face shield may be required for procedures with a higher splash risk.[5][6]
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required.[6][8] For full contact, a minimum thickness of 0.11 mm is recommended.[4] Always inspect gloves for tears or punctures before use.
Body Protection A standard laboratory coat should be worn to protect skin and clothing.[7]
Respiratory Protection Generally not required if handled in a well-ventilated area or a chemical fume hood, as it is not highly volatile. If dusts are generated, a P2 filter respirator is recommended.[1]
Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure a safe laboratory environment.

Operational Plan: Step-by-Step Handling

  • Preparation:

    • Ensure the work area (e.g., laboratory bench, chemical fume hood) is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • If in solid form, handle in a chemical fume hood or a designated area with good ventilation to avoid inhalation of any fine particulates.

    • Use appropriate tools (e.g., spatula, micro-spatula) to handle the solid.

    • For creating stock solutions, dissolve in an appropriate solvent as recommended by the supplier.

  • Experimental Use:

    • When transferring solutions, use appropriate pipettes and techniques to minimize aerosol generation.

    • Keep containers tightly closed when not in use.[1][4]

Storage Plan

Storage ConditionRecommendation
Temperature Refer to the manufacturer's instructions. Typically, long-chain acyl-CoAs are stored at -20°C or below to prevent degradation.
Atmosphere Store in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen) if possible, as some acyl-CoAs can be air-sensitive.
Location Store in a designated, clearly labeled area away from incompatible materials.
Disposal Plan

All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.

Step-by-Step Disposal Procedure

  • Segregation:

    • Segregate waste containing this compound from other laboratory waste streams.

    • Do not dispose of this chemical down the drain.[2][4]

  • Waste Containers:

    • Use clearly labeled, leak-proof containers for solid and liquid waste.

    • Solid waste (e.g., contaminated gloves, weigh boats) should be placed in a designated solid waste container.

    • Liquid waste (e.g., unused solutions) should be collected in a designated hazardous waste container.

  • Labeling:

    • Label waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Collection:

    • Arrange for waste pickup by your institution's EHS department.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

Emergency SituationFirst Aid and Response Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek medical attention if irritation persists.[1][2][4]
Skin Contact Remove contaminated clothing.[1][4] Wash skin with soap and water.[1]
Inhalation Move the affected person to fresh air.[1][3][4] If not breathing, give artificial respiration. Seek medical attention if symptoms persist.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention.
Spill For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[1][4] Avoid generating dust.[1][4] For large spills, evacuate the area and contact EHS.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the handling and use of this compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Clean Work Area gather_materials Assemble Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment segregate_waste Segregate Waste experiment->segregate_waste dispose Dispose via EHS segregate_waste->dispose clean_area Clean Work Area dispose->clean_area

Caption: Workflow for Handling this compound.

PPE_Selection_Logic node_action node_action start Handling this compound? splash_risk Risk of Splash? start->splash_risk wear_labcoat Wear Lab Coat start->wear_labcoat wear_gloves Wear Nitrile Gloves start->wear_gloves wear_goggles Wear Safety Goggles/Glasses splash_risk->wear_goggles Yes splash_risk->wear_goggles No dust_risk Risk of Dust Generation? wear_faceshield Wear Face Shield dust_risk->wear_faceshield High Risk use_fumehood Use Fume Hood dust_risk->use_fumehood Yes wear_goggles->dust_risk wear_respirator Wear P2 Respirator use_fumehood->wear_respirator If fume hood unavailable

Caption: Logic for Selecting Appropriate PPE.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.